molecular formula C9H16ClN5 B15600717 Trietazine CAS No. 1397243-73-0

Trietazine

货号: B15600717
CAS 编号: 1397243-73-0
分子量: 229.71 g/mol
InChI 键: HFBWPRKWDIRYNX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Trietazine is a member of 1,3,5-triazines.
structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-chloro-2-N,2-N,4-N-triethyl-1,3,5-triazine-2,4-diamine
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InChI

InChI=1S/C9H16ClN5/c1-4-11-8-12-7(10)13-9(14-8)15(5-2)6-3/h4-6H2,1-3H3,(H,11,12,13,14)
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InChI Key

HFBWPRKWDIRYNX-UHFFFAOYSA-N
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Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)N(CC)CC
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Molecular Formula

C9H16ClN5
Record name TRIETAZINE
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DSSTOX Substance ID

DTXSID2042488
Record name Trietazine
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Molecular Weight

229.71 g/mol
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Physical Description

COLOURLESS CRYSTALS.
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Solubility

Solubility in water, mg/l at 20 °C: 20 (very poor)
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Density

1.22 g/cm³
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Vapor Pressure

Vapor pressure, Pa at 25 °C: 0.009
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CAS No.

1912-26-1
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Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N2,N4-triethyl-
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Melting Point

100-101 °C
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Foundational & Exploratory

An In-depth Technical Guide to Trietazine: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trietazine, a selective chlorotriazine herbicide, is recognized for its efficacy in controlling a range of annual grasses and broad-leaved weeds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its mechanism of action. Detailed experimental protocols for the determination of its key physicochemical properties and for the assessment of its biological activity are presented to support research and development activities. This document is intended to serve as a valuable resource for professionals in the fields of agrochemical research, environmental science, and drug development.

Chemical Identity and Structure

This compound is chemically known as 6-chloro-N,N,N'-triethyl-1,3,5-triazine-2,4-diamine.[1] Its structure consists of a triazine ring substituted with a chlorine atom, a diethylamino group, and an ethylamino group.

Chemical Structure:

Synthesis_Workflow cluster_0 Step 1: First Substitution cluster_1 Step 2: Second Substitution cluster_2 Purification Cyanuric_Chloride Cyanuric Chloride Reaction_1 Reaction at 0-5 °C Cyanuric_Chloride->Reaction_1 Diethylamine Diethylamine Diethylamine->Reaction_1 Intermediate 2,4-dichloro-6-(diethylamino)- 1,3,5-triazine Reaction_1->Intermediate Reaction_2 Reaction at room temperature Intermediate->Reaction_2 Ethylamine Ethylamine Ethylamine->Reaction_2 Trietazine_crude Crude this compound Reaction_2->Trietazine_crude Purification Recrystallization Trietazine_crude->Purification Trietazine_pure Pure this compound Purification->Trietazine_pure Water_Solubility_Workflow Start Start Preparation Prepare supersaturated solution of this compound in water at T > 20°C Start->Preparation Equilibration Equilibrate at 20°C with stirring Preparation->Equilibration Centrifugation Centrifuge to remove undissolved solid Equilibration->Centrifugation Analysis Analyze supernatant for This compound concentration (e.g., HPLC) Centrifugation->Analysis End End Analysis->End pKa_Determination_Workflow Start Start Dissolve Dissolve this compound in a suitable solvent (e.g., water/methanol) Start->Dissolve Titrate Titrate with a standard solution of a strong acid (e.g., HCl) Dissolve->Titrate Measure_pH Record pH after each addition of titrant Titrate->Measure_pH Plot Plot pH vs. volume of titrant Measure_pH->Plot Determine_pKa Determine pKa from the half-equivalence point Plot->Determine_pKa End End Determine_pKa->End PSII_Inhibition cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e⁻ QA QA Pheo->QA e⁻ QB QB Site on D1 Protein QA->QB e⁻ Block X QA->Block Blocked Plastoquinone Plastoquinone Pool QB->Plastoquinone e⁻ Light Light Energy Light->P680 excites This compound This compound This compound->QB Oxidative_Damage Oxidative Damage & Cell Death Block->Oxidative_Damage Bioassay_Workflow Start Start Culture Culture Lemna minor Start->Culture Prepare_Solutions Prepare test solutions of This compound at various concentrations Culture->Prepare_Solutions Expose Expose Lemna minor to test solutions for 7 days Prepare_Solutions->Expose Measure Measure endpoints: - Frond number - Biomass (dry weight) Expose->Measure Analyze Calculate EC50 values Measure->Analyze End End Analyze->End

References

Trietazine's Mechanism of Action in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trietazine (B1683031) is a selective herbicide belonging to the s-triazine class of chemical compounds. It is utilized for the pre-emergence control of a wide range of annual broadleaf and grass weeds in various crops. Understanding the precise molecular mechanism of action of this compound is crucial for optimizing its use, managing herbicide resistance, and developing novel herbicidal compounds. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in plants, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

The primary mode of action of this compound, like other triazine herbicides, is the inhibition of photosynthesis at the photosystem II (PSII) level.[1][2][3] This disruption of the plant's primary energy conversion process ultimately leads to oxidative stress and cell death.[3]

Core Mechanism of Action: Inhibition of Photosystem II

The herbicidal activity of this compound is a direct consequence of its ability to interfere with the photosynthetic electron transport chain within the chloroplasts of susceptible plants.[1][2]

Binding to the D1 Protein

This compound acts as a potent inhibitor of Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.[1][3] Specifically, this compound binds to the D1 protein, a core subunit of the PSII reaction center, which is encoded by the chloroplast gene psbA.[4] The binding site for triazine herbicides is located in a niche on the D1 protein that is normally occupied by the mobile electron carrier plastoquinone (B1678516) (PQ), specifically the QB binding site.[5][6]

Disruption of Electron Transport

By occupying the QB binding site, this compound competitively inhibits the binding of plastoquinone.[5][6] This blockage prevents the transfer of electrons from the primary quinone acceptor, QA, to QB. The disruption of this crucial step in the electron transport chain effectively halts the linear flow of electrons from water to NADP+.[1]

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress

The inhibition of electron flow at the QB site leads to an over-reduction of the QA molecule. This highly reduced state of QA promotes the formation of triplet chlorophyll (B73375) in the PSII reaction center. Triplet chlorophyll can react with molecular oxygen to generate highly reactive singlet oxygen (¹O₂), a type of reactive oxygen species (ROS).[3] The accumulation of ROS, including singlet oxygen and superoxide (B77818) radicals, initiates a cascade of damaging oxidative processes within the chloroplast.[3]

Physiological Effects and Plant Death

The uncontrolled production of ROS leads to lipid peroxidation, causing the destruction of cell membranes, including the thylakoid membranes where photosynthesis occurs.[3] This is followed by the degradation of chlorophyll and carotenoids, leading to the characteristic symptoms of triazine herbicide injury: chlorosis (yellowing) and subsequent necrosis (tissue death), ultimately resulting in the death of the susceptible plant.[2]

Quantitative Data on PSII Inhibition

HerbicidePlant/Algal SpeciesMeasured EffectIC50 Value (M)Reference
AtrazineChlamydomonas reinhardtiiInhibition of PSII electron transport1.5 x 10⁻⁷[7]
TerbuthylazinePisum sativum (Pea)Inhibition of DPIP photoreduction in thylakoids7.0 x 10⁻⁸[6]
SimazineLemna gibba (Duckweed)Inhibition of oxygen evolution1.2 x 10⁻⁷
PrometrynSpinacea oleracea (Spinach)Displacement of [¹⁴C]atrazine from thylakoids2.5 x 10⁻⁷

Note: The inhibitory potency of triazine herbicides can vary depending on the plant species and the experimental conditions. The data presented here is for comparative purposes to illustrate the general range of activity for this herbicide class.

Mechanisms of Resistance

The evolution of herbicide resistance is a significant challenge in agriculture. For triazine herbicides, the primary mechanism of resistance is target-site modification.

Target-Site Resistance: The psbA Gene Mutation

The most common and well-documented mechanism of resistance to triazine herbicides is a single point mutation in the chloroplast psbA gene, which codes for the D1 protein.[4] In susceptible plants, the serine residue at position 264 of the D1 protein is crucial for the high-affinity binding of triazine herbicides. In many triazine-resistant weed biotypes, a single nucleotide substitution in the psbA gene results in the replacement of serine with glycine (B1666218) (Ser264Gly).[4] This seemingly minor amino acid change significantly reduces the binding affinity of triazine herbicides to the D1 protein, rendering the plant resistant to their effects.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound and other PSII-inhibiting herbicides.

Chlorophyll Fluorescence Assay for Measuring PSII Inhibition

Objective: To determine the inhibitory effect of this compound on the photochemical efficiency of PSII.

Materials:

  • Plant leaves from susceptible species (e.g., pea, spinach)

  • This compound solutions of varying concentrations

  • A pulse-amplitude-modulation (PAM) fluorometer

  • Leaf clips

  • Dark adaptation chamber

Procedure:

  • Excise healthy, fully expanded leaves from the test plants.

  • Incubate the leaf discs or whole leaves in solutions of this compound at a range of concentrations (e.g., 0, 10⁻⁸, 10⁻⁷, 10⁻⁶, 10⁻⁵ M) for a set period (e.g., 2-4 hours) under low light conditions. A control group should be incubated in a solution without the herbicide.

  • Following incubation, dark-adapt the leaves for a minimum of 20-30 minutes.

  • Measure the minimal fluorescence (Fo) by applying a weak measuring beam.

  • Determine the maximal fluorescence (Fm) by applying a short, saturating pulse of high-intensity light.

  • Calculate the maximum quantum yield of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - Fo) / Fm.

  • Plot the Fv/Fm values against the logarithm of the this compound concentration to determine the IC50 value, which is the concentration of the herbicide that causes a 50% reduction in the maximum quantum yield of PSII.

[¹⁴C]-Trietazine Binding Assay

Objective: To determine the binding affinity of this compound to the D1 protein in isolated thylakoid membranes.

Materials:

  • Isolated thylakoid membranes from a susceptible plant species.

  • Radiolabeled [¹⁴C]-trietazine of known specific activity.

  • Non-labeled this compound.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Microcentrifuge.

  • Buffer solution (e.g., Tricine-NaOH, pH 7.8, containing sorbitol, MgCl₂, and NaCl).

Procedure:

  • Prepare a series of reaction mixtures containing a fixed concentration of isolated thylakoid membranes (e.g., 100 µg chlorophyll/mL) and increasing concentrations of [¹⁴C]-trietazine.

  • For competition assays, include a parallel set of reaction mixtures with a fixed concentration of [¹⁴C]-trietazine and increasing concentrations of non-labeled this compound.

  • Incubate the mixtures in the dark at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

  • Pellet the thylakoid membranes by centrifugation (e.g., 10,000 x g for 5 minutes).

  • Carefully remove the supernatant containing the unbound herbicide.

  • Resuspend the pellet in a fresh buffer and centrifuge again to wash away any remaining unbound herbicide.

  • Resuspend the final pellet in a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • The amount of bound [¹⁴C]-trietazine is calculated from its specific activity.

  • Binding parameters, such as the dissociation constant (Kd) and the number of binding sites (Bmax), can be determined by Scatchard analysis of the binding data.

Sequencing of the psbA Gene for Resistance Analysis

Objective: To identify mutations in the psbA gene that confer resistance to this compound.

Materials:

  • Leaf tissue from both susceptible and potentially resistant plant biotypes.

  • DNA extraction kit.

  • Polymerase Chain Reaction (PCR) thermal cycler.

  • Primers specific for the amplification of the psbA gene.

  • Taq DNA polymerase and dNTPs.

  • Agarose (B213101) gel electrophoresis equipment.

  • DNA sequencing service or equipment.

Procedure:

  • Extract total genomic DNA from the leaf tissue of both susceptible and resistant plants using a commercial kit or standard protocols.

  • Amplify the psbA gene using PCR with primers designed to flank the region of interest (particularly the codon for amino acid 264).

  • Verify the successful amplification of the correct DNA fragment by agarose gel electrophoresis.

  • Purify the PCR product to remove primers and dNTPs.

  • Sequence the purified PCR product using a DNA sequencing service or an in-house sequencer.

  • Align the DNA sequences from the susceptible and resistant plants using bioinformatics software (e.g., BLAST, ClustalW).

  • Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change in the D1 protein, such as the Ser264Gly mutation.

Mandatory Visualizations

Trietazine_Mechanism_of_Action cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) Pheo Pheophytin PSII->Pheo e⁻ O2 O₂ PSII->O2 QA QA Pheo->QA e⁻ QB_site QB Binding Site (D1 Protein) QA->QB_site e⁻ ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) QA->ROS Leads to formation of PQ_pool Plastoquinone Pool QB_site->PQ_pool e⁻ (Blocked) This compound This compound This compound->QB_site Binds and Inhibits Light Light Energy Light->PSII H2O H₂O H2O->PSII e_minus e⁻ CellDamage Lipid Peroxidation Chlorophyll Degradation Membrane Damage ROS->CellDamage Causes PlantDeath Plant Death (Chlorosis, Necrosis) CellDamage->PlantDeath

Caption: Signaling pathway of this compound's inhibition of Photosystem II.

Triazine_Resistance_Workflow start Suspected Resistant Weed Population whole_plant_assay Whole-Plant Bioassay (Spray with this compound) start->whole_plant_assay assess_survival Assess Survival and Injury Symptoms whole_plant_assay->assess_survival resistant_phenotype Resistant Phenotype Confirmed assess_survival->resistant_phenotype High Survival susceptible_phenotype Susceptible Phenotype assess_survival->susceptible_phenotype Low Survival molecular_analysis Molecular Analysis resistant_phenotype->molecular_analysis dna_extraction DNA Extraction from Resistant and Susceptible Plants molecular_analysis->dna_extraction pcr PCR Amplification of psbA Gene dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing sequence_analysis Sequence Alignment and Analysis sequencing->sequence_analysis mutation_identified Identify Mutation (e.g., Ser264Gly) sequence_analysis->mutation_identified Difference Found no_mutation No Target-Site Mutation (Investigate other mechanisms) sequence_analysis->no_mutation No Difference

Caption: Experimental workflow for assessing triazine resistance in plants.

Resistance_Logic psbA_gene psbA Gene (in chloroplast DNA) mutation Single Nucleotide Polymorphism (SNP) (e.g., AGT to GGT) psbA_gene->mutation Undergoes d1_protein D1 Protein (in Photosystem II) mutation->d1_protein Alters the code for amino_acid_change Amino Acid Substitution (e.g., Serine to Glycine at position 264) d1_protein->amino_acid_change Resulting in binding_affinity Reduced Binding Affinity of this compound to D1 Protein amino_acid_change->binding_affinity Leads to resistance This compound Resistance binding_affinity->resistance Confers

Caption: Logical relationship of psbA gene mutation to this compound resistance.

References

IUPAC name and synonyms for Trietazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Trietazine

This guide provides a comprehensive overview of the herbicide this compound, including its chemical identity, physicochemical properties, toxicological profile, and herbicidal activity. It also details experimental protocols for its synthesis and analytical detection, and illustrates key biological pathways and experimental workflows.

Chemical Identification

  • IUPAC Name: 6-chloro-N2,N2,N4-triethyl-1,3,5-triazine-2,4-diamine.[1][2][3]

  • CAS Number: 1912-26-1.[1][4][5][6]

  • Synonyms: this compound, Chlortriazine, G 27901, Gesafloc, Aventox, Bronox, Remtal, NC 1667, 2-Chloro-4-diethylamino-6-ethylamino-1,3,5-triazine, 2-Chloro-4-ethylamino-6-diethylamino-s-triazine, 6-Chloro-N,N,N'-triethyl-1,3,5-triazine-2,4-diamine.[1][2][5][6][7]

Data Summary

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₉H₁₆ClN₅[1][4][5]
Molecular Weight229.71 g/mol [1][5]
Physical AppearanceColorless crystals[1]
Melting Point100-101 °C[1]
Boiling Point374.1 °C at 760 mmHg[4]
Water Solubility20 mg/L at 20-25 °C[1][4]
Vapor Pressure8.54 x 10⁻⁶ mmHg at 25 °C (0.009 Pa)[1][4]
LogP (Octanol-Water Partition Coefficient)3.34[1]
Density1.22 g/cm³[1][4]
Toxicological Data

This table outlines the toxicological profile and hazard classifications for this compound.

ParameterInformationSource
GHS Hazard Statements H302: Harmful if swallowed. H400: Very toxic to aquatic life.[1]
Acute Oral Toxicity Category 3: Toxic if swallowed.[8]
Acute Dermal Toxicity Category 3: Toxic in contact with skin.[8]
Acute Inhalation Toxicity Category 4: Harmful if inhaled.[8]
Skin Irritation Category 2: Irritating to skin.[8]
Eye Irritation Category 2B: Irritating to eyes.[8]
Environmental Hazard Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[1]
Herbicidal Spectrum

This compound is a selective, pre- and post-emergence herbicide.[2][9]

ParameterDescriptionSource
Mode of Action Inhibits photosynthesis by blocking electron transport at photosystem II (PSII). It is absorbed through both roots and leaves.[2][10]
Example Pests Controlled Annual monocots and dicots, including common ragweed, common lambsquarters, wild mustard, redroot pigweed, velvetleaf, jimsonweed, chickweed, cocklebur, barnyard grass, and foxtail species.[3][10]
Example Crop Applications Potatoes, legumes, bananas, citrus, coffee, maize, sugarcane, tea, and tobacco.[2][3]

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound typically begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and involves sequential nucleophilic substitution reactions with ethylamine (B1201723) and diethylamine (B46881).[2] The process requires careful control of reaction conditions to achieve selective substitution.

Methodology:

  • First Substitution: Cyanuric chloride is dissolved in a suitable inert solvent (e.g., toluene (B28343) or xylene). The solution is cooled to a low temperature (typically 0-5 °C) to control the reaction rate and selectivity.

  • An aqueous solution of ethylamine is added dropwise to the cyanuric chloride solution while maintaining the low temperature and stirring vigorously. An acid scavenger (e.g., sodium hydroxide (B78521) or sodium carbonate) is added simultaneously to neutralize the hydrochloric acid byproduct. This reaction substitutes one chlorine atom with an ethylamino group.

  • Second Substitution: After the first reaction is complete, the temperature of the reaction mixture is raised (e.g., to 40-50 °C).

  • An aqueous solution of diethylamine is then added to the mixture. The reaction is continued with stirring until the second chlorine atom is substituted with a diethylamino group. Again, an acid scavenger is used.

  • Work-up and Isolation: Once the reaction is complete, the organic layer is separated from the aqueous layer. The organic solvent is removed under reduced pressure (e.g., using a rotary evaporator).

  • Purification: The resulting crude this compound is purified, typically by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane), to yield the final product as colorless crystals.

  • Characterization: The identity and purity of the synthesized this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[11]

Analytical Method: Determination of this compound in Water by GC/MS

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques for the analysis of triazine herbicides in environmental samples.[12] The following protocol describes a general method for detecting this compound in water samples using solid-phase extraction (SPE) followed by GC-Mass Spectrometry (GC-MS).[13][14]

Methodology:

  • Sample Collection and Preparation: Collect a 1-liter water sample in a clean glass bottle. If necessary, adjust the pH of the sample as recommended for the chosen SPE cartridge. Filter the sample through a 0.45 µm filter to remove suspended particulate matter.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water through it.

    • Load the filtered water sample onto the SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min). The triazine compounds will be adsorbed onto the C18 stationary phase.

    • After loading, wash the cartridge with deionized water to remove any polar impurities.

    • Dry the cartridge thoroughly by passing air or nitrogen through it for at least 30 minutes.

  • Elution: Elute the trapped analytes from the SPE cartridge using a small volume (e.g., 5-10 mL) of a suitable organic solvent, such as ethyl acetate (B1210297) or methanol.[13]

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the concentrated extract into the GC-MS system. A splitless injection mode is typically used for trace analysis.[14]

    • Gas Chromatography: Use a capillary column suitable for pesticide analysis, such as a low-polarity 5% diphenyl/95% dimethyl polysiloxane phase column (e.g., TraceGOLD TG-5SilMS).[14] The oven temperature program should be optimized to separate this compound from other potential contaminants.

    • Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Signaling and Experimental Diagrams

The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows related to this compound.

Trietazine_Mode_of_Action cluster_PSII Photosystem II (PSII) Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo e- flow Qa Qa (Plastoquinone) Pheo->Qa e- flow Qb Qb Binding Site on D1 Protein Qa->Qb e- flow PQ_pool Plastoquinone Pool Qb->PQ_pool e- flow Effect Photosynthesis Blocked Oxidative Stress Weed Death Qb->Effect This compound This compound Block Inhibition This compound->Block Block->Qb Competitively binds displacing plastoquinone

Caption: Mechanism of this compound as a photosynthesis inhibitor in Photosystem II.

Analytical_Workflow_this compound start 1. Water Sample Collection (1L) filter 2. Filtration (0.45 µm filter) start->filter spe 3. Solid-Phase Extraction (SPE) - Condition C18 Cartridge - Load Sample - Wash & Dry filter->spe elute 4. Elution (e.g., Ethyl Acetate) spe->elute concentrate 5. Concentration (Under Nitrogen Stream) elute->concentrate gcms 6. GC-MS Analysis concentrate->gcms end 7. Data Analysis & Quantification gcms->end

Caption: Typical workflow for the analysis of this compound in a water sample.

Relaxin_Signaling_Disruption cluster_downstream Downstream Signaling Triazines Triazine Herbicides (e.g., this compound) Block Competitive Inhibition Triazines->Block Relaxin Relaxin Hormone RXFP1 RXFP1 Receptor Relaxin->RXFP1 Activates PI3K_AKT PI3K/AKT Pathway RXFP1->PI3K_AKT ERK ERK Pathway RXFP1->ERK NO_Synthase NOS2 / NOS3 Expression PI3K_AKT->NO_Synthase ERK->NO_Synthase NO_Production Nitric Oxide (NO) Production NO_Synthase->NO_Production Block->RXFP1

Caption: Disruption of relaxin hormone signaling by triazine herbicides.[15]

References

An In-depth Technical Guide to Trietazine (CAS Number 1912-26-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical and toxicological properties of Trietazine (CAS No. 1912-26-1), a chlorotriazine herbicide. The document details its physical and chemical characteristics, synthesis, mechanisms of action, metabolic pathways, and toxicological profile. Included are detailed experimental protocols for its analysis and for demonstrating its primary mode of action. Visual diagrams are provided to illustrate key biological pathways and experimental workflows. This guide is intended to serve as a core resource for professionals in research, drug development, and environmental science.

Chemical and Physical Properties

This compound is a colorless crystalline solid. Its chemical and physical properties are summarized in the table below, compiled from various sources.[1][2][3][4][5][6]

PropertyValue
CAS Number 1912-26-1
Molecular Formula C₉H₁₆ClN₅
Molecular Weight 229.71 g/mol
IUPAC Name 6-chloro-N2,N2,N4-triethyl-1,3,5-triazine-2,4-diamine
Synonyms Chlortriazine, 2-Chloro-4-diethylamino-6-ethylamino-1,3,5-triazine
Appearance Colorless crystals
Melting Point 100-101 °C
Boiling Point 374.1 °C at 760 mmHg (estimated)
Density 1.22 g/cm³
Water Solubility 20 mg/L at 20-25 °C
Vapor Pressure 0.009 Pa at 25 °C
LogP (Octanol/Water Partition Coefficient) 3.34
pKa 2.78 (Predicted)

Synthesis

The synthesis of this compound, like other substituted triazines, typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[2][4][7][8][9][10][11][12] The process involves sequential nucleophilic substitution of the chlorine atoms with ethylamine (B1201723) and diethylamine. The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise reactions.

General Synthesis Workflow

A general workflow for the synthesis of asymmetrically substituted triazines from cyanuric chloride is depicted below.

G Cyanuric_Chloride Cyanuric Chloride Step1 Nucleophilic Substitution (Amine 1, Low Temp) Cyanuric_Chloride->Step1 Intermediate Monosubstituted Triazine Step1->Intermediate Step2 Nucleophilic Substitution (Amine 2, Higher Temp) Intermediate->Step2 Product Disubstituted Triazine (this compound) Step2->Product

General synthesis workflow for disubstituted triazines.

Mechanism of Action

Primary Mechanism: Inhibition of Photosystem II

The primary mechanism of action for this compound, as with other triazine herbicides, is the inhibition of photosynthesis at Photosystem II (PSII) in plants.[8][12][13][14] It competitively binds to the Q_B binding site on the D1 protein of the PSII complex, blocking electron transport from Q_A to Q_B.[15] This inhibition leads to a buildup of electrons, causing the production of reactive oxygen species that damage chlorophyll (B73375) and lipids, ultimately leading to cell death in susceptible plants.[7]

G cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB Site on D1 Protein QA->QB e- Plastoquinone Plastoquinone Pool QB->Plastoquinone e- Light Light Energy Light->P680 This compound This compound This compound->QB Blocks Binding

Inhibition of electron transport in Photosystem II by this compound.

Secondary Mechanism: Disruption of Relaxin Signaling

Recent studies have indicated that triazine herbicides, including those structurally similar to this compound, can act as endocrine disruptors by interfering with the relaxin signaling pathway.[8][16][17] Triazines have been shown to competitively inhibit the binding of relaxin to its receptor, RXFP1. This disruption can lead to the downregulation of downstream targets such as nitric oxide synthases (NOS2 and NOS3), matrix metallopeptidase 9 (MMP9), and vascular endothelial growth factor (VEGF), ultimately inhibiting the production of nitric oxide (NO).[8][16]

G Relaxin Relaxin RXFP1 RXFP1 Receptor Relaxin->RXFP1 Binds This compound This compound This compound->RXFP1 Inhibits Binding PI3K_AKT PI3K/AKT Pathway RXFP1->PI3K_AKT ERK ERK Pathway RXFP1->ERK NOS3 NOS3 PI3K_AKT->NOS3 NOS2_MMP9_VEGF NOS2, MMP9, VEGF ERK->NOS2_MMP9_VEGF NO Nitric Oxide (NO) Production NOS3->NO NOS2_MMP9_VEGF->NO G This compound This compound Dealkylation N-Dealkylation (CYP450) This compound->Dealkylation Dechlorination Dechlorination (GSH Conjugation) This compound->Dechlorination Metabolite1 Dealkylated Metabolites Dealkylation->Metabolite1 Metabolite2 Dechlorinated Metabolites Dechlorination->Metabolite2 Excretion Excretion (Urine, Feces) Metabolite1->Excretion Metabolite2->Excretion G Sample_Collection 1. Sample Collection and Preservation SPE 2. Solid-Phase Extraction (SPE) (C18 Cartridge) Sample_Collection->SPE Elution 3. Elution with Organic Solvents SPE->Elution Drying 4. Drying with Anhydrous Sodium Sulfate Elution->Drying Concentration 5. Concentration under Nitrogen Drying->Concentration IS_Addition 6. Addition of Internal Standard Concentration->IS_Addition GCMS_Analysis 7. GC-MS Analysis IS_Addition->GCMS_Analysis Quantification 8. Quantification GCMS_Analysis->Quantification

References

The Triazine Herbicides: A Technical Guide to Their History, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The triazine herbicides represent a cornerstone in the history of chemical weed control, with a legacy spanning over seven decades. First discovered in the 1950s, these compounds revolutionized agricultural practices through their broad-spectrum efficacy and crop selectivity. This technical guide provides a comprehensive overview of the history, development, mechanism of action, structure-activity relationships, and key experimental protocols related to triazine herbicides. Quantitative data on their physicochemical properties and biological activity are presented in structured tables for comparative analysis. Furthermore, detailed signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of their function and evaluation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of agrochemistry, plant science, and herbicide development.

A Historical Overview of Triazine Herbicides

The journey of triazine herbicides began in 1952 when scientists at J.R. Geigy Ltd. (now Syngenta) in Switzerland first synthesized and investigated this class of compounds. This pioneering work led to the discovery of the herbicidal properties of chlorazine.[1] However, it was the discovery of simazine (B1681756) in 1956 and atrazine (B1667683) in 1958 that marked a significant milestone in weed management.[2][3] These symmetrical triazines (s-triazines) exhibited excellent pre-emergent control of a wide range of broadleaf and some grassy weeds, particularly in corn, a crop that demonstrates a natural tolerance.[4]

The commercial success of atrazine and simazine spurred further research, leading to the development of other triazine derivatives with varying properties and applications. These can be broadly categorized based on the substituent at the X position of the triazine ring, leading to chloro-, methoxy-, and methylthio-s-triazines.[1] The development also extended to asymmetrical triazines, such as metribuzin, which was introduced in 1971.[1]

Over the decades, the extensive use of triazine herbicides has led to challenges, most notably the evolution of herbicide-resistant weeds.[5] This has necessitated the development of integrated weed management strategies and the search for new herbicidal modes of action.[5][6]

Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for triazine herbicides is the inhibition of photosynthesis at the photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[5][7] Triazines bind to a specific niche on the D1 protein (also known as the QB-protein) of the PSII reaction center.[8][9][10] This binding site is normally occupied by plastoquinone (B1678516) (PQ), a mobile electron carrier.[8]

By competitively displacing plastoquinone from its binding site, triazine herbicides block the electron flow from the primary electron acceptor, QA, to QB.[8] This interruption of the photosynthetic electron transport chain has several downstream consequences:

  • Cessation of ATP and NADPH Production: The blockage of electron flow prevents the generation of the energy and reducing power necessary for carbon fixation in the Calvin cycle.[8]

  • Oxidative Stress: The buildup of highly energized electrons leads to the formation of reactive oxygen species (ROS), which cause lipid peroxidation and damage to cellular components.[8]

  • Chlorosis and Necrosis: The disruption of photosynthesis and subsequent oxidative damage manifest as yellowing of the leaves (chlorosis), followed by tissue death (necrosis), ultimately leading to plant death.[4]

The selectivity of triazine herbicides in certain crops, such as corn, is due to the plant's ability to rapidly metabolize the herbicide into non-toxic forms, primarily through conjugation with glutathione (B108866) or hydroxylation.

Signaling Pathway of Photosystem II Inhibition

Photosystem_II_Inhibition cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- O2 O2 QA QA (Primary Quinone Acceptor) Pheo->QA e- QB_Site D1 Protein (QB Binding Site) QA->QB_Site e- PQ Plastoquinone (PQ) QB_Site->PQ e- Light Light Energy (Photons) Light->P680 Excites H2O H2O H2O->P680 e- donor Cyt_b6f Cytochrome b6f Complex PQ->Cyt_b6f e- to PSI Triazine Triazine Herbicide Triazine->QB_Site Binds & Blocks ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Block->ROS Electron Buildup Plant_Death Plant Death ROS->Plant_Death Leads to

Caption: Photosystem II electron transport chain and the inhibitory action of triazine herbicides.

Structure-Activity Relationships (SAR)

The herbicidal activity and selectivity of triazine compounds are highly dependent on the nature of the substituents at the 2, 4, and 6 positions of the s-triazine ring. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating these relationships.[11]

  • Position 2 (X): The substituent at this position significantly influences the overall activity. Generally, a chlorine atom (e.g., atrazine, simazine) confers high herbicidal activity. Methoxy (-OCH3) and methylthio (-SCH3) groups can also be effective, though they may alter the spectrum of controlled weeds and crop selectivity.[1]

  • Positions 4 and 6 (Alkylamino groups): The nature of the alkylamino side chains is crucial for binding to the D1 protein and for the compound's physicochemical properties, such as water solubility and soil mobility. Small alkyl groups, such as ethyl and isopropyl, are commonly found in highly active triazine herbicides. The presence of at least one hydrogen on the amino nitrogen is generally required for high activity.

Synthesis of Triazine Herbicides

The industrial synthesis of s-triazine herbicides typically starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[10] Cyanuric chloride itself is produced from the trimerization of cyanogen (B1215507) chloride. The chlorine atoms on the cyanuric chloride ring are highly reactive and can be sequentially substituted by nucleophiles, such as amines.

The synthesis of atrazine, for example, involves the sequential reaction of cyanuric chloride with ethylamine (B1201723) and isopropylamine. The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled synthesis.

More recently, greener and more sustainable methods for triazine synthesis are being explored, including one-pot syntheses from alcohols and amidines using nanoparticle catalysts.[12]

Quantitative Data

The following tables summarize key physicochemical properties and biological activities of selected triazine herbicides.

Table 1: Physicochemical Properties of Common Triazine Herbicides

HerbicideChemical FormulaMolecular Weight ( g/mol )Water Solubility (mg/L at 20-25°C)logP (Octanol-Water Partition Coefficient)
AtrazineC8H14ClN5215.68[13]33[14]2.6[13]
SimazineC7H12ClN5201.66[15]52.18
PropazineC9H16ClN5229.718.62.93
PrometrynC10H19N5S241.36[16]483.34
TerbuthylazineC9H16ClN5229.718.53.25
CyanazineC9H13ClN6240.691712.22
AmetrynC9H17N5S227.331852.63

Table 2: Herbicidal Activity (IC50) of Selected Triazine Herbicides on Photosystem II

HerbicideTest SystemIC50 (µM)Reference
AtrazineSelenastrum capricornutum0.3[5][17]
SimazineSelenastrum capricornutum0.5[5][17]
PrometrynPhaeodactylum tricornutum (EC50)0.037[18]
TerbutrynPhaeodactylum tricornutum (EC50)0.005[18]
AtrazinePhaeodactylum tricornutum (EC50)0.13[18]

IC50 (Inhibitory Concentration 50%) is the concentration of a substance that causes a 50% reduction in a specific biological or biochemical function. EC50 (Effective Concentration 50%) is the concentration of a substance that causes a 50% response.

Experimental Protocols

Photosystem II Inhibition Assay using Chlorophyll (B73375) Fluorescence

This non-invasive technique measures the fluorescence emitted by chlorophyll to assess the efficiency of photosystem II. Inhibition of electron transport by triazine herbicides leads to a characteristic increase in chlorophyll fluorescence.[7][19]

Methodology:

  • Plant Material and Treatment: Grow susceptible plants (e.g., soybean, spinach) under controlled conditions. Apply the triazine herbicide at various concentrations as a foliar spray or through the rooting medium. Include a control group treated with a blank formulation.

  • Dark Adaptation: Before measurement, dark-adapt the leaves for at least 20-30 minutes to ensure all PSII reaction centers are open.

  • Fluorescence Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer.

    • Measure the minimal fluorescence (Fo) with a weak measuring light.

    • Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

    • Calculate the maximum quantum yield of PSII (Fv/Fm), where Fv = Fm - Fo. A decrease in Fv/Fm indicates PSII inhibition.

  • Data Analysis: Plot the Fv/Fm values against the herbicide concentration to determine the IC50 value.

DCPIP Photoreduction Assay for PSII Activity

This spectrophotometric assay uses the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction by electrons from PSII.

Methodology:

  • Chloroplast Isolation: Isolate intact chloroplasts from a susceptible plant species (e.g., spinach) using differential centrifugation in a cold, buffered isolation medium.

  • Reaction Mixture: Prepare a reaction mixture containing isolated chloroplasts, a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0), and DCPIP solution.

  • Herbicide Treatment: Add varying concentrations of the triazine herbicide to the reaction mixtures. Include a control without herbicide.

  • Photoreduction Measurement: Expose the reaction tubes to a bright light source. Measure the decrease in absorbance of DCPIP at 600 nm over time using a spectrophotometer. The rate of DCPIP reduction is proportional to the rate of photosynthetic electron transport.

  • Data Analysis: Calculate the rate of DCPIP reduction for each herbicide concentration. Plot the inhibition of the reduction rate against the herbicide concentration to determine the IC50 value.

Herbicide Resistance Testing: Whole-Plant Bioassay

This method confirms herbicide resistance by comparing the response of a suspected resistant weed population to a known susceptible population.[16]

Methodology:

  • Seed Collection: Collect mature seeds from the suspected resistant weed population and a known susceptible population of the same species.

  • Plant Growth: Germinate the seeds and grow the plants in a greenhouse under controlled conditions until they reach the appropriate growth stage for herbicide application (e.g., 2-4 leaf stage).

  • Dose-Response Treatment: Apply the triazine herbicide at a range of doses (typically 0x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate) to both the suspected resistant and susceptible populations.

  • Evaluation: After a set period (e.g., 21 days), visually assess plant injury and measure plant biomass (e.g., shoot dry weight).

  • Data Analysis: Plot the plant response (e.g., percent injury or biomass reduction) against the herbicide dose for both populations. A significant shift in the dose-response curve for the suspected resistant population compared to the susceptible population confirms resistance. Calculate the resistance index (RI) by dividing the GR50 (dose causing 50% growth reduction) of the resistant population by the GR50 of the susceptible population.

Herbicide Discovery and Development Workflow

The development of a new herbicide is a lengthy and complex process, typically taking over a decade and involving significant investment.

Herbicide_Development_Workflow Discovery Discovery & Lead Identification (High-Throughput Screening, Synthesis) Lead_Opt Lead Optimization (QSAR, Analogue Synthesis) Discovery->Lead_Opt Greenhouse Greenhouse & Growth Chamber Testing (Efficacy, Selectivity) Lead_Opt->Greenhouse Field_Trials Field Trials (Performance under various conditions) Greenhouse->Field_Trials Tox Toxicology & Environmental Fate (Safety Assessment) Field_Trials->Tox Registration Registration & Regulatory Approval Tox->Registration Formulation Formulation Development Formulation->Registration Commercialization Commercialization & Market Launch Registration->Commercialization

Caption: A simplified workflow for the discovery and development of a new herbicide.

Conclusion and Future Perspectives

Triazine herbicides have played a pivotal role in modern agriculture, offering effective and economical weed control for many decades. Their mechanism of action, centered on the inhibition of photosystem II, is well-understood and has been a model for studying herbicide-target site interactions. While challenges such as herbicide resistance and environmental concerns have emerged, the study of triazines continues to provide valuable insights into herbicide design, plant biochemistry, and the evolution of resistance. Future research will likely focus on the development of new herbicidal modes of action, the use of precision agriculture technologies to optimize herbicide application, and the implementation of integrated weed management strategies to ensure the long-term sustainability of weed control in agriculture.

References

Trietazine: A Technical Guide to its Discovery and Foundational Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial scientific investigations of Trietazine, a notable member of the chlorotriazine class of herbicides. We delve into the historical context of its development by J.R. Geigy Ltd. in the 1950s, detail its fundamental mechanism of action as a potent inhibitor of photosynthesis, and present available quantitative data from early studies. This document outlines the experimental protocols employed during its initial evaluation and includes visualizations of the key biological pathways and experimental workflows to facilitate a deeper understanding of this significant agrochemical.

Discovery and Historical Context

The story of this compound is rooted in the post-World War II era of rapid innovation in agricultural chemistry. Scientists at the Swiss company J.R. Geigy Ltd. (later Ciba-Geigy) embarked on a systematic exploration of the herbicidal potential of 1,3,5-triazine (B166579) derivatives. This research program, which began in 1952, led to the discovery of a new class of highly effective and selective herbicides.

The foundational work by researchers such as Dr. Henri Gysin and Dr. Enrico Knüsli was pivotal. Their investigations revealed that strategic substitutions on the triazine ring could yield compounds with potent phytotoxic activity. While Simazine was the first commercially successful triazine herbicide from this program, a range of other derivatives, including this compound, were synthesized and evaluated for their biological properties. The first patents for these herbicidal triazines were granted in the mid-1950s, marking a significant milestone in chemical weed control.

Chemical and Physical Properties

This compound is a selective, pre- and post-emergence herbicide. Its key chemical and physical characteristics are summarized below.

PropertyValue
IUPAC Name 6-chloro-N2,N2,N4-triethyl-1,3,5-triazine-2,4-diamine
CAS Number 1912-26-1
Molecular Formula C₉H₁₆ClN₅
Molecular Weight 229.71 g/mol
Physical State Colorless crystals
Melting Point 100-101 °C
Water Solubility 20 mg/L at 20 °C

Mechanism of Action: Inhibition of Photosynthesis

The primary mechanism of action for this compound, and triazine herbicides in general, is the inhibition of photosynthesis.[1] Specifically, this compound targets Photosystem II (PSII) , a key protein complex in the thylakoid membranes of chloroplasts.

This compound acts by blocking the electron transport chain at the plastoquinone-binding niche on the D1 protein of the PSII complex.[1] This binding is competitive with plastoquinone (B1678516) (PQ), the native electron acceptor. By occupying this site, this compound effectively halts the flow of electrons, leading to a cascade of events that ultimately result in plant death. The inhibition of electron transport prevents the fixation of CO2 and the production of ATP and NADPH, which are essential for plant growth.[1]

The following diagram illustrates the signaling pathway of Photosystem II and the point of inhibition by this compound.

PhotosystemII_Inhibition cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e⁻ O2 O₂ + 4H⁺ QA QA Pheo->QA e⁻ QB QB Site (D1 Protein) QA->QB e⁻ PQ_pool Plastoquinone Pool QB->PQ_pool e⁻ Light Light Energy Light->P680 H2O 2H₂O H2O->P680 This compound This compound This compound->QB Inhibition

Caption: Inhibition of Photosystem II electron transport by this compound.

Initial Studies: Quantitative Data

The initial studies on triazine herbicides by researchers at J.R. Geigy involved screening a large number of synthesized compounds for their biological activity. A key assay used to quantify the inhibitory effect on photosynthesis was the Hill reaction . This in vitro assay measures the rate of oxygen evolution from isolated chloroplasts in the presence of an artificial electron acceptor.

Acute Toxicity Data

Acute toxicity studies were a standard part of the initial evaluation of new agrochemicals. While specific LD₅₀ values for this compound from the 1950s are not available, data for the closely related and widely studied triazine herbicide, Atrazine, provides a relevant toxicological profile.

SpeciesRouteLD₅₀ (mg/kg)
RatOral1750 - 3080
MouseOral1750
RabbitDermal>3000

Note: Data for Atrazine is provided as a proxy for the general toxicity profile of chlorotriazine herbicides from that era.

Experimental Protocols

The foundational research on this compound relied on a series of well-defined experimental protocols to determine its herbicidal activity and mechanism of action.

Synthesis of Triazine Derivatives

The synthesis of this compound and other triazine herbicides typically started with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on the triazine ring are susceptible to nucleophilic substitution by amines. The reaction conditions, such as temperature and pH, were carefully controlled to achieve the desired substitution pattern. For this compound, this would involve sequential reactions with ethylamine (B1201723) and diethylamine.

The general workflow for the synthesis and initial screening is depicted below.

Synthesis_Screening_Workflow Start Start: Cyanuric Chloride Step1 Step 1: Nucleophilic Substitution (e.g., with Ethylamine) Start->Step1 Intermediate Intermediate Dichloro-s-triazine Step1->Intermediate Step2 Step 2: Second Nucleophilic Substitution (e.g., with Diethylamine) Intermediate->Step2 Product This compound Step2->Product Purification Purification & Characterization Product->Purification Screening Biological Screening Purification->Screening

Caption: General workflow for the synthesis and screening of triazine herbicides.

Herbicidal Activity Assessment (In Vivo)

The initial assessment of herbicidal activity was conducted through greenhouse trials.

  • Plant Species: A variety of crop and weed species were used to determine the spectrum of activity and selectivity.

  • Application: The test compounds were typically formulated as wettable powders or solutions and applied to the soil (pre-emergence) or directly to the foliage (post-emergence).

  • Evaluation: The herbicidal effect was visually assessed at regular intervals, scoring for symptoms such as chlorosis, necrosis, and growth inhibition. Dose-response studies were conducted to determine the concentration required to achieve a certain level of weed control (e.g., GR₅₀ - the dose causing 50% growth reduction).

Hill Reaction Inhibition Assay (In Vitro)

This assay was crucial for elucidating the mechanism of action.

  • Chloroplast Isolation: Chloroplasts were isolated from a suitable plant source, such as spinach or peas, through differential centrifugation of homogenized leaf tissue.

  • Reaction Mixture: The isolated chloroplasts were suspended in a buffer solution containing an artificial electron acceptor (a Hill reagent), such as 2,6-dichlorophenolindophenol (DCPIP) or ferricyanide.

  • Treatment: A range of concentrations of the test compound (this compound) were added to the reaction mixtures.

  • Illumination: The samples were illuminated with a light source to initiate photosynthesis.

  • Measurement: The rate of the Hill reaction was determined by measuring either the reduction of the Hill reagent spectrophotometrically (e.g., the decolorization of DCPIP) or the rate of oxygen evolution using an oxygen electrode.

  • Data Analysis: The percentage of inhibition was calculated for each concentration of the test compound, and the I₅₀ value was determined from the dose-response curve.

The following diagram outlines the experimental workflow for the Hill reaction inhibition assay.

Hill_Reaction_Workflow Start Start: Leaf Tissue (e.g., Spinach) Step1 Homogenization & Differential Centrifugation Start->Step1 Chloroplasts Isolated Chloroplasts Step1->Chloroplasts Step2 Prepare Reaction Mixture: - Buffer - Hill Reagent (e.g., DCPIP) Chloroplasts->Step2 Step3 Add this compound (Varying Concentrations) Step2->Step3 Step4 Illuminate Samples Step3->Step4 Step5 Measure Reaction Rate: - Spectrophotometry (DCPIP reduction) - Oxygen Electrode (O₂ evolution) Step4->Step5 Result Calculate % Inhibition Determine I₅₀ Value Step5->Result

Caption: Experimental workflow for the Hill reaction inhibition assay.

Conclusion

The discovery of this compound and the broader class of triazine herbicides by J.R. Geigy Ltd. represented a major advancement in agricultural technology. The initial studies, characterized by systematic synthesis and rigorous biological evaluation, established a clear understanding of their potent inhibitory effect on photosynthesis. This foundational research not only provided farmers with a powerful new tool for weed management but also contributed significantly to the scientific understanding of photosynthetic electron transport. The methodologies developed and employed during this period laid the groundwork for future herbicide discovery and development.

References

An In-depth Technical Guide to the Mode of Action of s-Triazine Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Symmetrical triazine (s-triazine) herbicides are a widely used class of selective herbicides that effectively control a broad spectrum of weeds in various agricultural and non-agricultural settings. Their primary mode of action is the potent and specific inhibition of photosynthesis at the photosystem II (PSII) complex within the chloroplasts of susceptible plants. This guide provides a detailed technical overview of the molecular mechanisms underlying the herbicidal activity of s-triazines, methods for their study, and the basis of plant resistance.

Core Mechanism of Action: Inhibition of Photosystem II

The herbicidal activity of s-triazines is a direct consequence of their ability to disrupt the photosynthetic electron transport chain.[1][2] Specifically, they bind to the D1 protein, a core subunit of the PSII reaction center.[3] This binding occurs at the QB niche, where they competitively inhibit the binding of plastoquinone (B1678516) (PQ), the native electron acceptor.[3]

By blocking the binding of plastoquinone, s-triazines effectively halt the flow of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[3] This interruption of the electron transport chain has two major downstream consequences leading to plant death:

  • Inhibition of ATP and NADPH Synthesis: The blockage of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is essential for ATP synthesis. It also halts the reduction of NADP+ to NADPH. Without these energy and reducing equivalents, the plant cannot fix carbon dioxide into carbohydrates, leading to starvation.[4]

  • Oxidative Stress: The stalled electron transport chain leads to the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals.[3] These ROS cause rapid oxidative damage to cellular components, including lipid peroxidation of membranes, chlorophyll (B73375) bleaching, and protein degradation, ultimately leading to cell death and visible symptoms like chlorosis and necrosis.[3]

dot

s-Triazine Mode of Action Signaling Pathway of s-Triazine Herbicidal Action cluster_photosynthesis Photosystem II Electron Transport Chain cluster_downstream Downstream Effects Light Light P680 P680 Light->P680 Excitation Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB Binding Site (D1 Protein) QA->QB_site e- PQ Plastoquinone QB_site->PQ e- ETC_Block Electron Transport Chain Blocked Cyt_b6f Cytochrome b6f PQ->Cyt_b6f e- s-Triazine s-Triazine s-Triazine->QB_site Competitive Inhibition No_ATP_NADPH ATP & NADPH Synthesis Halted ETC_Block->No_ATP_NADPH ROS_Formation Reactive Oxygen Species (ROS) Formation ETC_Block->ROS_Formation Starvation Starvation No_ATP_NADPH->Starvation Oxidative_Damage Oxidative Damage (Lipid Peroxidation, Chlorophyll Bleaching) ROS_Formation->Oxidative_Damage Plant_Death Plant Death Starvation->Plant_Death Oxidative_Damage->Plant_Death

Caption: Signaling pathway of s-triazine herbicidal action.

Quantitative Data: Binding Affinity and Efficacy

The efficacy of s-triazine herbicides is closely related to their binding affinity for the D1 protein. This is typically quantified by the inhibition constant (Ki) or the concentration required for 50% inhibition of a biological process (IC50). Lower values indicate higher affinity and greater herbicidal potency.

HerbicideChemical ClassIC50 (M) for PSII InhibitionReference
Atrazines-Triazinein the range of 10⁻⁷–10⁻⁸ M[5]
Simazines-TriazineData not available in provided context
Propazines-TriazineData not available in provided context[6]
Terbuthylazines-Triazine1–2 × 10⁻⁷ M[5]
Ametryns-TriazineData not available in provided context
Prometryns-TriazineData not available in provided context
DiuronPhenylurea7–8 × 10⁻⁸ M[5]
MetribuzinTriazinone1–2 × 10⁻⁷ M[5]

Experimental Protocols

Thylakoid Membrane Isolation

This protocol describes the isolation of thylakoid membranes from plant leaves, which are essential for in vitro studies of herbicide-PSII interactions.

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Thylakoid Isolation Workflow Experimental Workflow for Thylakoid Membrane Isolation Start Start Homogenize Homogenize Leaves in Grinding Buffer Start->Homogenize Filter Filter Homogenate (e.g., Miracloth) Homogenize->Filter Centrifuge1 Centrifuge at Low Speed (Pellet Chloroplasts) Filter->Centrifuge1 Resuspend Resuspend Pellet in Hypotonic Lysis Buffer Centrifuge1->Resuspend Incubate Incubate on Ice (Lysis of Chloroplasts) Resuspend->Incubate Centrifuge2 Centrifuge at High Speed (Pellet Thylakoids) Incubate->Centrifuge2 Wash Wash Thylakoid Pellet Centrifuge2->Wash Final_Resuspend Resuspend in Assay Buffer Wash->Final_Resuspend End End Final_Resuspend->End

Caption: Experimental workflow for thylakoid membrane isolation.

Materials:

  • Fresh plant leaves (e.g., spinach, pea)

  • Grinding Buffer (e.g., 0.4 M sucrose, 50 mM HEPES-KOH pH 7.5, 10 mM NaCl, 2 mM MgCl2)

  • Hypotonic Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 10 mM NaCl, 5 mM MgCl2)

  • Assay Buffer (specific to the downstream application)

  • Blender or mortar and pestle

  • Miracloth or cheesecloth

  • Refrigerated centrifuge and rotor

Procedure:

  • Harvest fresh, healthy leaves and wash them with cold deionized water.

  • Perform all subsequent steps at 4°C or on ice to minimize protein degradation.

  • Homogenize the leaves in ice-cold grinding buffer using a blender or mortar and pestle.

  • Filter the homogenate through several layers of Miracloth or cheesecloth to remove large debris.

  • Centrifuge the filtrate at a low speed (e.g., 1,000 x g) for 5-10 minutes to pellet the intact chloroplasts.

  • Discard the supernatant and gently resuspend the chloroplast pellet in a small volume of hypotonic lysis buffer.

  • Incubate the suspension on ice for 10-30 minutes to induce osmotic lysis of the chloroplasts and release the thylakoids.

  • Centrifuge the lysate at a higher speed (e.g., 4,000 x g) for 10-15 minutes to pellet the thylakoid membranes.

  • Discard the supernatant (stroma) and wash the thylakoid pellet by resuspending it in either lysis buffer or assay buffer and repeating the centrifugation.

  • After a final wash, resuspend the thylakoid pellet in the desired assay buffer.

  • Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically to standardize for subsequent assays.

Chlorophyll Fluorescence Measurement

Chlorophyll fluorescence is a rapid and non-invasive technique to assess the impact of herbicides on PSII activity. Inhibition of electron transport by s-triazines leads to an increase in chlorophyll fluorescence yield.

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Chlorophyll Fluorescence Workflow Experimental Workflow for Chlorophyll Fluorescence Measurement Start Start Sample_Prep Prepare Plant Samples (Whole Plants or Leaf Discs) Start->Sample_Prep Herbicide_Treatment Apply Herbicide Treatment Sample_Prep->Herbicide_Treatment Dark_Adapt Dark-Adapt Samples (e.g., 20-30 min) Herbicide_Treatment->Dark_Adapt Measure_Fo Measure Minimal Fluorescence (Fo) with Measuring Beam Dark_Adapt->Measure_Fo Saturating_Pulse Apply Saturating Light Pulse Measure_Fo->Saturating_Pulse Measure_Fm Measure Maximal Fluorescence (Fm) Saturating_Pulse->Measure_Fm Calculate_FvFm Calculate Fv/Fm = (Fm - Fo) / Fm Measure_Fm->Calculate_FvFm Data_Analysis Analyze and Compare Fv/Fm Values Calculate_FvFm->Data_Analysis End End Data_Analysis->End

References

Toxicological Profile of Trietazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional toxicological assessment or regulatory guidance. While extensive efforts have been made to compile accurate information, data specifically for Trietazine is limited in publicly available literature. Therefore, data from structurally related s-triazine herbicides, such as atrazine (B1667683) and simazine (B1681756), have been included as surrogates where indicated, and this should be considered when interpreting the information.

Executive Summary

This compound is a selective, pre-emergence herbicide belonging to the s-triazine class of chemicals. Like other s-triazines, its primary mode of action in plants is the inhibition of photosynthesis at Photosystem II.[1] This technical guide provides a comprehensive overview of the available toxicological data on this compound and related s-triazines to inform researchers and professionals in drug development and safety assessment. The toxicological profile indicates that this compound is harmful if swallowed and very toxic to aquatic life.[2] While specific data on chronic toxicity, carcinogenicity, and reproductive toxicity for this compound are scarce, studies on related triazines suggest potential for endocrine disruption.[3][4] This document summarizes key toxicological endpoints, details experimental methodologies based on OECD guidelines, and presents signaling pathways potentially affected by this compound exposure.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 6-chloro-N2,N2,N4-triethyl-1,3,5-triazine-2,4-diamine[2]
CAS Number 1912-26-1[2][5]
Molecular Formula C9H16ClN5[2]
Molecular Weight 229.71 g/mol [2]
Physical State Colorless crystals[2]
Melting Point 100-101 °C[2]
Water Solubility 20 mg/L at 20 °C[2]
log Pow 3.34[2]

Toxicological Data

Acute Toxicity

Data on the acute toxicity of this compound is limited. The Globally Harmonized System (GHS) classification indicates that it is harmful if swallowed.[2] For context, acute toxicity data for a structurally related triazine compound, 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol, are presented below.

EndpointSpeciesRouteValueGHS CategoryReference
LD50 RatOral763 mg/kg bwCategory 4[6]
LD50 RatDermal> 4000 mg/kg bwNot Classified[6]
LC50 RatInhalation0.371 mg/L (4 hours)Category 2[6]

Signs and Symptoms of Acute Exposure:

  • Ingestion: Nausea, vomiting, diarrhea, and abdominal pain.[5]

  • Inhalation: Cough and potential respiratory tract irritation.[2]

  • Eye Contact: Redness and irritation.[2]

Sub-chronic and Chronic Toxicity

Specific sub-chronic or chronic toxicity studies on this compound were not identified in the public domain. However, studies on other s-triazines, such as atrazine and simazine, have shown effects on the liver and kidneys, as well as decreased body weight gain with long-term exposure.[7]

Genotoxicity

The genotoxic potential of this compound has not been extensively studied. Studies on related triazine herbicides like atrazine and simazine have generally shown a lack of strong mutagenic activity in Ames tests.[8] However, some evidence of clastogenicity (chromosome damage) has been observed at high concentrations.[8]

AssaySystemResults for Related TriazinesReference
Ames Test Salmonella typhimuriumGenerally Negative[9]
In vitro Chromosome Aberration Mammalian CellsSome evidence of clastogenicity[10]
In vivo Micronucleus Test RodentInconclusive/Negative[11]
Carcinogenicity

There is no specific data on the carcinogenicity of this compound. The U.S. EPA has classified atrazine, a related triazine, as "not likely to be carcinogenic to humans" based on a comprehensive evaluation of available data.[8] Early studies showed an increase in mammary tumors in female Sprague-Dawley rats, but this was later determined to be due to a species-specific mechanism involving endocrine disruption that is not considered relevant to humans.[8]

Reproductive and Developmental Toxicity
Study TypeSpeciesKey Findings for Related TriazinesReference
Two-Generation Reproduction RatDecreased pup weight at maternally toxic doses[13]
Developmental Toxicity Rat, RabbitNo teratogenic effects; developmental delays at maternally toxic doses[14]
Neurotoxicity

Specific neurotoxicity studies for this compound were not found. Some triazine derivatives have been investigated for neuroleptic actions, but this is not a typical toxicological endpoint for herbicidal triazines.[15][16]

Mechanisms of Toxicity

Inhibition of Photosystem II

The primary mechanism of herbicidal action for this compound and other s-triazines is the inhibition of photosynthesis. They bind to the D1 protein in Photosystem II (PSII) of plant chloroplasts, blocking the electron transport chain and leading to the production of reactive oxygen species and subsequent cell death.[1][17]

Caption: Inhibition of electron transport in Photosystem II by this compound.

Endocrine Disruption via Relaxin Signaling Pathway

Recent studies have shown that some triazine herbicides, including simazine and atrazine, can act as endocrine disruptors by interfering with the relaxin signaling pathway.[5] They competitively inhibit the binding of relaxin to its receptor, RXFP1. This disruption can lead to downstream effects on nitric oxide (NO) production and may be linked to reproductive and developmental effects.[12]

Relaxin_Signaling_Pathway cluster_cell Target Cell RXFP1 RXFP1 Receptor PI3K_AKT PI3K/AKT Pathway RXFP1->PI3K_AKT ERK ERK Pathway RXFP1->ERK NOS NOS2, NOS3 PI3K_AKT->NOS ERK->NOS NO Nitric Oxide (NO) NOS->NO Physiological_Effects Vasodilation, Angiogenesis, Anti-fibrosis NO->Physiological_Effects Relaxin Relaxin Relaxin->RXFP1 binds & activates This compound This compound This compound->RXFP1 competitively inhibits

Caption: Interference of this compound with the Relaxin signaling pathway.

Absorption, Distribution, Metabolism, and Excretion (ADME)

A detailed ADME profile for this compound is not available. However, for the class of chloro-s-triazines, absorption after oral administration is generally rapid and extensive in rats. Distribution occurs to various tissues, with no significant bioaccumulation. Metabolism is the primary route of elimination, occurring mainly in the liver through N-dealkylation and hydroxylation. Excretion of metabolites occurs via both urine and feces.[7]

Experimental Protocols

The following are generalized experimental protocols based on OECD guidelines for key toxicological studies.

Acute Oral Toxicity (OECD 401 - modified)
  • Test System: Wistar rats (nulliparous, non-pregnant females), typically 8-12 weeks old.

  • Administration: A single oral gavage dose.

  • Dose Levels: A limit test at 2000 mg/kg body weight is often performed first. If mortality occurs, a range of at least three dose levels is used.

  • Procedure: Animals are fasted overnight before dosing. After administration, they are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days. A gross necropsy is performed on all animals at the end of the study.

  • Endpoint: LD50 (the dose causing 50% mortality) is calculated.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
  • Test System: At least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

  • Procedure: The test substance, with and without a metabolic activation system (S9 mix from rat liver), is incubated with the bacterial strains. The number of revertant colonies (colonies that have regained the ability to grow on a histidine-deficient medium) is counted.

  • Dose Levels: At least five different concentrations of the test substance are used.

  • Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Procedure: Cells are exposed to the test substance for a short period (e.g., 3-6 hours) with and without metabolic activation, and for a longer period (e.g., 24 hours) without metabolic activation. Cells are then harvested at an appropriate time to collect cells in metaphase. Chromosomes are prepared and analyzed microscopically for structural aberrations.

  • Dose Levels: At least three concentrations are tested.

  • Endpoint: The frequency of cells with chromosomal aberrations.

Two-Generation Reproduction Toxicity Study (OECD 416)
  • Test System: Sprague-Dawley rats.

  • Procedure: The test substance is administered to male and female rats (P generation) for a pre-mating period and throughout mating, gestation, and lactation. The offspring (F1 generation) are then selected and also administered the test substance through maturity, mating, and production of the F2 generation.

  • Dose Levels: At least three dose levels and a control group.

  • Endpoints: Effects on mating, fertility, gestation, parturition, lactation, and offspring viability, growth, and development are assessed. A No-Observed-Adverse-Effect Level (NOAEL) is determined for parental, reproductive, and offspring toxicity.[18]

two_generation_study cluster_P Parental Generation cluster_F1 First Filial Generation P_generation P Generation (males & females) P_mating Mating P_generation->P_mating Dosing P_gestation Gestation P_generation->P_gestation Dosing P_lactation Lactation P_generation->P_lactation Dosing F1_generation F1 Generation F1_growth Growth to Adulthood F1_generation->F1_growth Dosing F1_mating Mating F1_generation->F1_mating Dosing F1_gestation Gestation F1_generation->F1_gestation Dosing F1_lactation Lactation F1_generation->F1_lactation Dosing F2_generation F2 Generation endpoints Endpoints: - Fertility - Gestation length - Litter size & survival - Pup weight & development - Parental toxicity F2_generation->endpoints P_lactation->F1_generation produces F1_lactation->F2_generation produces

Caption: Workflow of a two-generation reproductive toxicity study.

Conclusion

The toxicological profile of this compound is not well-characterized with publicly available, substance-specific data. Based on GHS classifications and data from related s-triazine herbicides, this compound is expected to have moderate acute oral toxicity and low dermal toxicity. The primary concerns for this class of compounds are their potential for endocrine disruption and adverse effects on aquatic organisms. The mechanism of action involves the inhibition of photosynthesis in plants and, in vertebrates, potential interference with the relaxin signaling pathway. Further studies are needed to definitively characterize the chronic, genotoxic, carcinogenic, and reproductive toxicity of this compound to allow for a comprehensive risk assessment. Researchers and drug development professionals should exercise caution and consider the potential for endocrine-disrupting effects when working with or evaluating compounds containing the s-triazine scaffold.

References

Trietazine: A Comprehensive Technical Guide to its Environmental Fate and Persistence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trietazine (6-chloro-N,N,N'-triethyl-1,3,5-triazine-2,4-diamine) is a selective herbicide belonging to the s-triazine class.[1] It is primarily used for pre-emergence weed control in a variety of crops by inhibiting photosynthesis at the photosystem II level.[1] While effective in its agricultural application, understanding the environmental fate and persistence of this compound is crucial for assessing its potential ecological impact. This technical guide provides an in-depth overview of the current scientific knowledge regarding the degradation, metabolism, mobility, and ecotoxicity of this compound.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. These properties influence its distribution in different environmental compartments such as soil, water, and air, as well as its susceptibility to various degradation processes.

PropertyValueReference
Molecular Formula C₉H₁₆ClN₅[2]
Molecular Weight 229.71 g/mol [2]
Water Solubility 20 mg/L (at 20°C and pH 7)[1]
Vapor Pressure 8.54 x 10⁻⁶ mmHg (at 25°C)[2]
Log Kow (Octanol-Water Partition Coefficient) 3.3[2]
pKa (Dissociation Constant) 2.78 ± 0.10[2]
Log Koc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) 2.1[3]
Henry's Law Constant 9.29 x 10⁻³ Pa m³/mol (at 25°C)[1]

Environmental Fate and Persistence

The persistence of this compound in the environment is determined by a combination of biotic and abiotic degradation processes. These processes ultimately dictate the compound's half-life in various environmental matrices.

Degradation in Soil

The primary route of this compound dissipation in soil is microbial degradation. The typical soil half-life (DT50) is estimated to be around 60 days, indicating moderate persistence.[1] The rate of degradation is influenced by soil type, organic matter content, microbial activity, temperature, and moisture.

Microbial Degradation Pathway:

The microbial degradation of s-triazines, including this compound, is a well-studied process primarily carried out by certain soil bacteria. The key enzymatic pathway involves a series of hydrolytic reactions catalyzed by a suite of enzymes, notably AtzA, AtzB, and AtzC.[4][5] This pathway ultimately leads to the cleavage of the triazine ring.

Trietazine_Degradation This compound This compound Hydroxy_this compound Hydroxy-Trietazine This compound->Hydroxy_this compound AtzA/TrzN (Dechlorination/Hydrolysis) N_Ethyl_Ammelide N-Ethyl Ammelide Hydroxy_this compound->N_Ethyl_Ammelide AtzB (Dealkylation) Cyanuric_Acid Cyanuric Acid N_Ethyl_Ammelide->Cyanuric_Acid AtzC (Dealkylation) CO2_Ammonia CO2 + Ammonia Cyanuric_Acid->CO2_Ammonia AtzD, E, F (Ring Cleavage)

Microbial degradation pathway of this compound.
Degradation in Aquatic Systems

In aquatic environments, this compound can undergo both abiotic and biotic degradation processes. The primary abiotic degradation pathways are hydrolysis and photolysis.

Hydrolysis: The rate of hydrolysis of s-triazines is pH-dependent. While specific data for this compound is limited, studies on the related herbicide atrazine (B1667683) show that hydrolysis is slow in neutral and alkaline conditions but is catalyzed by acidic conditions.[6]

Photolysis: Photodegradation can also contribute to the breakdown of this compound in surface waters. The rate of photolysis is influenced by the intensity of sunlight and the presence of photosensitizing substances in the water.[7] The main photodegradation processes for triazines involve dechlorination and dealkylation.[8]

Mobility and Adsorption

The mobility of this compound in soil is influenced by its adsorption to soil particles. The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of this process. With a log Koc of 2.1, this compound is considered to have moderate mobility in soil.[3] This suggests a potential for leaching into groundwater, particularly in soils with low organic matter content.

Ecotoxicity

The potential ecological risk of this compound is determined by its toxicity to non-target organisms. Ecotoxicity data is typically expressed as the median lethal concentration (LC50) for mortality and the median effective concentration (EC50) for other effects like growth inhibition.

OrganismEndpointValueReference
Fish (Rainbow Trout, Oncorhynchus mykiss) 96-hour LC50>119 mg/L[9]
Aquatic Invertebrate (Daphnia magna) 48-hour EC50Data not available
Algae 72-hour EC50Data not available

Note: Specific ecotoxicity data for this compound is limited. The provided data for rainbow trout is for a related triazine compound, Grotan (Triazine). Further research is needed to establish the specific toxicity of this compound to key aquatic organisms.

Experimental Protocols

Standardized protocols are essential for generating reliable and comparable data on the environmental fate of chemicals. The following sections outline key experimental methodologies.

Soil Degradation Study (Adapted from OECD Guideline 307)

This protocol describes a laboratory study to determine the rate and route of degradation of this compound in soil under aerobic conditions.

Soil_Degradation_Workflow start Start prep_soil Prepare & Characterize Soil Samples start->prep_soil apply_this compound Apply ¹⁴C-labeled this compound prep_soil->apply_this compound incubate Incubate in the Dark (Controlled Temperature & Moisture) apply_this compound->incubate sample Sample at Intervals incubate->sample extract Extract Soil Samples sample->extract analyze Analyze Extracts (HPLC, LSC) extract->analyze data Determine DT50 & Metabolites analyze->data end End data->end

Workflow for a soil degradation study.

Methodology:

  • Soil Collection and Preparation: Collect fresh soil from a relevant agricultural region. Sieve the soil (e.g., <2 mm) and determine its physicochemical properties (pH, organic carbon content, texture, etc.).

  • Test Substance: Use radiolabeled ([¹⁴C]) this compound to facilitate tracking of the parent compound and its metabolites.

  • Application: Apply the [¹⁴C]-Trietazine solution uniformly to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: Incubate the treated soil samples in the dark in a controlled environment (e.g., 20°C) with moisture content maintained at a specific level (e.g., 40-60% of water holding capacity). Include a system to trap volatile organics and ¹⁴CO₂.

  • Sampling: Collect replicate soil samples at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extraction: Extract the soil samples with appropriate solvents (e.g., acetonitrile (B52724)/water mixture) to recover this compound and its degradation products.

  • Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to quantify the parent compound and its metabolites. Liquid Scintillation Counting (LSC) is used to determine the total radioactivity in the extracts and soil residues.

  • Data Analysis: Calculate the dissipation half-life (DT50) of this compound in the soil. Identify and quantify the major metabolites formed during the study.

Water-Sediment Study (Adapted from OECD Guideline 308)

This protocol is designed to evaluate the degradation and partitioning of this compound in a water-sediment system.

Water_Sediment_Workflow start Start setup_system Set up Water-Sediment Systems start->setup_system apply_this compound Apply ¹⁴C-labeled this compound to Water setup_system->apply_this compound incubate Incubate in the Dark (Aerobic/Anaerobic Conditions) apply_this compound->incubate sample Sample Water & Sediment Separately incubate->sample extract Extract Samples sample->extract analyze Analyze Extracts (HPLC, LSC) extract->analyze data Determine DT50 & Partitioning analyze->data end End data->end

Workflow for a water-sediment study.

Methodology:

  • System Preparation: Collect intact water-sediment cores from a representative aquatic environment. Allow the systems to equilibrate in the laboratory.

  • Test Substance: Use [¹⁴C]-labeled this compound.

  • Application: Apply the [¹⁴C]-Trietazine to the water phase of the test systems.

  • Incubation: Incubate the systems in the dark at a constant temperature. Maintain aerobic conditions in the overlying water for aerobic studies or establish anaerobic conditions for anaerobic studies.

  • Sampling: At predetermined intervals, collect replicate systems and separate the water and sediment phases.

  • Extraction and Analysis: Analyze the water phase directly. Extract the sediment with appropriate solvents. Analyze both water and sediment extracts by HPLC with radioactivity detection and LSC.

  • Data Analysis: Determine the dissipation half-lives of this compound in the water phase, sediment phase, and the total system. Characterize the partitioning behavior of the compound and identify major degradation products.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a common and reliable technique for the analysis of triazine herbicides and their metabolites in environmental samples.[10]

Typical HPLC Conditions for this compound Analysis:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a buffer (e.g., phosphate (B84403) buffer) to control pH. A typical mobile phase could be a 55:45 (v/v) mixture of water-phosphate buffer and acetonitrile.[10]

  • Flow Rate: 1.0 - 1.5 mL/min.[10]

  • Injection Volume: 20 - 100 µL.

  • Detection: UV detector set at a wavelength of approximately 220-230 nm.[10]

  • Quantification: Based on a calibration curve prepared from certified reference standards of this compound.

Sample Preparation for Water Samples:

Solid-phase extraction (SPE) is commonly used to concentrate triazines from water samples prior to HPLC analysis.[10]

  • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

  • Pass a known volume of the water sample through the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the retained triazines with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to a small volume and reconstitute in the mobile phase for HPLC analysis.

Conclusion

This compound exhibits moderate persistence in the environment, with microbial degradation being the primary dissipation pathway in soil. Its moderate mobility suggests a potential for leaching, which should be considered in environmental risk assessments. While the general degradation pathways for s-triazines are understood, further research is needed to fully elucidate the specific metabolites of this compound and to obtain more comprehensive data on its hydrolysis, photolysis, and ecotoxicity. The standardized protocols outlined in this guide provide a framework for generating the necessary data to refine our understanding of the environmental fate and persistence of this widely used herbicide.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Trietazine in Soil

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the detection and quantification of the herbicide Trietazine in soil samples. The protocols are intended for researchers, scientists, and professionals involved in environmental monitoring and drug development. The methods described leverage established analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with various extraction procedures.

Overview and Significance

This compound is a pre- and post-emergence herbicide used to control broadleaf and grassy weeds in various crops.[1] Its persistence and potential for environmental contamination necessitate sensitive and reliable analytical methods for its detection in soil matrices. Monitoring this compound levels is crucial for ensuring environmental safety and regulatory compliance.[1] High-purity analytical standards of this compound are essential for accurate quantification.[1][2][3]

Analytical Methods and Performance

Several chromatographic methods are suitable for the determination of this compound in soil, with GC-MS and HPLC being the most common.[4] The choice of method often depends on the required sensitivity, selectivity, and available instrumentation. The following tables summarize the quantitative performance of various methods applicable to triazine herbicides, including this compound.

Table 1: Performance Data for GC-MS based Methods for Triazine Analysis in Soil

Extraction MethodAnalytical MethodLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Reference
Microwave-Assisted Extraction (MAE)GC-MS1 - 510>80[5][6]
Microwave-Assisted Extraction (MAE)GC-MS2 - 4-76.1 - 87.2[7]
QuEChERSGC-MS-0.1 - 1.070.9 - 116.6[8]
Sonication & Shaking with Acetonitrile (B52724)GC-MS/MS-0.1 - 1.070 - 110[6]

Table 2: Performance Data for HPLC-based Methods for Triazine Analysis in Soil

Extraction MethodAnalytical MethodLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Reference
Ultrasound-Assisted Extraction (USAE) & Dispersive Liquid-Liquid Microextraction (DLLME)HPLC-UV0.19 - 0.680.62 - 2.06>95 (except simazine)[9]
Microwave-Assisted Extraction (MAE)HPLC-UV160 - 300500 - 100083.33 - 96.33[10]

Experimental Protocols

The following are detailed protocols for the extraction and analysis of this compound in soil samples.

Protocol 1: Microwave-Assisted Extraction (MAE) with GC-MS Analysis

This method provides rapid extraction of this compound from soil samples with high efficiency.[5][6]

3.1.1. Materials and Reagents

  • Soil sample, air-dried and sieved (250 µm)[9]

  • This compound analytical standard

  • Acetonitrile, pesticide residue grade[5][6]

  • Anhydrous sodium sulfate (B86663)

  • Microwave extraction system

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • DB-Wax capillary column (30 m x 0.32 mm x 0.25 µm) or equivalent[8]

  • Helium (carrier gas)

3.1.2. Sample Preparation and Extraction

  • Weigh 10 g of the prepared soil sample into a microwave extraction vessel.

  • Add 20 mL of acetonitrile to the vessel.[5][6]

  • Seal the vessel and place it in the microwave extraction system.

  • Microwave for 5 minutes at 80°C.[5][6]

  • After cooling, filter the extract through anhydrous sodium sulfate to remove residual water.

  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for GC-MS analysis.

3.1.3. GC-MS Analysis

  • Injector: Splitless mode, 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MSD: Electron impact ionization (70 eV). Scan range of 50-550 amu. For higher sensitivity, Selective Ion Monitoring (SIM) can be used.[8]

Protocol 2: Ultrasound-Assisted Extraction (USAE) and Dispersive Liquid-Liquid Microextraction (DLLME) with HPLC-UV Analysis

This protocol is a miniaturized extraction technique that is environmentally friendly and offers high enrichment factors.[9]

3.2.1. Materials and Reagents

  • Soil sample, air-dried and sieved (250 µm)[9]

  • This compound analytical standard

  • Methanol (B129727), HPLC grade[9]

  • Acetonitrile, HPLC grade (disperser solvent)[9]

  • 1-Undecanol (B7770649) (extraction solvent)[9]

  • Sodium chloride (NaCl)

  • Sodium hydroxide (B78521) (NaOH) solution (0.1 M)

  • High-performance liquid chromatograph with a UV detector

  • C18 reverse-phase column (e.g., 3.9 x 300 mm, 4 µm particle size)[9]

  • Ultrasonic bath

  • Centrifuge

3.2.2. Sample Preparation and Extraction

  • Weigh 3 g of the prepared soil sample into a 15 mL screw-cap vial.[9]

  • Add 3 mL of methanol, shake vigorously for 15 minutes, and sonicate for 15 minutes.[9]

  • Centrifuge at 4500 rpm for 5 minutes.[9]

  • Take 1 mL of the supernatant and add it to another 15 mL vial containing 10 mL of water adjusted to pH 8 with 0.1 M NaOH and containing 20% NaCl.[9]

  • For the DLLME step, rapidly inject a mixture of 1 mL acetonitrile (disperser solvent) and 50 µL of 1-undecanol (extraction solvent) into the aqueous solution.[9]

  • A cloudy solution will form. Centrifuge for 5 minutes at 4500 rpm to separate the fine droplets of the extraction solvent.[9]

  • Place the vial in an ice-water bath for 10 minutes to solidify the floating organic droplet.[9]

  • Transfer the solidified extract to a 1 mL conical vial. After it melts at room temperature, it is ready for HPLC analysis.[9]

3.2.3. HPLC-UV Analysis

  • Mobile Phase: Isocratic elution with 25 mM monopotassium phosphate:acetonitrile (60:40, v/v).[9]

  • Flow Rate: 1.2 mL/min.[9]

  • Column: C18 reverse-phase column.

  • Detection: UV at 220 nm.[9]

  • Injection Volume: 5 µL.[9]

Visual Workflows

The following diagrams illustrate the experimental workflows for the described analytical methods.

MAE_GCMS_Workflow cluster_prep Sample Preparation cluster_extraction Microwave-Assisted Extraction cluster_analysis Analysis s1 Weigh 10g Soil s2 Add 20mL Acetonitrile s1->s2 e1 Microwave at 80°C for 5 min s2->e1 e2 Filter through Na2SO4 e1->e2 e3 Concentrate to 1mL e2->e3 a1 GC-MS Analysis e3->a1

Workflow for MAE-GC-MS analysis of this compound in soil.

USAE_DLLME_HPLC_Workflow cluster_usae Ultrasound-Assisted Extraction cluster_dllme Dispersive Liquid-Liquid Microextraction cluster_analysis Analysis u1 Weigh 3g Soil u2 Add 3mL Methanol u1->u2 u3 Shake & Sonicate u2->u3 u4 Centrifuge u3->u4 d1 Mix Supernatant with alkaline NaCl solution u4->d1 d2 Inject Acetonitrile & 1-Undecanol d1->d2 d3 Centrifuge d2->d3 d4 Solidify Extract on Ice d3->d4 d5 Collect & Melt d4->d5 a1 HPLC-UV Analysis d5->a1

Workflow for USAE-DLLME-HPLC-UV analysis of this compound.

References

Application Note: Analysis of Trietazine Residues by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trietazine (B1683031) is a pre-emergence herbicide used for selective weed control in various crops. Monitoring its residues in environmental matrices such as soil and water is crucial to assess potential environmental contamination and ensure food safety. Gas chromatography (GC) coupled with selective detectors like a mass spectrometer (MS) or a nitrogen-phosphorus detector (NPD) offers a robust and sensitive method for the determination of this compound residues. This application note provides a detailed protocol for the analysis of this compound in soil and water samples, including sample preparation, GC-MS analysis, and method validation.

Principle

The analytical method involves the extraction of this compound residues from the sample matrix, followed by a cleanup step to remove interfering co-extractives. The purified extract is then analyzed by gas chromatography. The compound is separated from other components on a capillary column and detected by a mass spectrometer or a nitrogen-phosphorus detector. Quantification is typically performed using an external or internal standard method.

Experimental Protocols

1. Sample Preparation: Extraction and Cleanup

a) Water Samples: Solid-Phase Extraction (SPE)

This protocol is adapted from methods for triazine herbicide analysis in environmental waters.[1][2]

  • Apparatus:

    • Solid-Phase Extraction (SPE) manifold

    • C18 or carbon-based SPE cartridges (e.g., 250 mg, 6 mL)[3][4]

    • Vacuum pump

    • Glass vials

    • Nitrogen evaporator

  • Reagents:

  • Dichloromethane (pesticide residue grade)

  • Procedure:

    • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of reagent water. Ensure the cartridge does not go dry.

    • Sample Loading: Pass a 250 mL water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

    • Cartridge Washing: After loading the entire sample, wash the cartridge with 10 mL of reagent water to remove polar impurities.

    • Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes or by passing a stream of nitrogen to remove excess water.

    • Elution: Elute the trapped this compound from the cartridge with 2 mL of ethyl acetate followed by two 6 mL aliquots of a 9:1 (v:v) dichloromethane/methanol mixture into a collection vial.[3]

    • Drying and Concentration: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water. Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen. The sample is now ready for GC analysis.

b) Soil Samples: Ultrasound-Assisted Extraction (USAE)

This protocol is based on established methods for extracting triazine herbicides from soil matrices.[5][6]

  • Apparatus:

    • Ultrasonic bath

    • Centrifuge and centrifuge tubes (15 mL)

    • Vortex mixer

    • Syringe filters (0.45 µm)

    • Glass vials

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Sodium chloride

  • Procedure:

    • Sample Preparation: Air-dry the soil sample at room temperature, then crush and sieve it through a 250 µm mesh.

    • Extraction: Weigh 3 g of the prepared soil sample into a 15 mL centrifuge tube. Add 3 mL of methanol to the tube.

    • Ultrasonication: Vigorously shake the tube for 15 minutes, then place it in an ultrasonic bath for 15 minutes.

    • Centrifugation: Centrifuge the sample for 5 minutes at 4500 rpm.

    • Collection: Carefully collect the supernatant (methanol extract). For enhanced cleanup, a dispersive liquid-liquid microextraction (DLLME) step can be employed.[5][6]

    • Cleanup (Optional DLLME):

      • To the methanol extract, add a solution of sodium chloride (20% w/v).

      • Inject a mixture of a disperser solvent (e.g., acetonitrile) and an extraction solvent (e.g., a higher density organic solvent) into the aqueous solution.

      • A cloudy solution will form. Centrifuge to separate the phases.

      • Collect the organic phase containing the analyte.

    • Final Preparation: Filter the final extract through a 0.45 µm syringe filter into a GC vial. The sample is now ready for analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following conditions are a starting point and may require optimization based on the specific instrument and column used.[7][8]

  • Instrumentation:

    • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

    • Autosampler

  • GC Conditions:

    • Column: DB-5MS, 30 m x 0.32 mm ID, 0.25 µm film thickness (or equivalent)[8]

    • Injector: Splitless mode (1 min)

    • Injector Temperature: 275 °C

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min

    • Oven Temperature Program:

      • Initial temperature: 65 °C, hold for 1 min

      • Ramp 1: 30 °C/min to 165 °C, hold for 7 min

      • Ramp 2: 6 °C/min to 200 °C, hold for 11 min

      • Ramp 3: 25 °C/min to 225 °C, hold for 3 min

    • Injection Volume: 1 µL

  • MS Conditions:

    • Ion Source Temperature: 175 °C[8]

    • Transfer Line Temperature: 275 °C

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Scan Mode: Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • Selected Ions for this compound: m/z 186, 200[8]

Data Presentation

The following table summarizes the quantitative data for the analysis of this compound and other triazines, compiled from various studies.

ParameterThis compoundAtrazineSimazineAmetrynPrometrynReference
Limit of Detection (LOD) -1.7 ppt (B1677978) (water)---[1]
-0.01 µg/L (water)---[4]
2-4 µg/kg (soil)----[9]
Limit of Quantification (LOQ) ---0.62-2.06 µg/kg (soil)0.62-2.06 µg/kg (soil)[5]
Recovery -90.5 ± 3.5% (water)---[1]
76.1-87.2% (soil)-->95% (soil)>95% (soil)[5][9]
Relative Standard Deviation (RSD) -3.2% (water)-<10% (soil)<10% (soil)[1][5]

Note: Data for this compound is limited in the cited literature. The provided soil LOD and recovery for this compound are from a study employing microwave-assisted extraction. The other values are for related triazine herbicides and can be considered as expected performance indicators for a validated method.

Method Validation

To ensure the reliability of the analytical method, a validation should be performed according to established guidelines.[9] Key validation parameters include:

  • Linearity: A calibration curve should be constructed using at least five concentration levels of this compound standard. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy: The accuracy of the method should be determined by analyzing spiked samples at different concentration levels (e.g., low, medium, and high). The recovery should typically be within 70-120%.

  • Precision: The precision of the method should be evaluated by repeatedly analyzing spiked samples. The relative standard deviation (RSD) should generally be ≤ 20%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix should be demonstrated. This is often confirmed by the absence of interfering peaks in blank matrix samples and by the mass spectral data in GC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample_collection Sample Collection (Soil or Water) extraction Extraction (SPE for Water / USAE for Soil) sample_collection->extraction cleanup Cleanup and Concentration extraction->cleanup gc_ms GC-MS Analysis cleanup->gc_ms data_acquisition Data Acquisition (Full Scan / SIM) gc_ms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting logical_relationship method_validation Method Validation linearity Linearity (r² ≥ 0.995) method_validation->linearity accuracy Accuracy (70-120% Recovery) method_validation->accuracy precision Precision (RSD ≤ 20%) method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq specificity Specificity method_validation->specificity

References

Protocol for Studying Trietazine Effects on Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Trietazine is a selective, pre-emergence herbicide belonging to the triazine chemical family.[1][2] It is primarily used for the control of a wide range of annual broadleaf weeds and some grasses in various agricultural crops.[3][4] The primary mechanism of action for this compound, like other triazine herbicides, is the inhibition of photosynthesis at Photosystem II (PSII).[5] By blocking the electron transport chain, it prevents the plant from producing the energy required for survival, leading to plant death.[4] Tolerant crops are capable of metabolizing the active ingredient, whereas susceptible weeds are not.[5]

These application notes and protocols are designed for researchers, scientists, and professionals in drug and herbicide development to provide a framework for studying the efficacy and physiological effects of this compound on weed control.

Mechanism of Action

This compound disrupts photosynthesis by binding to the D1 quinone-binding protein within the Photosystem II complex in the thylakoid membranes of chloroplasts.[6] This binding action blocks the electron flow from plastoquinone (B1678516) (PQ), thereby inhibiting the entire photosynthetic electron transport chain.[7] This disruption leads to a halt in ATP and NADPH production, which are essential for carbon fixation. The blockage of electron flow also results in the formation of reactive oxygen species (ROS), which cause rapid cellular damage through lipid peroxidation and membrane destruction, ultimately leading to weed death.

Applications in Research

The protocols outlined in this document are applicable to a range of research objectives, including:

  • Efficacy Screening: Determining the effective dose rates of this compound for controlling specific weed species.

  • Crop Tolerance Assessment: Evaluating the phytotoxic effects of this compound on various crop species to establish safe application rates.

  • Mechanism of Action Studies: Investigating the physiological and biochemical effects of this compound on plant processes, particularly photosynthesis.

  • Resistance Monitoring: Assessing the susceptibility or resistance of weed populations to this compound.

Data Presentation

Table 1: Efficacy of this compound on Selected Weed Species (Illustrative Data)
Weed SpeciesCommon NameGrowth Stage at ApplicationApplication Rate (kg a.i./ha)Weed Control (%)Citation
Amaranthus retroflexusRedroot PigweedPre-emergence0.585[8][9]
Amaranthus retroflexusRedroot PigweedPre-emergence1.095[8][9]
Amaranthus retroflexusRedroot PigweedPre-emergence2.099[8][9]
Digitaria sanguinalisLarge CrabgrassPre-emergence0.7580[10]
Digitaria sanguinalisLarge CrabgrassPre-emergence1.592[10]
Digitaria sanguinalisLarge CrabgrassPre-emergence3.098[10]

Note: Specific efficacy can vary based on environmental conditions, soil type, and weed biotype.

Table 2: Phytotoxicity of this compound on Selected Crop Species (Illustrative Data)
Crop SpeciesCommon NameGrowth Stage at ApplicationApplication Rate (kg a.i./ha)Phytotoxicity Injury (%)Citation
Zea maysCornPre-emergence1.0< 5
Zea maysCornPre-emergence2.0< 10
Glycine maxSoybeanPre-emergence1.015-25
Triticum aestivumWheatPre-emergence1.020-30[2]

Note: Crop tolerance can be influenced by variety, soil organic matter, and environmental conditions.

Table 3: GR50 Values for this compound on Selected Weed and Crop Species (Illustrative Data)
SpeciesCommon NameGR50 (kg a.i./ha)95% Confidence Interval
Amaranthus retroflexusRedroot Pigweed0.450.38 - 0.52
Digitaria sanguinalisLarge Crabgrass0.680.59 - 0.77
Zea maysCorn> 4.0-

GR50: The herbicide rate that causes a 50% reduction in plant growth (biomass).

Experimental Protocols

Whole-Plant Dose-Response Bioassay for GR50 Determination

Objective: To determine the dose of this compound required to inhibit the growth of a target weed or crop species by 50% (GR50).

Materials:

  • This compound technical grade or formulated product

  • Seeds of target weed and crop species

  • Pots (e.g., 10 cm diameter) filled with a standardized potting mix

  • Controlled environment growth chamber or greenhouse

  • Analytical balance

  • Spray chamber calibrated to deliver a precise volume of spray solution

  • Drying oven

Methodology:

  • Plant Preparation: Sow seeds of the target species in pots and allow them to germinate and grow to a specified stage (e.g., 2-4 leaf stage for post-emergence application, or apply immediately after sowing for pre-emergence).

  • Herbicide Preparation: Prepare a stock solution of this compound. From this stock, create a series of dilutions to achieve a range of at least 6-8 application rates, plus an untreated control. The dose range should be selected to bracket the expected GR50 value (e.g., 0, 0.125, 0.25, 0.5, 1, 2, 4 times the expected effective rate).

  • Herbicide Application: Apply the different rates of this compound to the pots using a calibrated spray chamber. Ensure uniform coverage. For pre-emergence applications, water the pots after treatment to incorporate the herbicide into the soil.

  • Growth Conditions: Place the treated pots in a growth chamber or greenhouse with controlled temperature, humidity, and photoperiod suitable for the test species. Randomize the pot placement to minimize environmental variability.

  • Data Collection: After a specified period (e.g., 14-21 days after treatment), harvest the above-ground biomass of each plant.[8]

  • Biomass Measurement: Determine the fresh weight of the harvested biomass. Subsequently, dry the biomass in an oven at 60-70°C to a constant weight and record the dry weight.

  • Data Analysis: Express the biomass of treated plants as a percentage of the untreated control. Fit the dose-response data to a non-linear regression model (e.g., a four-parameter log-logistic model) to calculate the GR50 value.

Chlorophyll (B73375) Fluorescence Measurement to Assess Photosystem II Inhibition

Objective: To measure the effect of this compound on the photochemical efficiency of Photosystem II.

Materials:

  • Plants treated with this compound as described in the whole-plant bioassay protocol

  • A portable chlorophyll fluorometer (e.g., a PAM or PEA fluorometer)

  • Leaf clips

Methodology:

  • Plant Treatment: Treat plants with a range of this compound concentrations as described previously.

  • Dark Adaptation: Before measurement, dark-adapt a section of a fully expanded leaf for at least 30 minutes using leaf clips. This allows for all reaction centers of PSII to be in an "open" state.

  • Fluorescence Measurement: Use the chlorophyll fluorometer to measure the minimal fluorescence (Fo) and the maximal fluorescence (Fm) from the dark-adapted leaf. The instrument will apply a saturating pulse of light to transiently close all PSII reaction centers to measure Fm.

  • Calculation of Photochemical Efficiency: Calculate the maximum quantum yield of PSII photochemistry (Fv/Fm) using the following formula: Fv/Fm = (Fm - Fo) / Fm Where Fv is the variable fluorescence.

  • Data Collection: Take measurements at different time points after herbicide application (e.g., 1, 3, 7 days) to observe the progression of photosynthetic inhibition.

  • Data Analysis: Compare the Fv/Fm values of treated plants to the untreated controls. A decrease in the Fv/Fm ratio indicates inhibition of PSII. Dose-response curves can be generated by plotting Fv/Fm against the this compound concentration.

Chlorophyll Content Determination

Objective: To quantify the effect of this compound on the chlorophyll content of leaves as an indicator of phytotoxicity.

Materials:

  • Leaf tissue from treated and untreated plants

  • 80% Acetone (B3395972)

  • Spectrophotometer

  • Mortar and pestle

  • Centrifuge and centrifuge tubes

  • Volumetric flasks

Methodology:

  • Sample Preparation: Collect a known weight of fresh leaf tissue (e.g., 100 mg) from both treated and untreated plants.

  • Pigment Extraction: Homogenize the leaf tissue in a mortar and pestle with a small volume of 80% acetone. Transfer the homogenate to a centrifuge tube and rinse the mortar and pestle with additional acetone to ensure all pigment is collected.

  • Centrifugation: Centrifuge the extract at approximately 5000 x g for 10 minutes to pellet the cell debris.

  • Spectrophotometric Measurement: Carefully transfer the supernatant to a volumetric flask and bring it to a final known volume with 80% acetone. Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.

  • Chlorophyll Calculation: Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using the following equations (Arnon's equations):

    • Chlorophyll a (mg/L) = (12.7 * A663) - (2.69 * A645)

    • Chlorophyll b (mg/L) = (22.9 * A645) - (4.68 * A663)

    • Total Chlorophyll (mg/L) = (20.2 * A645) + (8.02 * A663)

  • Data Analysis: Express the chlorophyll content on a fresh weight basis (e.g., mg/g FW) and compare the values between treated and untreated plants.

Mandatory Visualization

G cluster_workflow Experimental Workflow for this compound Efficacy Study cluster_data Data Endpoints A 1. Plant Propagation (Weed & Crop Species) C 3. Herbicide Application (Pre-emergence) A->C B 2. This compound Dose Preparation (Serial Dilutions) B->C D 4. Incubation (Controlled Environment) C->D E 5. Data Collection D->E F Visual Injury Assessment E->F G Biomass Measurement (GR50) E->G H Chlorophyll Fluorescence (Fv/Fm) E->H I Chlorophyll Content E->I

Caption: Experimental workflow for evaluating the efficacy and physiological effects of this compound.

G cluster_PSII Photosystem II Electron Transport Chain and this compound Inhibition cluster_light Light Energy Input P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone A) Pheo->QA e- QB QB (Plastoquinone B) Binding Site QA->QB e- PQ_pool Plastoquinone Pool QB->PQ_pool e- Cytb6f Cytochrome b6f Complex PQ_pool->Cytb6f e- This compound This compound This compound->QB Blocks Electron Transfer Light Light (hν) Light->P680

References

Application of Trietazine in Potato and Legume Crops: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Executive Summary

Trietazine (B1683031) is a selective, pre-emergence herbicide belonging to the triazine class, historically used for the control of annual monocotyledonous and dicotyledonous weeds. Its primary mechanism of action is the inhibition of photosynthesis at Photosystem II (PSII)[1][2]. While information in contemporary scientific literature is sparse, historical and product-level data indicate its application in various crops, including potatoes and legumes[1]. However, the use of this compound, particularly as a standalone product, appears to be less common now compared to other triazine herbicides like atrazine (B1667683) and metribuzin. It is often formulated in combination with other herbicides, such as linuron (B1675549), to broaden the weed control spectrum[1].

This document provides a comprehensive overview of the known applications of this compound in potato and legume crops, synthesizing available information on its mechanism of action, application protocols, and crop safety considerations. Given the limited specific quantitative data for this compound in recent literature, this guide also provides generalized experimental protocols for researchers to evaluate its efficacy and crop tolerance.

Mechanism of Action: Inhibition of Photosystem II

Triazine herbicides, including this compound, disrupt photosynthesis in susceptible plants. They bind to the D1 protein of the Photosystem II complex in the thylakoid membranes of chloroplasts. This binding blocks the electron transport chain, preventing the flow of electrons from plastoquinone (B1678516) QA to QB[3][4]. The interruption of electron flow leads to a cascade of events, including the cessation of ATP and NADPH production, which are essential for carbon fixation. The blockage also results in the formation of reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately leading to cell death and necrosis of the plant tissue[4].

G cluster_0 Thylakoid Membrane cluster_1 Stroma PSII Photosystem II (PSII) QA QA PSII->QA D1 D1 Protein QB QB D1->QB D1->Block ROS Reactive Oxygen Species (ROS) Formation D1->ROS QA->D1 Electron_Transport Electron Transport QB->Electron_Transport ATP_Synthase ATP & NADPH Production Calvin_Cycle Calvin Cycle (CO2 Fixation) ATP_Synthase->Calvin_Cycle Sugars Sugars (Plant Growth) Calvin_Cycle->Sugars Electron_Transport->ATP_Synthase e- This compound This compound This compound->D1 Binds to D1 Protein Cell_Death Lipid Peroxidation & Cell Death ROS->Cell_Death

Figure 1: Simplified signaling pathway of this compound's mode of action, inhibiting the photosynthetic electron transport chain at Photosystem II.

Application in Potato (Solanum tuberosum)

This compound has been used for pre-emergence weed control in potatoes, often in combination with linuron[1]. The application is timed after planting but before the emergence of the potato plants to target germinating weeds.

Data on Application and Efficacy
ParameterDescription
Application Timing Pre-emergence: After planting and hilling, but before potato shoots emerge from the soil.
Target Weeds Primarily annual broadleaf weeds and some annual grasses.
Soil Considerations Application rates are typically lower on coarse-textured soils with low organic matter and higher on fine-textured soils with high organic matter to prevent crop injury and ensure efficacy.
Potato Variety Sensitivity Some potato varieties exhibit sensitivity to triazine herbicides like metribuzin, leading to chlorosis and reduced yield[5]. It is plausible that similar sensitivity exists for this compound. Therefore, testing on a small scale is recommended before widespread use on a new variety.
Common Tank Mixes Historically mixed with linuron to enhance the spectrum of controlled weeds[1].
Experimental Protocol: Evaluation of this compound for Pre-emergence Weed Control in Potatoes

This protocol outlines a general procedure for researchers to assess the efficacy and phytotoxicity of this compound on potatoes.

  • Experimental Design:

    • Utilize a randomized complete block design with at least four replications.

    • Treatments should include an untreated weedy check, a weed-free control (manual weeding), and several rates of this compound (and/or a this compound/linuron mixture).

  • Plot Establishment:

    • Prepare a uniform seedbed.

    • Plant potato seed pieces of a known variety at a consistent depth and spacing.

    • Perform hilling immediately after planting.

  • Herbicide Application:

    • Apply this compound treatments pre-emergence within 48 hours of hilling.

    • Use a calibrated research plot sprayer to ensure uniform application.

    • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Weed Control Efficacy: At 2, 4, and 8 weeks after application, identify and count the number of weeds per unit area (e.g., per square meter) for each species. Calculate weed control efficacy as a percentage reduction compared to the untreated check.

    • Crop Phytotoxicity: Visually assess crop injury at 1, 2, and 4 weeks after potato emergence using a scale of 0% (no injury) to 100% (plant death). Note any symptoms such as stunting, chlorosis, or necrosis.

    • Yield Data: At the end of the growing season, harvest the tubers from the central rows of each plot. Measure the total tuber yield and grade them by size.

  • Data Analysis:

    • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

    • Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

G cluster_0 Field Preparation cluster_1 Planting & Application cluster_2 Data Collection cluster_3 Analysis A Site Selection & Soil Analysis B Seedbed Preparation A->B C Plot Layout (RCBD) B->C D Potato Planting & Hilling C->D E Herbicide Application (Pre-emergence) D->E F Crop Phytotoxicity Assessment E->F G Weed Efficacy Ratings E->G H Yield & Tuber Quality F->H G->H I Statistical Analysis (ANOVA) H->I J Report Generation I->J

Figure 2: General experimental workflow for evaluating a pre-emergence herbicide like this compound in potato crops.

Application in Legume Crops

The application of this compound in legumes requires significant caution. Legumes are known to be more sensitive to triazine herbicides than many other crops[6]. This sensitivity can result in crop injury and yield loss. The persistence of triazine herbicides in the soil also poses a risk of carryover injury to subsequent legume crops in a rotation[7][8].

Data on Application and Efficacy

Specific protocols for the application of this compound in legume crops are not well-documented in publicly available literature, likely due to the inherent risks. Any use would be highly dependent on the specific legume species, soil type, and environmental conditions.

ParameterDescription
Application Timing Pre-emergence: After planting but before crop emergence.
Target Weeds Annual broadleaf weeds and some annual grasses.
Crop Sensitivity High. Legumes such as lentils and alfalfa have shown significant sensitivity to atrazine, a related triazine herbicide[6]. Symptoms of phytotoxicity can include stunted growth, chlorosis, and reduced nodulation[6].
Soil Persistence and Carryover Triazine herbicides can persist in the soil for several months, with the half-life influenced by factors like soil pH, organic matter, and microbial activity[8][9]. This persistence is a major consideration for crop rotation, as residual this compound could harm a subsequently planted legume crop.
Experimental Protocol: Assessing this compound Tolerance in Legume Crops

This protocol is designed to determine the tolerance of a specific legume crop to this compound.

  • Experimental Design:

    • Conduct a greenhouse or field experiment using a randomized complete block design with four replications.

    • Treatments should include an untreated control and a range of low to moderate rates of this compound.

  • Planting and Application:

    • Plant the legume seeds at a uniform depth in appropriate soil or potting mix.

    • Apply the this compound treatments to the soil surface immediately after planting.

  • Data Collection:

    • Emergence: Count the number of emerged seedlings daily until emergence is complete.

    • Phytotoxicity: Visually assess crop injury at 7, 14, and 28 days after emergence on a 0-100% scale.

    • Growth Parameters: At 28 days after emergence, measure plant height and shoot dry weight.

    • Nodulation: Carefully excavate the roots and count the number of nodules per plant.

  • Data Analysis:

    • Use ANOVA to determine if there are significant differences between the treatment rates.

    • If significant differences are found, use regression analysis to determine the dose-response relationship and calculate the effective dose that causes a certain level of injury (e.g., ED50).

G cluster_0 Herbicide Properties cluster_1 Environmental Factors cluster_2 Biological Factors Herbicide_Efficacy Herbicide Efficacy & Crop Safety Rate Application Rate Rate->Herbicide_Efficacy Timing Application Timing Timing->Herbicide_Efficacy Formulation Formulation Formulation->Herbicide_Efficacy Soil Soil Type & OM Soil->Herbicide_Efficacy Moisture Soil Moisture Moisture->Herbicide_Efficacy Temp Temperature Temp->Herbicide_Efficacy Weed Weed Species & Growth Stage Weed->Herbicide_Efficacy Crop Crop Species & Variety Crop->Herbicide_Efficacy

Figure 3: Logical relationship of factors influencing the efficacy and safety of a pre-emergence herbicide like this compound.

Conclusion and Recommendations for Researchers

This compound is a triazine herbicide with a history of use in potato and legume crops, though specific, modern application data is limited. Its mode of action as a Photosystem II inhibitor is well-understood within its chemical class. For researchers investigating this compound, the following recommendations are provided:

  • Literature Review: Due to the scarcity of recent data, a thorough review of older pesticide manuals and agricultural extension publications may yield more specific historical application rates.

  • Product Labels: If a product containing this compound is sourced, the manufacturer's label is the primary source for legally approved application rates and safety information.

  • Experimental Verification: The provided experimental protocols should be used as a starting point to determine safe and effective application rates for specific potato varieties and legume species under local conditions.

  • Crop Rotation: The soil persistence of this compound is a critical factor. Studies on its half-life in different soil types are necessary to establish safe plant-back intervals for sensitive rotational crops, especially legumes.

  • Resistance Management: As with all herbicides, strategies to mitigate the development of herbicide-resistant weeds, such as tank-mixing with herbicides that have different modes of action, should be considered.

References

Application Notes and Protocols: Pre-emergence vs. Post-emergence Application of Trietazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trietazine is a selective herbicide belonging to the chloro-s-triazine class, utilized for the control of a broad spectrum of annual grasses and broadleaf weeds.[1] Its mechanism of action involves the inhibition of photosynthesis at Photosystem II (PSII), making it effective in both pre-emergence and post-emergence applications.[1] The timing of this compound application is a critical factor influencing its efficacy, crop safety, and environmental fate. This document provides detailed application notes and experimental protocols for researchers comparing the pre-emergence and post-emergence use of this compound.

While specific quantitative data for this compound is limited in publicly available literature, data for the closely related and widely studied triazine herbicide, atrazine, is presented here as a proxy to illustrate the comparative effects of pre- and post-emergence application strategies. Researchers should consider these findings as indicative and conduct specific trials for this compound to determine its precise efficacy and crop tolerance under their unique experimental conditions.

Data Presentation: Pre-emergence vs. Post-emergence Application of Atrazine (as a proxy for this compound)

The following tables summarize quantitative data from studies on atrazine, a herbicide with a similar mode of action to this compound. This data provides insights into the comparative efficacy of pre-emergence and post-emergence applications on weed control and crop yield.

Table 1: Effect of Atrazine Application Timing on Weed Control in Pearl Millet

TreatmentWeed Density (No./m² at harvest)Weed Control Efficiency (%)Weed Index (%)
Weedy Check--43.9
Atrazine 0.50 kg/ha (Pre-emergence) + 1 Hand Weeding--5.4
Atrazine 0.40 kg/ha (Post-emergence) + 1 Hand Weeding11.8984.37.8
Weed Free-94.0-

*Source: Adapted from a study on weed management in pearl millet.[2] The weed index represents the percentage of yield loss due to weeds compared to the weed-free plot.[2]

Table 2: Effect of Atrazine Application Timing on Pearl Millet Yield

TreatmentGrain Yield (t/ha)Stover Yield (t/ha)
Weedy Check--
Atrazine 0.50 kg/ha (Pre-emergence) + 1 Hand Weeding3.285.10
Atrazine 0.40 kg/ha (Post-emergence) + 1 Hand Weeding3.204.93
Weed Free3.475.31

Source: Adapted from a study on weed management in pearl millet.[2]

Table 3: Efficacy of Pre- and Post-emergence Herbicides in Maize

TreatmentWeed Control Efficiency (%) at harvestGrain Yield ( kg/ha )
Weedy Check-4820
Atrazine @ 500 g/ha (Pre-emergence) + Hand Weeding at 25-30 DAS-6798
Atrazine 0.50 kg/ha (Pre-emergence) fb Tembotrione 0.120 kg/ha (Post-emergence)79.78-
Weed Free-6967

Source: Adapted from studies on weed management in maize.[3][4] "fb" indicates "followed by".

Experimental Protocols

Protocol 1: Evaluating the Efficacy of Pre-emergence Application of this compound

1. Objective: To determine the efficacy of pre-emergence application of this compound on target weed species and to assess crop tolerance.

2. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot Size: Minimum of 3 meters x 5 meters.

  • Treatments:

    • Untreated Control (Weedy Check)

    • Weed-Free Control (maintained by hand weeding)

    • This compound at three different application rates (e.g., low, medium, high, based on manufacturer's recommendations).

    • A standard pre-emergence herbicide for comparison.

3. Materials and Methods:

  • Site Preparation: Prepare a uniform seedbed, free of clods and debris, to ensure even herbicide distribution.

  • Sowing: Sow the desired crop at the recommended depth and density.

  • Herbicide Application:

    • Calibrate the sprayer accurately before application. Use a flat fan nozzle for uniform coverage.

    • Apply this compound within 48 hours of sowing, before the emergence of both the crop and weeds.

    • Ensure a spray volume of 500-700 liters per hectare to achieve thorough soil coverage.

    • Incorporate the herbicide into the top 1-2 cm of soil with light irrigation (0.5-1 inch of water) if rainfall is not expected within 48 hours of application.[5]

  • Data Collection:

    • Weed Density and Biomass: At 20, 40, and 60 days after sowing (DAS), count the number of individual weed species and measure their dry biomass from a 0.25 m² quadrat randomly placed in each plot.

    • Weed Control Efficiency (WCE): Calculate using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100, where WDC is the weed dry matter in the control plot and WDT is the weed dry matter in the treated plot.

    • Crop Phytotoxicity: Visually assess crop injury at 7 and 14 DAS on a scale of 0-10 (0 = no injury, 10 = complete crop death).

    • Crop Yield: Harvest the crop from the net plot area and record the grain and stover/biomass yield.

4. Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) and use a suitable post-hoc test (e.g., Tukey's HSD) to compare treatment means.

Protocol 2: Evaluating the Efficacy of Post-emergence Application of this compound

1. Objective: To determine the efficacy of post-emergence application of this compound on emerged target weed species and to assess crop tolerance.

2. Experimental Design: Same as Protocol 1.

3. Materials and Methods:

  • Site Preparation and Sowing: Same as Protocol 1.

  • Herbicide Application:

    • Calibrate the sprayer accurately. Use a flat fan nozzle.

    • Apply this compound when the target weeds are at the 2-4 leaf stage and the crop is at the recommended growth stage for application (refer to product label).[6]

    • Ensure a spray volume of 500 liters per hectare for adequate foliar coverage.

    • Include a non-ionic surfactant if recommended by the manufacturer to enhance herbicide uptake.

  • Data Collection:

    • Weed Density and Biomass: Assess at 15 and 30 days after treatment (DAT) and at harvest.

    • Weed Control Efficiency (WCE): Calculate as described in Protocol 1.

    • Crop Phytotoxicity: Visually assess crop injury at 7 and 14 DAT.

    • Crop Yield: Harvest and record the yield as in Protocol 1.

4. Statistical Analysis: Same as Protocol 1.

Mandatory Visualizations

G cluster_photosystem_II Photosystem II (PSII) in Thylakoid Membrane Light Light Energy P680 P680 Light->P680 Excites Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB QB (Plastoquinone) QA->QB e- PQ_Pool Plastoquinone Pool QB->PQ_Pool e- (Normal Flow) This compound This compound This compound->QB Blocks e- transfer ETC Electron Transport Chain PQ_Pool->ETC

Caption: Signaling pathway of this compound inhibiting Photosystem II.

G cluster_workflow Experimental Workflow for Herbicide Efficacy Trial cluster_application 4. Herbicide Application A 1. Site Selection & Preparation B 2. Experimental Design (RCBD) A->B C 3. Crop Sowing B->C D1 Pre-emergence (within 48h of sowing) C->D1 D2 Post-emergence (weeds at 2-4 leaf stage) C->D2 E 5. Data Collection (Weed Density, Biomass, Crop Injury) D1->E D2->E F 6. Crop Harvest & Yield Measurement E->F G 7. Statistical Analysis (ANOVA) F->G H 8. Conclusion on Efficacy G->H

Caption: General experimental workflow for herbicide efficacy trials.

References

Application Notes and Protocols for Field Trial Efficacy Testing of Trietazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting field trials to evaluate the efficacy of Trietazine, a selective chlorotriazine herbicide. The protocols outlined below are intended to ensure robust and reliable data collection for the assessment of weed control and crop safety. This compound is absorbed through the roots and leaves and acts by inhibiting photosynthesis at photosystem II (PSII).[1][2]

Introduction

This compound is a pre-emergence herbicide used for the control of annual monocot and dicot weeds in various crops.[1] Understanding its efficacy under specific field conditions is crucial for optimal use and registration purposes. These protocols describe a standardized methodology for conducting field trials to generate high-quality data on this compound's performance.

Signaling Pathway of this compound

Triazine herbicides, including this compound, disrupt photosynthesis by targeting the D1 protein within Photosystem II (PSII) in the chloroplasts of susceptible plants.[3] This binding blocks the electron transport chain, preventing the production of energy needed for plant survival and leading to oxidative stress and cell death.[3]

Trietazine_Pathway cluster_chloroplast Chloroplast PSII Photosystem II (PSII) (D1 Protein) ETC Electron Transport Chain PSII->ETC Electron Flow PSII->Inhibition ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Plant_Death Weed Death ETC->Plant_Death This compound This compound This compound->PSII Inhibition->ETC

Caption: Simplified signaling pathway of this compound's mode of action.

Experimental Design and Setup

A Randomized Complete Block Design (RCBD) is recommended for field trials to minimize the effects of field variability.[4][5]

3.1. Treatment Structure:

  • Untreated Control: A plot that receives no herbicide application to serve as a baseline for weed pressure and crop health.[5][6]

  • Weed-Free Control: A plot maintained manually (e.g., by hand-weeding) to determine the crop's maximum yield potential in the absence of weed competition.[5]

  • This compound Rates: Include the proposed label rate (1X), a lower rate (0.5X), and a higher rate (2X) to assess dose-response and crop safety.[5][7]

  • Commercial Standard: A currently registered and commonly used herbicide for the same purpose to serve as a benchmark.[5]

3.2. Replication:

Each treatment should be replicated at least four times to ensure statistical validity.[4][8]

3.3. Plot Size:

Plot dimensions should be sufficient to minimize edge effects and allow for representative sampling. A minimum plot size of 3 meters by 10 meters is recommended.[5] Border rows should be used to minimize the confounding effects of adjacent treatments.[9]

3.4. Site Selection:

Choose a site with a uniform soil type and a known history of moderate to heavy infestation of the target weed species.[5][9] Understanding the field's history is crucial to limit variability.[9]

Experimental Protocols

4.1. Plot Establishment and Management:

  • Prepare the seedbed according to standard agricultural practices for the selected crop.

  • Mark the corners of each plot clearly.

  • Plant the crop at a uniform seeding rate across all plots.

  • Manage all plots identically throughout the trial, except for the herbicide treatments. This includes fertilization, irrigation, and insect/disease control.[9]

4.2. Herbicide Application:

  • Calibrate the sprayer to ensure accurate and uniform application of the herbicides.

  • Apply the treatments at the appropriate crop and weed growth stage as specified in the protocol.[10]

  • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Use a spray shield to prevent drift between plots.

4.3. Data Collection:

Data should be collected at regular intervals, such as 14, 28, and 56 days after treatment (DAT), and at harvest. Visual assessments should ideally be performed by the same individual to maintain consistency.[9]

  • Weed Control Efficacy: Visually assess the percentage of weed control for each target species on a scale of 0% (no control) to 100% (complete control) relative to the untreated control.[9]

  • Weed Density and Biomass: Count the number of individual weeds per species in a designated quadrat within each plot. Collect above-ground weed biomass from the quadrat, dry it, and record the weight.

  • Crop Phytotoxicity: Visually assess crop injury on a scale of 0% (no injury) to 100% (crop death). Note any symptoms such as stunting, chlorosis, or necrosis.

  • Crop Yield: At maturity, harvest the crop from the center rows of each plot to avoid edge effects and determine the yield.[10]

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Weed Control Efficacy (%) at 28 Days After Treatment (DAT)

TreatmentRate (kg a.i./ha)Amaranthus retroflexusChenopodium albumSetaria viridis
Untreated Control0000
This compound0.5X757065
This compound1X928885
This compound2X989593
Commercial StandardLabel Rate908582

Table 2: Crop Phytotoxicity (%) and Yield (t/ha)

TreatmentRate (kg a.i./ha)Phytotoxicity at 14 DATYield (t/ha)
Untreated Control003.5
Weed-Free ControlN/A06.8
This compound0.5X26.2
This compound1X56.0
This compound2X155.5
Commercial StandardLabel Rate46.1

Statistical Analysis

Data should be subjected to Analysis of Variance (ANOVA) appropriate for a Randomized Complete Block Design.[4] Mean separation tests, such as Fisher's Least Significant Difference (LSD), can be used to determine significant differences between treatment means.[9]

Experimental Workflow Diagram

G A Site Selection & Field History Review B Experimental Design (RCBD) A->B C Plot Establishment B->C D Herbicide Application C->D E Data Collection (Weed Control, Phytotoxicity, Yield) D->E F Statistical Analysis (ANOVA) E->F G Results Interpretation & Reporting F->G

Caption: Workflow for a this compound efficacy field trial.

References

Application Notes and Protocols for Assessing Trietazine Translocation in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods used to assess the translocation of Trietazine, a triazine herbicide, within plants. Understanding the uptake, movement, and accumulation of herbicides is crucial for evaluating their efficacy, crop selectivity, and potential environmental impact. The following sections detail the key experimental protocols and data presentation formats to facilitate reproducible and comparative studies.

Introduction

This compound is a systemic herbicide primarily absorbed by the roots and translocated upwards to the shoots via the xylem.[1] The extent of its translocation and accumulation in different plant tissues is influenced by various factors, including the plant species, its growth stage, environmental conditions, and the physicochemical properties of the herbicide itself.[2][3] Accurate assessment of this compound translocation is essential for optimizing its application, developing herbicide-resistant crops, and conducting environmental risk assessments.

Key Analytical Methods

Several analytical techniques can be employed to quantify this compound in plant tissues. The choice of method depends on the required sensitivity, selectivity, and the available instrumentation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and selective method for the determination of triazine herbicides in various matrices, including plant tissues.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile compounds like triazine herbicides. It often requires a derivatization step to improve the volatility of the analytes.[5]

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Tissues using LC-MS

This protocol describes the extraction and quantification of this compound from plant samples.

1. Sample Preparation:

  • Harvest plant tissues (roots, stems, leaves) at predetermined time points after this compound application.
  • Wash the samples thoroughly with deionized water to remove any surface residues.
  • Record the fresh weight of each sample.
  • Homogenize the plant tissues using a blender or a mortar and pestle with liquid nitrogen.

2. Extraction:

  • To the homogenized sample, add a suitable extraction solvent (e.g., acetonitrile (B52724), methanol).
  • Shake or vortex the mixture vigorously for a specified period.
  • Centrifuge the mixture to separate the solid plant material from the solvent extract.
  • Collect the supernatant.

3. Clean-up (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
  • Load the supernatant onto the conditioned cartridge.
  • Wash the cartridge with a low-polarity solvent to remove interfering compounds.
  • Elute the this compound from the cartridge with a suitable solvent (e.g., acetonitrile).
  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the mobile phase for LC-MS analysis.

4. LC-MS Analysis:

  • Inject the prepared sample into an LC-MS system.
  • Separate the analytes using a suitable C18 column and a mobile phase gradient (e.g., water and acetonitrile with formic acid).
  • Detect and quantify this compound using a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

Protocol 2: Radiolabeling Study of this compound Translocation

This protocol utilizes ¹⁴C-labeled this compound to trace its movement within the plant.

1. Plant Growth and Treatment:

  • Grow plants in a controlled environment (e.g., growth chamber or greenhouse).
  • Apply a known concentration and specific activity of ¹⁴C-Trietazine to the soil or as a foliar spray to a specific leaf.

2. Sample Harvesting and Sectioning:

  • Harvest plants at various time intervals after treatment.
  • Section the plant into different parts: treated leaf (if foliar application), other leaves, stem, and roots.

3. Radioactivity Measurement:

  • Leaf Wash: For foliar applications, wash the surface of the treated leaf with a suitable solvent (e.g., acetone:water mixture) to determine the amount of unabsorbed ¹⁴C-Trietazine.
  • Combustion and Liquid Scintillation Counting (LSC):
  • Dry the plant sections in an oven.
  • Combust the dried plant sections using a biological sample oxidizer.
  • Trap the resulting ¹⁴CO₂ in a scintillation cocktail.
  • Quantify the radioactivity using a liquid scintillation counter.
  • Autoradiography:
  • Press the whole plant or plant sections against an X-ray film or a phosphor imaging plate.
  • Develop the film or scan the plate to visualize the distribution of the radiolabeled herbicide.

Data Presentation

Quantitative data from translocation studies should be summarized in tables to facilitate comparison and interpretation. Key parameters to calculate and present include:

  • Root Concentration Factor (RCF): The ratio of the pesticide concentration in the roots to that in the surrounding medium (soil or nutrient solution).

  • Translocation Factor (TF): The ratio of the pesticide concentration in the shoots to that in the roots.

  • Bioconcentration Factor (BCF): The ratio of the pesticide concentration in the whole plant to that in the surrounding medium.

Table 1: Quantitative Data on Triazine Translocation in Eichhornia crassipes

PesticideLog KₒwBCFRCFTF
Simazine2.1810.518.40.2
Atrazine2.6111.216.90.3
Terbuthylazine3.401.10.80.8
Metribuzin1.6513.916.50.5

Source: Adapted from a study on the accumulation of triazine pesticides in Eichhornia crassipes.[6][7]

Visualization of Experimental Workflow

A clear workflow diagram is essential for planning and executing translocation studies.

Trietazine_Translocation_Workflow cluster_preparation Preparation Phase cluster_application Application Phase cluster_sampling Sampling & Processing cluster_analysis Analysis Phase cluster_data Data Interpretation Plant_Growth Plant Cultivation (Controlled Environment) Herbicide_Prep This compound Solution Preparation (with or without ¹⁴C label) Root_Application Root Application (Soil/Hydroponics) Herbicide_Prep->Root_Application Foliar_Application Foliar Application (Specific Leaf) Herbicide_Prep->Foliar_Application Harvesting Harvesting at Time Intervals Root_Application->Harvesting Foliar_Application->Harvesting Sectioning Sectioning (Roots, Stems, Leaves) Harvesting->Sectioning Extraction Extraction & Clean-up Sectioning->Extraction LSC_Analysis Liquid Scintillation Counting Sectioning->LSC_Analysis Autoradiography Autoradiography Sectioning->Autoradiography LCMS_Analysis LC-MS/GC-MS Analysis Extraction->LCMS_Analysis Data_Analysis Data Analysis & Calculation (RCF, TF, BCF) LCMS_Analysis->Data_Analysis LSC_Analysis->Data_Analysis Autoradiography->Data_Analysis Reporting Reporting & Visualization Data_Analysis->Reporting

Caption: Workflow for assessing this compound translocation in plants.

Logical Relationships in Translocation

The translocation of this compound within a plant is a complex process governed by several interconnected factors.

Trietazine_Translocation_Factors cluster_herbicide Herbicide Properties cluster_plant Plant Factors cluster_environment Environmental Conditions cluster_translocation Translocation Process LogKow Lipophilicity (Log Kow) Uptake Root/Leaf Uptake LogKow->Uptake Solubility Water Solubility Solubility->Uptake pKa pKa pKa->Uptake Species Plant Species Species->Uptake Growth_Stage Growth Stage Growth_Stage->Uptake Metabolism Metabolic Rate Accumulation Accumulation in Tissues Metabolism->Accumulation Temperature Temperature Temperature->Uptake Humidity Humidity Humidity->Uptake Soil_Type Soil Type & pH Soil_Type->Uptake Xylem_Transport Xylem Transport Uptake->Xylem_Transport Phloem_Transport Phloem Transport Uptake->Phloem_Transport Xylem_Transport->Accumulation Phloem_Transport->Accumulation

Caption: Factors influencing this compound translocation in plants.

References

Trietazine Application in Non-Agricultural Land Management: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trietazine (B1683031) is a pre-emergent herbicide belonging to the triazine class of chemicals.[1] It is primarily effective against annual monocotyledonous and dicotyledonous weeds.[1] While its application is well-documented in various agricultural crops such as potatoes, legumes, and maize, specific protocols and quantitative efficacy data for its use in non-agricultural land management are not extensively available in publicly accessible literature.[1][2] Triazine herbicides, in general, are utilized for weed control on non-agricultural sites like railway embankments and industrial areas. This document provides a generalized overview of the application of triazine herbicides, with a focus on this compound, in non-agricultural settings, based on the established principles of this herbicide class.

Mechanism of Action

Triazine herbicides, including this compound, act by inhibiting photosynthesis.[1][3] They are absorbed by the roots and leaves of plants and translocated to the chloroplasts.[1][4] Within the chloroplasts, they bind to the D1 protein of the photosystem II (PSII) complex, blocking the electron transport chain.[3][4] This disruption halts the production of ATP and NADPH, essential molecules for carbon dioxide fixation, ultimately leading to plant death.[3] The efficacy of triazine herbicides is dependent on light, as the disruption of photosynthesis is the primary mode of action.[3]

Data Presentation

Due to the limited availability of specific quantitative data for this compound application in non-agricultural settings, the following table summarizes its general properties.

PropertyValueReference
Chemical Formula C₉H₁₆ClN₅[2]
Molecular Weight 229.71 g/mol [2]
Appearance Colorless crystals[1]
Water Solubility 20 mg/L (at 20°C)[2]
Mode of Action Inhibition of Photosystem II[1][3]
Target Weeds Annual monocots and dicots[1]
Primary Uptake Roots and leaves[1]

Experimental Protocols

The following is a generalized protocol for the application and efficacy testing of a triazine herbicide like this compound for pre-emergent weed control in a non-agricultural setting. This protocol is a representative methodology and should be adapted based on specific site conditions and research objectives.

Objective: To evaluate the efficacy of this compound as a pre-emergent herbicide for the control of annual weeds on non-agricultural land.

Materials:

  • This compound herbicide formulation

  • Calibrated spray equipment (e.g., backpack sprayer)

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety glasses, respirator, and protective clothing

  • Plot marking materials (stakes, flags)

  • Data collection tools (quadrats, camera, data sheets)

Procedure:

  • Site Selection and Preparation:

    • Select a non-agricultural area with a known history of annual weed infestation.

    • Establish multiple experimental plots (e.g., 2m x 2m) for each treatment group (including a control group).

    • Ensure a buffer zone between plots to prevent spray drift.

    • Clear existing vegetation from the plots to simulate a pre-emergent application scenario.

  • Herbicide Preparation and Application:

    • Calculate the required amount of this compound formulation based on the desired application rate and the total area of the treatment plots.

    • Prepare the spray solution by diluting the herbicide with water according to the manufacturer's instructions.

    • Apply the herbicide uniformly to the soil surface of the designated treatment plots using a calibrated sprayer.

    • The control plots should be sprayed with water only.

  • Data Collection:

    • At regular intervals (e.g., 2, 4, 8, and 12 weeks post-application), assess weed control efficacy.

    • Place a quadrat (e.g., 0.5m x 0.5m) at random locations within each plot.

    • Count the number of emerged weeds within the quadrat.

    • Visually estimate the percentage of weed cover in each plot.

    • Document the results with photographs.

  • Data Analysis:

    • Calculate the average weed density and percent weed cover for each treatment group at each time point.

    • Statistically analyze the data to determine if there are significant differences in weed control between the this compound-treated plots and the control plots.

Visualizations

G cluster_0 Mechanism of Action of this compound This compound This compound PSII Photosystem II (PSII) in Chloroplast This compound->PSII Binds to D1 protein ElectronTransport Electron Transport Chain PSII->ElectronTransport Disrupts Photosynthesis Photosynthesis Blocked ElectronTransport->Photosynthesis PlantDeath Plant Death Photosynthesis->PlantDeath

Caption: Mechanism of action of this compound herbicide.

G cluster_1 Experimental Workflow for Herbicide Efficacy Trial SitePrep Site Preparation (Plot Establishment) Application Herbicide Application (Treatment & Control) SitePrep->Application DataCollection Data Collection (Weed Counts, % Cover) Application->DataCollection Analysis Data Analysis (Statistical Comparison) DataCollection->Analysis Results Results & Conclusion Analysis->Results

Caption: General experimental workflow for herbicide efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Trietazine Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for challenges related to the low aqueous solubility of Trietazine.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is classified as a poorly soluble compound. Its solubility in water is approximately 20 mg/L at a temperature of 20-25°C.[1][2][3][4] This low solubility can present significant challenges in experimental setups, formulation development, and bioavailability studies.

Q2: What are the key physicochemical properties of this compound that affect its solubility?

A2: Several properties contribute to this compound's low aqueous solubility. It is a lipophilic molecule, as indicated by its LogP value, and it behaves as a weak base. Understanding these properties is crucial for selecting an appropriate solubilization strategy.

Q3: Why is my this compound not dissolving in my aqueous buffer?

A3: The low intrinsic solubility of this compound (20 mg/L) means that achieving concentrations higher than this in neutral aqueous buffers is challenging.[2][3] Factors such as the pH of your buffer, the temperature, and the presence of other salts can also influence solubility. For weakly basic drugs like this compound, solubility is significantly higher in acidic conditions.[5][6]

Q4: Can I heat the solution to improve solubility?

A4: Increasing the temperature can modestly improve the solubility of this compound, as is the case for many triazine pesticides.[7][8] However, be cautious as excessive heat may lead to degradation. It is recommended to conduct stability studies if heating is used as part of the solubilization process.

Physicochemical Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for troubleshooting solubility issues.

PropertyValueSource
Aqueous Solubility 20 mg/L (at 20-25°C, pH 7)[1][2][3][4]
Molecular Weight 229.71 g/mol [1][9][10]
pKa (Weak Base) 1.88 - 2.78[1][4]
LogP (o/w) 1.88 - 3.34[1][2]
Melting Point 100 - 102 °C[1][3]
Appearance Colorless Crystals[2]

Troubleshooting Guides & Experimental Protocols

This section provides detailed methods to overcome common solubility challenges.

Troubleshooting Workflow for Solubility Issues

If you are encountering problems dissolving this compound, follow this workflow to diagnose the issue and find a suitable solution.

G A Start: this compound Precipitation or Insolubility Observed B Is the target concentration > 20 mg/L? A->B C Yes: Intrinsic solubility exceeded. Proceed to enhancement techniques. B->C Yes D No: Check solution parameters. B->D No H Select a Solubility Enhancement Method C->H E Is the buffer pH > 3? D->E F Yes: this compound is in its less soluble, unionized form. Consider pH adjustment. E->F Yes G No: Issue may be related to kinetics or other components. Try agitation/sonication. E->G No F->H I Method Successful? G->I H->I J Yes: Proceed with Experiment I->J Yes K No: Try an alternative method or combination approach. I->K No K->H

Caption: Troubleshooting workflow for this compound solubility.
Method 1: pH Adjustment

Principle: As a weak base with a pKa between 1.88 and 2.78, this compound becomes protonated and more soluble in acidic conditions (pH < pKa).[1][4] This is often the simplest and most effective first step for solubilization.

Experimental Protocol:

  • Prepare an Acidic Stock Solution:

    • Weigh the desired amount of this compound.

    • Instead of a neutral buffer, dissolve the this compound in a dilute acidic solution, such as 0.1 M Hydrochloric Acid (HCl). This will create a concentrated stock solution.

    • Use a volume of acid that will fully dissolve the compound. Gentle warming or sonication can assist.

  • pH Titration:

    • Slowly add your experimental buffer (e.g., PBS) to the acidic stock solution while monitoring the pH.

    • Alternatively, you can add small aliquots of a base (e.g., 0.1 M NaOH) to the acidic stock to carefully raise the pH to the desired final value.

  • Observation:

    • Monitor the solution for any signs of precipitation as the pH increases. The pH at which precipitation begins is the limit for that specific concentration.

  • Final Dilution:

    • Once the desired pH is reached without precipitation, you can make the final volume adjustment with your experimental buffer.

Troubleshooting:

  • Precipitation occurs at the target pH: Your final concentration is too high for that pH. You will need to either lower the final concentration, lower the final pH, or combine this method with another technique like co-solvency.

Method 2: Co-Solvency

Principle: Using a water-miscible organic solvent (a co-solvent) reduces the polarity of the aqueous medium, making it more favorable for lipophilic compounds like this compound to dissolve.[11][] Studies on other triazines have shown that co-solvents like ethanol (B145695) can increase solubility by over an order of magnitude.[7]

Common Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Propylene glycol (PG), Polyethylene glycol 400 (PEG 400).[][13]

Experimental Protocol:

  • Prepare a Concentrated Stock in 100% Co-solvent:

    • Dissolve the this compound in a minimal amount of a suitable co-solvent (e.g., DMSO or Ethanol). This compound has high solubility in organic solvents like acetone.[4]

  • Serial Dilution into Aqueous Buffer:

    • Vortex the stock solution.

    • Add the stock solution dropwise or in small aliquots to your aqueous experimental buffer while vigorously stirring or vortexing.

    • Crucial Step: Never add the aqueous buffer directly to the organic stock, as this will likely cause immediate precipitation.

  • Monitor for Precipitation:

    • Observe the solution carefully. If it becomes cloudy or precipitation occurs, you have exceeded the solubility limit for that co-solvent/water ratio.

  • Optimization:

    • The final concentration of the co-solvent should be kept as low as possible, typically <1% v/v for cell-based assays, to avoid solvent-induced artifacts. Test different co-solvents to find the one that provides the best solubility at the lowest concentration.

Co-Solvent Selection Logic

G A Start: Co-Solvent Needed B Is the experiment for in vitro (cell-based) use? A->B C Yes: Prioritize low toxicity. Keep final concentration <1%. B->C Yes D No: Broader range of co-solvents can be considered. B->D No E Try DMSO first (high solubilizing power). C->E F If DMSO is not suitable (e.g., interferes with assay), try Ethanol or PEG 400. C->F G Consider Propylene Glycol or other GRAS solvents. D->G H Test solubility at desired final concentration. E->H F->H G->H I Solution Clear? H->I J Yes: Protocol successful. I->J Yes K No: Increase co-solvent percentage or try a different co-solvent. I->K No K->H

Caption: Decision tree for selecting a suitable co-solvent.
Method 3: Cyclodextrin (B1172386) Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[17][18]

Mechanism of Cyclodextrin Encapsulation

G cluster_0 Before Complexation cluster_1 Inclusion Complex Formation T This compound (Hydrophobic) Complex Soluble this compound-CD Complex T->Complex Enters Cavity CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex W Water Molecules

Caption: Encapsulation of a guest molecule by a cyclodextrin.

Experimental Protocol:

  • Prepare Cyclodextrin Solution:

    • Dissolve a molar excess (e.g., 5 to 10-fold) of HP-β-CD in your desired aqueous buffer.

  • Add this compound:

    • Add the weighed this compound powder directly to the HP-β-CD solution.

  • Facilitate Complexation:

    • Stir or shake the mixture vigorously at room temperature for several hours (e.g., 24-48 hours) to allow for equilibrium of complex formation. Sonication can also be used to accelerate the process.

  • Remove Un-dissolved Compound:

    • After the equilibration period, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any un-dissolved, non-complexed this compound.

  • Collect Supernatant:

    • Carefully collect the clear supernatant. This solution contains the soluble this compound-HP-β-CD complex. The concentration can be determined using a validated analytical method like HPLC-UV.

Troubleshooting:

  • Solubility is still insufficient: Increase the molar ratio of HP-β-CD to this compound. You can also try combining this method with gentle heating or pH adjustment. Adding a small amount of a water-soluble polymer can sometimes create a ternary complex with even greater solubility.[16]

References

Technical Support Center: Improving the Stability of Trietazine in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability and integrity of stock solutions are paramount for reproducible and reliable experimental results. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common issues encountered with Trietazine stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a selective herbicide belonging to the s-triazine class of compounds. In a research context, it is primarily used to study mechanisms of photosynthesis inhibition, specifically targeting photosystem II. It also serves as a reference standard in environmental analysis and studies on herbicide degradation pathways.

Q2: What are the recommended solvents for preparing this compound stock solutions?

This compound has low solubility in water (20 mg/L at 20°C) but is soluble in several organic solvents. For laboratory stock solutions, high-purity dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used. Acetone and chloroform (B151607) are also effective solvents. The choice of solvent may depend on the specific requirements of the downstream application and the desired stock concentration.

Q3: What is the recommended storage temperature for this compound stock solutions?

For optimal stability, this compound stock solutions should be stored at low temperatures. A storage temperature of 0-6°C is recommended for short-to-medium-term storage. For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize degradation.

Q4: Is this compound light-sensitive?

Yes, s-triazine herbicides can be susceptible to photodegradation. It is a best practice to protect this compound stock solutions from light by storing them in amber vials or by wrapping the vials in aluminum foil.[1][2]

Q5: What are the common signs of this compound degradation in a stock solution?

Visible signs of degradation can include a change in the color of the solution or the formation of a precipitate. However, chemical degradation can occur without any visible changes. A decrease in the expected biological or chemical activity in your experiments is a strong indicator that your stock solution may have degraded.

Q6: What are the primary degradation pathways for this compound?

The main degradation pathways for s-triazines like this compound are hydrolysis and N-dealkylation. Hydrolysis, which can be catalyzed by acidic or basic conditions, involves the replacement of the chlorine atom with a hydroxyl group. N-dealkylation is the removal of the ethyl groups from the side chains. These processes can eventually lead to the formation of cyanuric acid.[3]

Troubleshooting Guide

Issue: My this compound powder is not dissolving properly.

  • Q: What should I do if I'm having trouble dissolving this compound?

    • A: Ensure you are using a suitable organic solvent such as DMSO or ethanol. If dissolution is slow, you can try gentle warming of the solution (e.g., in a 37°C water bath) and sonication to facilitate the process. Always ensure your solvent is of high purity and anhydrous, as water content can affect solubility.

Issue: I am observing precipitation in my this compound stock solution.

  • Q: Why is my this compound precipitating out of solution?

    • A: Precipitation can occur for several reasons:

      • Concentration exceeds solubility: You may have prepared a stock solution that is too concentrated for the chosen solvent and storage temperature.

      • Temperature fluctuations: Moving a stock solution from a warmer temperature to a colder one (e.g., from room temperature to 4°C or -20°C) can decrease the solubility of this compound, causing it to precipitate.

      • Solvent evaporation: If the container is not sealed properly, the solvent can evaporate over time, increasing the concentration of this compound and leading to precipitation.

  • Q: How can I redissolve precipitated this compound?

    • A: Gentle warming and sonication can often redissolve the precipitate. However, if the precipitate does not readily go back into solution, it is recommended to prepare a fresh stock solution.

  • Q: How can I prevent precipitation in the future?

    • A: To prevent precipitation, consider the following:

      • Prepare the stock solution at a slightly lower concentration.

      • Store the stock solution in small, single-use aliquots to minimize freeze-thaw cycles.

      • Ensure vials are tightly sealed to prevent solvent evaporation.

Issue: I suspect my this compound stock solution has degraded.

  • Q: How can I confirm if my stock solution has degraded?

    • A: The most reliable way to confirm degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of your current stock solution to that of a freshly prepared standard, you can identify and quantify the presence of degradation products.

  • Q: What should I do if I suspect my stock solution has degraded?

    • A: If you suspect degradation, it is best to discard the solution and prepare a fresh stock. Review your storage procedures, ensuring the solution is protected from light and stored at the appropriate temperature.

Quantitative Data on this compound Stability and Solubility

ParameterValueSolvent/ConditionsSource
Solubility
20 mg/LWater (20°C, pH 7)[4]
30,000 mg/LEthanol (20°C)[5]
170,000 mg/LAcetone (20°C)[5]
500,000 mg/LChloroform (20°C)[5]
Storage Temperature
0-6°CN/A[6]
Degradation Kinetics
PhotodegradationFollows first-order kineticsAqueous solutions[7]
HydrolysisRate is pH-dependentAqueous solutions[4][8]

Note: Some stability data is inferred from studies on structurally similar s-triazine herbicides like atrazine (B1667683) due to the limited availability of specific quantitative stability data for this compound in common stock solution solvents.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials and Equipment:

  • This compound (solid powder)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution (Molecular Weight of this compound: 229.71 g/mol ). For 1 mL of a 10 mM solution, you will need 2.297 mg of this compound.

  • Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube or vial.

  • Add the desired volume of anhydrous DMSO to the tube/vial.

  • Vortex the solution vigorously until the this compound is completely dissolved.

  • If dissolution is difficult, place the tube/vial in a sonicator bath for 10-15 minutes at room temperature.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes in sterile, light-protected vials.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Assessment of this compound Stability in Stock Solution by HPLC-UV

Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.

Principle: The concentration of this compound in the stock solution is measured at different time points using HPLC with UV detection. A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products indicate instability.

Materials and Equipment:

  • This compound stock solution (prepared as in Protocol 1)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • HPLC system with a UV detector and a C18 reverse-phase column

  • Autosampler vials

Procedure:

  • Initial Analysis (Time = 0):

    • Prepare a fresh calibration curve using serial dilutions of a newly prepared this compound standard in the mobile phase.

    • Dilute an aliquot of your stock solution to a concentration that falls within the linear range of your calibration curve.

    • Inject the diluted sample and the calibration standards into the HPLC system.

    • Record the peak area of this compound.

  • Storage:

    • Store the remaining aliquots of the stock solution under the desired conditions (e.g., 4°C in the dark, room temperature exposed to light, etc.).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot of the stored stock solution.

    • Allow the aliquot to come to room temperature.

    • Dilute the aliquot in the same manner as the initial analysis.

    • Inject the diluted sample into the HPLC system.

    • Record the peak area of this compound and note the appearance of any new peaks.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point using the calibration curve.

    • Plot the concentration of this compound as a percentage of the initial concentration versus time.

    • Analyze the chromatograms for the presence and growth of degradation product peaks.

HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient or isocratic)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: ~220-240 nm (determine the λmax of this compound in your mobile phase)

  • Column Temperature: 30°C

Visualizations

TroubleshootingWorkflow Troubleshooting Unstable this compound Stock Solutions start Start: Issue with this compound Stock Solution issue_type What is the issue? start->issue_type precipitation Precipitation Observed issue_type->precipitation Precipitation degradation Suspected Degradation / Inconsistent Results issue_type->degradation Degradation dissolution Powder Not Dissolving issue_type->dissolution Dissolution precip_q1 Was the concentration too high? precipitation->precip_q1 degrad_q1 Is the solution discolored? degradation->degrad_q1 diss_q1 Is the solvent appropriate (e.g., DMSO, Ethanol)? dissolution->diss_q1 diss_a1_yes Apply gentle heat (37°C) and/or sonication. diss_q1->diss_a1_yes Yes diss_a1_no Use a recommended high-purity, anhydrous solvent. diss_q1->diss_a1_no No diss_check Does it dissolve? diss_a1_yes->diss_check diss_a1_no->diss_q1 diss_success Success: Solution Prepared diss_check->diss_success Yes diss_fail Consider a different solvent or lower concentration. diss_check->diss_fail No precip_a1_yes Prepare a new, more dilute stock solution. precip_q1->precip_a1_yes Yes precip_q2 Were there temperature fluctuations or freeze-thaw cycles? precip_q1->precip_q2 No precip_fail Prepare a fresh stock solution. precip_a1_yes->precip_fail precip_a2_yes Aliquot stock into single-use vials. Allow to equilibrate to RT before use. precip_q2->precip_a2_yes Yes precip_q3 Is the vial properly sealed? precip_q2->precip_q3 No precip_redissolve Attempt to redissolve with gentle heat and sonication. precip_a2_yes->precip_redissolve precip_a3_no Use tightly sealed vials to prevent solvent evaporation. precip_q3->precip_a3_no No precip_q3->precip_redissolve Yes precip_a3_no->precip_fail precip_check Does it redissolve? precip_redissolve->precip_check precip_success Success: Solution is usable. Consider aliquoting. precip_check->precip_success Yes precip_check->precip_fail No degrad_a1_yes High probability of degradation. degrad_q1->degrad_a1_yes Yes degrad_q2 Was the solution protected from light? degrad_q1->degrad_q2 No degrad_confirm Confirm degradation with analytical method (e.g., HPLC). degrad_a1_yes->degrad_confirm degrad_a2_no Store in amber vials or wrap in foil. degrad_q2->degrad_a2_no No degrad_q3 Was it stored at the correct temperature? degrad_q2->degrad_q3 Yes degrad_a2_no->degrad_confirm degrad_a3_no Store at 0-6°C or -20°C for long-term. degrad_q3->degrad_a3_no No degrad_q3->degrad_confirm Yes degrad_a3_no->degrad_confirm degrad_fail Prepare a fresh stock solution and review storage protocols. degrad_confirm->degrad_fail

Caption: Troubleshooting workflow for unstable this compound stock solutions.

DegradationPathway General Degradation Pathway of s-Triazines This compound This compound (s-Triazine Herbicide) hydrolysis Hydrolysis (+H2O, -HCl) This compound->hydrolysis dealkylation N-Dealkylation (-C2H4) This compound->dealkylation hydroxy_this compound Hydroxy-Trietazine hydrolysis->hydroxy_this compound dealkylated_intermediate Dealkylated Intermediates dealkylation->dealkylated_intermediate hydroxy_this compound->dealkylation Further Dealkylation cyanuric_acid Cyanuric Acid (Final Degradation Product) hydroxy_this compound->cyanuric_acid Ring Cleavage Precursor dealkylated_intermediate->hydrolysis Further Hydrolysis dealkylated_intermediate->cyanuric_acid Ring Cleavage Precursor

Caption: General degradation pathway of s-Triazines like this compound.

References

Technical Support Center: Minimizing Trietazine Degradation in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing the degradation of Trietazine in environmental samples. Accurate quantification of pesticide residues is critical for environmental monitoring and regulatory compliance. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound to ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound degradation in environmental samples?

A1: this compound, a member of the s-triazine herbicide family, primarily degrades through three main pathways in the environment:

  • Hydrolysis: The chlorine atom on the triazine ring is replaced by a hydroxyl group, a reaction catalyzed by acidic or alkaline conditions.[1]

  • Photodegradation (or Photolysis): Sunlight, particularly UV radiation, can cause the breakdown of the this compound molecule. This can occur directly through light absorption by the herbicide or indirectly through reactions with other light-activated molecules in the water or soil.[2]

  • Microbial Degradation: Microorganisms in soil and water can use this compound as a source of carbon and nitrogen, breaking it down into simpler, less toxic compounds through enzymatic processes.[1][3]

Q2: What are the major degradation products of this compound?

A2: The degradation of this compound, similar to other s-triazines like atrazine, typically involves a stepwise process of dealkylation (removal of the ethyl groups) and dechlorination/hydroxylation, ultimately leading to the formation of cyanuric acid, which can be further mineralized to carbon dioxide and ammonia.[1][3] Common degradation products include hydroxy-trietazine and various dealkylated metabolites.

Q3: How can I minimize this compound degradation during sample collection?

A3: To minimize degradation at the point of collection, it is crucial to handle samples promptly and appropriately. For water samples, collect them in amber glass bottles to protect from light.[4] If the water body is shallow, use a hand pump or a clean glass beaker to avoid disturbing sediment.[5][6] For soil samples, collect a representative sample and immediately place it in a cool, dark container.

Q4: What are the recommended storage conditions for samples containing this compound?

A4: Proper storage is critical to prevent degradation before analysis. Samples should be stored at low temperatures, typically at 4°C for short-term storage and frozen at -18°C or lower for longer periods.[7] They must also be protected from light by using amber bottles or by covering clear bottles with aluminum foil.

Q5: Are there any chemical preservatives that can be added to water samples to prevent this compound degradation?

A5: Yes, chemical preservation is often recommended, especially for water samples. According to EPA Method 536.0 for triazine analysis, the addition of ammonium (B1175870) acetate (B1210297) (to adjust pH and dechlorinate) and a microbial inhibitor like sodium omadine can help prevent both chemical and microbial degradation.[8]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound in environmental samples.

Low or No Detection of this compound
Potential Cause Troubleshooting Steps
Degradation during transport or storage - Verify that samples were kept cool (ideally on ice) and in the dark immediately after collection and during transit.[4] - Confirm that storage temperatures in the lab have been consistently maintained at recommended levels (4°C or frozen).[7]
Improper sample collection - Review the sample collection protocol to ensure it was followed correctly. - For water samples, check if they were collected in appropriate containers (amber glass) and if there was any significant delay before storage.[4]
Hydrolysis due to sample pH - Measure the pH of a sample aliquot. If it is highly acidic or alkaline, this could have accelerated hydrolysis.[1] - For future samples, consider buffering the sample to a neutral pH if immediate analysis is not possible.
Microbial degradation - If samples were not analyzed promptly or stored frozen, microbial activity could be a factor.[1][3] - For future water samples, consider adding a microbial inhibitor as per standard methods.[8]
Photodegradation - Ensure samples were protected from light at all stages, from collection to analysis.[2]
Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Steps
Variable storage conditions - Ensure all samples in a batch are stored under identical conditions (temperature, light exposure).
Inconsistent sample preparation - Review the entire analytical procedure, from extraction to injection, for any inconsistencies. - Ensure accurate and consistent use of internal standards.
Instrumental issues (GC-MS/LC-MS) - Check for issues with the inlet, column, or detector. Contamination or activity in the GC inlet liner or column can cause peak tailing or loss of analyte.[9] - For LC-MS, matrix effects can suppress or enhance the signal. Evaluate matrix effects by analyzing spiked samples.

Data on this compound Stability

The stability of this compound is influenced by several environmental factors. The following tables summarize available data and general trends for s-triazine herbicides.

Table 1: Soil Degradation Half-Life (DT₅₀) of this compound

ConditionTypical DT₅₀ (days)Persistence ClassificationSource
Aerobic Soil60Moderately persistent[10]

Table 2: Factors Influencing this compound Degradation Rates

FactorEffect on Degradation RateExplanation
Low pH (Acidic) IncreasesCatalyzes the hydrolysis of the chlorine atom to a hydroxyl group.[1]
High pH (Alkaline) IncreasesCan also promote hydrolysis, though the effect might be less pronounced than under acidic conditions for some triazines.
Increased Temperature IncreasesBoth chemical and microbial degradation rates generally increase with temperature.[1]
Sunlight Exposure IncreasesUV radiation leads to photodegradation.[2]
High Microbial Activity IncreasesMore microorganisms capable of metabolizing triazines lead to faster biotic degradation.[1][3]

Experimental Protocols

Protocol for Collection and Preservation of Water Samples
  • Preparation: Before heading to the field, label pre-cleaned 1-liter amber glass bottles with the sample ID, date, and time of collection. If chemical preservation is to be used, add the necessary reagents (e.g., ammonium acetate, sodium omadine) to the bottles beforehand, following the specifications of the analytical method (e.g., EPA Method 536.0).[8]

  • Collection:

    • Wear clean, disposable gloves.

    • If sampling from a tap, let the water run for 2-3 minutes to flush the system.

    • Rinse the sample bottle and cap three times with the sample water, unless the bottle contains preservatives.

    • Collect the sample, leaving a small headspace to allow for mixing.

    • Securely cap the bottle.

  • Preservation and Transport:

    • Immediately place the sample bottle in a cooler with ice packs to chill it to approximately 4°C.

    • Transport the samples to the laboratory as soon as possible, ideally within 48 hours.[4]

  • Storage:

    • Upon arrival at the lab, store the samples in a refrigerator at 4°C if they are to be analyzed within a few days.

    • For longer-term storage, freeze the samples at -18°C or below.[7]

Protocol for Extraction of this compound from Water Samples (Based on SPE)

This is a general protocol; specific conditions may vary based on the chosen analytical method.

  • Sample Preparation: Allow the preserved water sample to come to room temperature. If the sample contains suspended solids, it may need to be filtered through a glass fiber filter.

  • SPE Cartridge Conditioning: Condition a C18 or other suitable solid-phase extraction (SPE) cartridge by passing methanol (B129727) followed by deionized water through it.

  • Sample Loading: Pass a known volume of the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a controlled flow rate.

  • Cartridge Washing: Wash the cartridge with deionized water to remove interfering substances.

  • Cartridge Drying: Dry the cartridge by passing air or nitrogen through it for a specified time.

  • Elution: Elute the trapped this compound from the cartridge using a suitable organic solvent (e.g., ethyl acetate, methanol, or a mixture).

  • Concentration and Analysis: Concentrate the eluate to a small volume under a gentle stream of nitrogen and reconstitute in a solvent suitable for injection into the GC-MS or LC-MS/MS.

Visualizing Degradation Pathways and Workflows

The following diagrams illustrate the key processes involved in this compound degradation and the recommended workflow for sample handling and analysis.

Trietazine_Degradation_Pathways This compound This compound Hydrolysis Hydrolysis (Abiotic) This compound->Hydrolysis H₂O, pH Photodegradation Photodegradation (Abiotic) This compound->Photodegradation Sunlight (UV) Microbial_Degradation Microbial Degradation (Biotic) This compound->Microbial_Degradation Enzymes Hydroxy_this compound Hydroxy-Trietazine Hydrolysis->Hydroxy_this compound Photodegradation->Hydroxy_this compound Dealkylated_Metabolites Dealkylated Metabolites Photodegradation->Dealkylated_Metabolites Microbial_Degradation->Hydroxy_this compound Microbial_Degradation->Dealkylated_Metabolites Hydroxy_this compound->Dealkylated_Metabolites Cyanuric_Acid Cyanuric Acid Dealkylated_Metabolites->Cyanuric_Acid Mineralization CO2 + NH3 Cyanuric_Acid->Mineralization

Caption: Major biotic and abiotic degradation pathways of this compound.

Experimental_Workflow cluster_collection Sample Collection cluster_storage Transport & Storage cluster_analysis Sample Analysis Collection Collect Sample (Amber Glass Bottle) Preservation Preserve Sample (Cooling, +/- Chemicals) Collection->Preservation Transport Transport on Ice Preservation->Transport Storage Store at 4°C or -18°C (Protect from Light) Transport->Storage Extraction Sample Extraction (e.g., SPE) Storage->Extraction Analysis Instrumental Analysis (GC-MS / LC-MS/MS) Extraction->Analysis

Caption: Recommended workflow for handling environmental samples for this compound analysis.

References

Technical Support Center: Optimizing Trietazine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Trietazine from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

A1: this compound is a selective herbicide belonging to the 1,3,5-triazine (B166579) class, used to control broadleaf weeds.[1][2][3][4] Its molecular formula is C₉H₁₆ClN₅.[2][5] The extraction of this compound can be challenging due to its physicochemical properties and the complexity of the matrices in which it is often found (e.g., soil, water, biological fluids).[6][7] Matrix components can interfere with the extraction process, leading to issues like low recovery, signal suppression, or enhancement in the final analysis.[8][9][10]

Q2: What are the most common methods for extracting this compound?

A2: Several methods are widely used for this compound extraction, each with its own advantages and disadvantages. The most common include:

  • Solid-Phase Extraction (SPE): A highly effective and widely used technique for cleaning up and concentrating triazines from aqueous samples.[11][12] Molecularly Imprinted Polymers (MIPs) can be used in SPE for highly selective extraction.[13][14]

  • Liquid-Liquid Extraction (LLE): A traditional method for separating analytes based on their differential solubilities in two immiscible liquid phases.[12][15]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an acetonitrile (B52724) extraction followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[16][17] It is known for its simplicity and speed, especially for food and agricultural samples.[17][18]

  • Microextraction Techniques: These are miniaturized versions of traditional extraction methods, designed to reduce solvent consumption and sample volume. Examples include Solid-Phase Microextraction (SPME) and Dispersive Liquid-Liquid Microextraction (DLLME).[6][11][19][20]

Q3: How do I choose the right extraction solvent?

A3: Solvent selection is critical for successful extraction. For triazines, methanol (B129727), acetonitrile, and acetone (B3395972) are commonly investigated.[21] Methanol has been shown to provide excellent recovery for many triazines from soil samples.[21] For QuEChERS methods, acetonitrile is frequently used.[16][17] The choice depends on the specific matrix, the chosen extraction technique, and the final analytical method (e.g., HPLC, GC-MS).[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Analyte Recovery

Q: I am experiencing low recovery of this compound from my soil/water samples. What are the potential causes and how can I fix this?

A: Low recovery is a common problem that can stem from several factors in your workflow. Use the following guide to troubleshoot the issue.

LowRecoveryTroubleshooting Start Problem: Low this compound Recovery Cause1 Incomplete Extraction from Matrix Start->Cause1 Cause2 Analyte Loss During Solvent Evaporation Start->Cause2 Cause3 Poor SPE Sorbent Interaction Start->Cause3 Cause4 Incorrect pH Start->Cause4 Solution1a Optimize Extraction Solvent: - Test Methanol, Acetonitrile, Acetone - Consider solvent mixtures Cause1->Solution1a Solution1b Increase Extraction Time/Energy: - Use sonication or microwave-assisted  extraction (MAE) Cause1->Solution1b Solution2 Gentle Evaporation: - Use a nitrogen stream at a controlled  temperature (e.g., <40°C) Cause2->Solution2 Solution3a Check Sorbent Type: - C18 is common for triazines - Use MIPs for higher selectivity Cause3->Solution3a Solution3b Ensure Proper Conditioning: - Condition with methanol, then equilibrate  with water Cause3->Solution3b Solution4 Adjust Sample pH: - Triazine extraction can be pH-dependent. - Optimize pH (e.g., pH 6-8) Cause4->Solution4

Caption: Troubleshooting logic for low this compound recovery.

Detailed Steps:

  • Verify Extraction Efficiency: Ensure your chosen solvent is optimal for your matrix. For soil, methanol often yields high recoveries.[21] For complex aqueous samples, ensure the sample pH is adjusted correctly, as pH can influence the charge state of the analyte and its interaction with sorbents.[21]

  • Evaluate Extraction Technique: If using passive extraction (e.g., shaking), consider incorporating energy to improve efficiency. Ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly enhance recovery from solid matrices like soil.[22][23]

  • Check Your SPE Protocol (if applicable):

    • Sorbent Choice: C18 is a standard choice for triazines, but for complex matrices, more selective sorbents like molecularly imprinted polymers (MIPs) might be necessary to minimize loss and interference.[14][24]

    • Conditioning and Elution: Ensure the SPE cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water) before loading the sample.[24] Optimize the elution solvent; a common eluent is methanol or chloroform.[24][25]

  • Prevent Loss During Evaporation: When concentrating the final eluate, avoid high temperatures that could degrade the analyte. Use a gentle stream of nitrogen.

Issue 2: High Matrix Effects in LC-MS/MS or GC-MS Analysis

Q: My analytical results show significant signal suppression/enhancement. How can I minimize these matrix effects?

A: Matrix effects occur when co-extracted, non-target compounds interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[9][10]

MatrixEffectWorkflow Start Problem: High Matrix Effects Step1 Improve Sample Cleanup Start->Step1 Step2 Modify Chromatographic Conditions Start->Step2 Step3 Use Compensation Strategies Start->Step3 Option1a Add a d-SPE Cleanup Step: - Use C18/PSA sorbents to remove  interfering compounds Step1->Option1a Option1b Use Selective SPE Sorbents: - Employ MIPs or graphitized  carbon black (GCB) Step1->Option1b Option2 Optimize Gradient Elution: - Ensure chromatographic separation  of this compound from matrix components Step2->Option2 Option3a Matrix-Matched Calibration: - Prepare calibration standards in a blank  matrix extract to mimic the effect Step3->Option3a Option3b Use an Internal Standard (IS): - A stable isotope-labeled standard (e.g., Atrazine-d5)  is ideal to compensate for both extraction  variability and matrix effects Step3->Option3b

Caption: Strategies to mitigate matrix effects in analysis.

Detailed Steps:

  • Enhance Cleanup: The most effective way to reduce matrix effects is to remove the interfering compounds before analysis.

    • For QuEChERS extracts, use a d-SPE cleanup step. A combination of C18 (to remove nonpolar interferences) and PSA (Primary Secondary Amine, to remove fatty acids and sugars) is common.[26]

    • For SPE, consider highly selective sorbents. Graphitized carbon black (GCB) can remove pigments, while MIPs can selectively bind triazines.[16][27]

  • Optimize Chromatography: Adjust your HPLC/GC method to achieve better separation between this compound and co-eluting matrix components.

  • Calibrate and Compensate:

    • Matrix-Matched Standards: If you cannot eliminate the interfering compounds, prepare your calibration standards in a blank matrix extract that has undergone the same extraction procedure. This ensures that the standards and samples experience similar matrix effects.[8][10]

    • Internal Standards: The use of a suitable internal standard (IS), ideally a stable isotope-labeled version of the analyte, is the gold standard. The IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of the signal.[8]

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data from various studies on triazine extraction.

Table 1: Recovery Rates of Triazines Using Various Extraction Methods

MatrixExtraction MethodAnalytesAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
BivalvesModified QuEChERS with MIPsTriazine Herbicides80 - 118%1.0 - 11.6%[16]
SoilModified QuEChERS4 s-Triazines71 - 100%1.7 - 9.9%[17]
Fruits & VegetablesQuEChERSMultiple Triazines84 - 102%< 20%[18]
Fruits & VegetablesSPEMultiple Triazines76 - 119%< 20%[18]
Fish & SeafoodModified QuEChERS26 Triazine Herbicides70.1 - 111.7%< 12%[28]
WaterRDSE-GC-MS7 Triazines80 - 120%3.2 - 6.3%[29]
UrineSPE-HPLCSimazine, Atrazine, Ametryn> 85% (approx.)Not Specified[24]
SeaweedMSPD-SPE9 Triazine Herbicides75 - 100%< 7%[26]

Table 2: Limits of Quantification (LOQ) for Triazines in Different Matrices

MatrixMethodLOQ RangeReference
BivalvesModified QuEChERS - GC-MS/MS0.10 - 1.59 µg/kg[16]
SoilModified QuEChERS - HPLC-DAD7.2 - 27.8 ng/g[17][30]
Fish & SeafoodModified QuEChERS - UHPLC-MS/MS0.5 - 1.0 ng/g[28]
Fruits & VegetablesQuEChERS - LC-PDA1.5 - 4.5 µg/kg[18]
SeaweedMSPD-SPE - HPLC-DAD< 10 µg/kg[26]
WaterDLLME - HPLC-DAD0.05 - 0.1 ng/mL (LOD)[31]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Soil

This protocol is adapted from methodologies developed for the extraction of s-triazine herbicides from soil samples.[17][30]

  • Sample Preparation:

    • Weigh 5 g of homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Spike with an appropriate internal standard if required.

    • Add 10 mL of deionized water and vortex for 1 minute to create a slurry.

  • Extraction:

    • Add 10 mL of acetonitrile (ACN) to the tube.

    • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the ACN supernatant to a 2 mL microcentrifuge tube.

    • The tube should contain d-SPE sorbents (e.g., 150 mg MgSO₄ and 50 mg PSA).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Analysis:

    • Take the supernatant and filter it through a 0.22 µm syringe filter.

    • The extract is now ready for injection into an HPLC or GC-MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water

This protocol is a general procedure based on common practices for extracting triazines from aqueous samples.[11][24][25]

  • Cartridge Conditioning:

    • Select a C18 SPE cartridge (e.g., 500 mg, 6 mL).

    • Wash the cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of deionized water. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Adjust the pH of the water sample (e.g., 500 mL) to a neutral or slightly acidic pH (e.g., 6-7) if necessary.[25]

    • Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After loading, wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound from the cartridge using a small volume of an appropriate organic solvent (e.g., 2 x 3 mL of methanol or ethyl acetate).

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of mobile phase or a suitable solvent for analysis.

References

Troubleshooting poor peak shape in Trietazine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trietazine chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues with poor peak shape during your HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape in this compound chromatography?

Poor peak shape in the chromatography of this compound and related compounds can be attributed to several factors. These include issues with the mobile phase composition, column degradation, improper sample preparation, and instrument problems.[1][2] Specific chemical interactions between this compound (a basic compound) and the stationary phase can also lead to peak tailing.[3][4]

Q2: How does the mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical factor in the analysis of basic compounds like this compound.[5] Operating at a low pH (e.g., 2.5-3.5) can protonate residual silanol (B1196071) groups on the silica-based stationary phase, minimizing their interaction with the protonated this compound molecules and thus reducing peak tailing.[3][6] Conversely, at a higher pH, interactions between the ionized analyte and the stationary phase can increase, leading to broader and more asymmetrical peaks.[7]

Q3: What type of HPLC column is recommended for this compound analysis?

For the analysis of this compound and other triazine herbicides, C8 or C18 columns are commonly used.[8][9][10] Modern columns with core-shell technology can offer improved efficiency and resolution.[8][11] It is also beneficial to use end-capped columns to reduce the number of free silanol groups that can cause peak tailing.[1]

Q4: Can sample preparation impact the peak shape?

Yes, improper sample preparation can significantly affect peak shape. Using a sample solvent that is much stronger than the mobile phase can cause peak fronting or splitting.[12][13] It is recommended to dissolve the sample in the initial mobile phase composition whenever possible. Additionally, ensuring the sample is free of particulates by filtering it can prevent column frit blockage, which can lead to split peaks.[14][15]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common peak shape problems encountered during this compound chromatography.

Problem 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a "tail" extending to the right.

Diagram: Troubleshooting Peak Tailing

start Peak Tailing Observed check_pH Is Mobile Phase pH between 2.5 and 3.5? start->check_pH adjust_pH Adjust Mobile Phase pH to 2.5 - 3.5 with an acidic modifier (e.g., formic acid). check_pH->adjust_pH No check_column Is the column old or has it been used extensively? check_pH->check_column Yes end Peak Shape Improved adjust_pH->end replace_column Replace with a new, end-capped C8 or C18 column. check_column->replace_column Yes check_overload Is the sample concentration too high? check_column->check_overload No replace_column->end reduce_concentration Dilute the sample or reduce the injection volume. check_overload->reduce_concentration Yes check_overload->end No reduce_concentration->end start Peak Fronting Observed check_solvent Is the sample solvent stronger than the mobile phase? start->check_solvent match_solvent Dissolve the sample in the initial mobile phase. check_solvent->match_solvent Yes check_overload Is the sample concentration or injection volume too high? check_solvent->check_overload No end Peak Shape Improved match_solvent->end reduce_load Dilute the sample or reduce the injection volume. check_overload->reduce_load Yes check_column Is there a void or collapse in the column bed? check_overload->check_column No reduce_load->end replace_column Replace the column. check_column->replace_column Yes check_column->end No replace_column->end start Split Peaks Observed check_frit Is the column inlet frit blocked? start->check_frit reverse_flush Reverse-flush the column (follow manufacturer's instructions). check_frit->reverse_flush Yes check_void Is there a void at the head of the column? check_frit->check_void No end Peak Shape Improved reverse_flush->end replace_column Replace the column. check_void->replace_column Yes check_solvent_mismatch Is there a mismatch between the sample solvent and mobile phase? check_void->check_solvent_mismatch No replace_column->end match_solvent Dissolve the sample in the initial mobile phase. check_solvent_mismatch->match_solvent Yes check_solvent_mismatch->end No match_solvent->end start Broad Peaks Observed check_dead_volume Is there excessive dead volume in the system (long tubing, loose fittings)? start->check_dead_volume optimize_connections Use shorter, narrower tubing and ensure all fittings are tight. check_dead_volume->optimize_connections Yes check_column_health Is the column old or contaminated? check_dead_volume->check_column_health No end Peak Shape Improved optimize_connections->end clean_replace_column Clean the column or replace it. check_column_health->clean_replace_column Yes check_flow_rate Is the flow rate too low? check_column_health->check_flow_rate No clean_replace_column->end optimize_flow_rate Increase the flow rate to an optimal value for the column dimensions. check_flow_rate->optimize_flow_rate Yes check_flow_rate->end No optimize_flow_rate->end

References

Minimizing matrix effects in Trietazine residue analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during Trietazine residue analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of analyte signal intensity (suppression or enhancement) caused by co-eluting compounds from the sample matrix.[1][2][3] In this compound analysis, these effects can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity. Matrix effects are particularly prominent in complex matrices like soil, food products, and biological fluids when using sensitive techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1][2][3]

Q2: What are the most common sample preparation techniques to minimize matrix effects for this compound?

A2: The most common and effective sample preparation techniques are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) . Both methods aim to remove interfering matrix components before instrumental analysis. The choice between QuEChERS and SPE often depends on the sample matrix, the required level of cleanup, and sample throughput needs.

Q3: How does pH affect the stability and extraction of this compound?

A3: this compound, like other s-triazine herbicides, can be susceptible to degradation under certain pH conditions. Acidic conditions, in particular, can lead to reduced recovery during extraction and storage.[4] It is crucial to control the pH of the sample and extraction solvent to ensure the stability of this compound. For most applications, maintaining a neutral to slightly basic pH is recommended.

Q4: Should I use matrix-matched calibration or an internal standard for quantification?

A4: Both are valid approaches to compensate for matrix effects.

  • Matrix-matched calibration involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to mimic the matrix effects experienced by the analyte in the actual samples.

  • An internal standard (IS) , preferably a stable isotope-labeled version of this compound, is added to both samples and calibration standards. The IS experiences similar matrix effects as the analyte, and the ratio of the analyte signal to the IS signal is used for quantification, which can correct for variations in extraction recovery and matrix-induced signal suppression or enhancement.

For the most accurate results, a combination of an internal standard and matrix-matched calibration is often employed, especially in complex matrices.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound residue analysis.

Low or No Analyte Recovery
Potential Cause Troubleshooting Steps
Inappropriate Extraction Solvent Ensure the solvent is of high purity and suitable for this compound (e.g., acetonitrile (B52724) for QuEChERS, ethyl acetate (B1210297) or dichloromethane (B109758) for SPE).
Incorrect pH during Extraction Verify the pH of the sample and extraction solvent. For triazines, avoid strongly acidic conditions which can lead to degradation.[4] Adjust pH to neutral or slightly basic if necessary.
Inefficient SPE Elution Optimize the elution solvent. Ensure the solvent is strong enough to elute this compound from the SPE sorbent. A stronger solvent or a larger volume may be needed.
Analyte Degradation Check the stability of this compound under your storage and experimental conditions. Avoid prolonged exposure to light and high temperatures.
Improper Sample Storage Store samples and extracts at low temperatures (e.g., -20°C) to prevent degradation.
Poor Peak Shape (Tailing, Splitting, Broadening) in LC-MS/MS or GC-MS
Potential Cause Troubleshooting Steps
Column Contamination Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
Active Sites in GC Inlet For GC analysis, use analyte protectants in your standards and sample extracts to passivate active sites in the injector liner.[2][4][5]
Incompatible Injection Solvent Ensure the injection solvent is compatible with the mobile phase (for LC) or the initial oven conditions (for GC).
Matrix Overload Dilute the sample extract to reduce the concentration of matrix components being injected.
Column Degradation Check the column's performance with a standard solution. If performance has degraded, the column may need to be replaced.
Signal Suppression or Enhancement (Matrix Effects)
Potential Cause Troubleshooting Steps
Insufficient Sample Cleanup Improve the cleanup step. For QuEChERS, try different d-SPE sorbents (e.g., PSA, C18, GCB). For SPE, use a more selective sorbent or add a secondary cleanup step.
Co-eluting Matrix Components Modify the chromatographic conditions (gradient, flow rate, or column) to separate this compound from interfering compounds.
Ionization Source Contamination Clean the ion source of the mass spectrometer according to the manufacturer's instructions.
Inadequate Calibration Strategy Implement matrix-matched calibration or use a stable isotope-labeled internal standard for more accurate quantification.

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This is a general protocol and may require optimization for specific matrices.

  • Sample Homogenization : Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil).

  • Extraction :

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water (for dry samples) and 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup :

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Analysis :

    • Take an aliquot of the cleaned extract for LC-MS/MS or GC-MS analysis.

Solid-Phase Extraction (SPE) Method

This is a general protocol and should be optimized for the specific matrix and SPE sorbent.

  • Sample Extraction :

    • Extract this compound from the homogenized sample using an appropriate solvent (e.g., ethyl acetate, methanol).

    • Concentrate the extract and reconstitute in a solvent compatible with the SPE loading conditions.

  • SPE Cartridge Conditioning :

    • Condition the SPE cartridge (e.g., C18, Florisil) by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water).

  • Sample Loading :

    • Load the sample extract onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing :

    • Wash the cartridge with a weak solvent to remove interferences while retaining this compound.

  • Elution :

    • Elute this compound from the cartridge using a strong solvent (e.g., ethyl acetate, dichloromethane).

  • Analysis :

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS or GC-MS analysis.

Quantitative Data Summary

The following tables summarize typical recovery and matrix effect data for triazine herbicides using different sample preparation methods. Note that these values can vary significantly depending on the specific matrix, analyte concentration, and experimental conditions.

Table 1: Comparison of Recovery Percentages for Triazines with QuEChERS and SPE

Sample MatrixMethodTriazine(s)Average Recovery (%)Reference
Fruits & VegetablesQuEChERSMultiple Triazines84 - 102[1]
Fruits & VegetablesSPEMultiple Triazines76 - 119[1]
WaterSPEAtrazine, Simazine, Cyanazine70 - 95[4]

Table 2: Matrix Effect (%) Observed in Triazine Analysis

Sample MatrixMethodMatrix Effect (%)Comments
Fruits & VegetablesQuEChERS-20 to +20Generally low matrix effects after cleanup.
SoilQuEChERS-40 to +10Significant signal suppression can occur.
WaterSPE< -50High salt content can cause significant suppression.

Matrix Effect (%) is calculated as: ((Response in Matrix / Response in Solvent) - 1) * 100. A negative value indicates signal suppression, and a positive value indicates signal enhancement.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Residue Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quantification Quantification & Reporting Sample Sample Collection & Homogenization Extraction Extraction Sample->Extraction e.g., Fruits, Soil, Water Cleanup Cleanup Extraction->Cleanup QuEChERS or SPE Analysis LC-MS/MS or GC-MS Analysis Cleanup->Analysis Data Data Acquisition & Processing Analysis->Data Quant Quantification Data->Quant Calibration Curve Report Reporting Quant->Report

Caption: A generalized workflow for this compound residue analysis.

Troubleshooting_Matrix_Effects Troubleshooting Logic for Matrix Effects Start Inaccurate Quantification (Low Recovery or High Variability) Check_ME Evaluate Matrix Effect (Post-extraction spike vs. Solvent std.) Start->Check_ME ME_Present Matrix Effect Present (> ±20%) Check_ME->ME_Present Yes ME_Absent Matrix Effect Absent (< ±20%) Check_ME->ME_Absent No Improve_Cleanup Improve Sample Cleanup (e.g., different d-SPE, SPE sorbent) ME_Present->Improve_Cleanup Modify_Chroma Modify Chromatography (e.g., gradient, column) ME_Present->Modify_Chroma Check_Extraction Investigate Extraction Efficiency (Pre- vs. Post-extraction spike) ME_Absent->Check_Extraction Use_IS Use Stable Isotope Internal Standard Improve_Cleanup->Use_IS Modify_Chroma->Use_IS Matrix_Match Use Matrix-Matched Calibration Use_IS->Matrix_Match Result Accurate Quantification Matrix_Match->Result Extraction_OK Extraction OK Check_Extraction->Extraction_OK OK Extraction_Poor Poor Extraction Check_Extraction->Extraction_Poor Poor Extraction_OK->Result Optimize_Extraction Optimize Extraction (e.g., solvent, pH, time) Extraction_Poor->Optimize_Extraction Optimize_Extraction->Result

Caption: A decision tree for troubleshooting matrix effects.

References

Technical Support Center: Enhancing the Herbicidal Activity of Trietazine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the herbicidal activity of Trietazine formulations.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimentation with this compound formulations.

Q1: Why am I observing reduced herbicidal efficacy of my this compound formulation in the field?

A1: Reduced efficacy can be attributed to several factors:

  • Soil Properties: this compound's activity is significantly influenced by soil pH. In acidic soils (pH < 6.0), triazines can become more tightly adsorbed to soil particles, reducing their availability for plant uptake.[1][2][3] Conversely, in high pH soils (>7.0), while more available, degradation pathways may be altered.[1][2][3] High organic matter and clay content can also lead to increased adsorption, reducing the concentration of this compound in the soil solution available for weed uptake.[4]

  • Weed Resistance: Continuous use of triazine herbicides can lead to the development of resistant weed biotypes.[5] Common triazine-resistant weeds include species of pigweed (Amaranthus sp.) and common lambsquarters (Chenopodium album).[5]

  • Environmental Conditions: Inadequate rainfall after a pre-emergence application can prevent the herbicide from reaching the weed seed germination zone. Excessive rainfall can lead to leaching of the herbicide below the target zone.

  • Improper Application: Incorrect calibration of spray equipment, non-uniform application, or application at a suboptimal weed growth stage can all lead to poor performance.

Q2: My this compound formulation is not controlling weeds that it was previously effective against. How can I determine if I am dealing with herbicide resistance?

A2: To confirm herbicide resistance, a whole-plant bioassay is recommended. This involves collecting seeds from the suspected resistant weed population and comparing their response to a range of this compound concentrations against a known susceptible population of the same weed species. A significant shift in the dose-response curve for the suspected resistant population is a strong indicator of resistance.

Q3: How can I overcome the issue of reduced this compound efficacy in high organic matter soils?

A3: In soils with high organic matter, you can consider the following approaches:

  • Adjusting the Application Rate: Within the limits of the product label, a higher application rate may be necessary to compensate for the amount of herbicide adsorbed to organic matter.

  • Using Adjuvants: Certain adjuvants can improve the availability and uptake of this compound.

  • Tank Mixing: Combining this compound with a herbicide that has a different mode of action and is less affected by soil organic matter can provide broader-spectrum weed control.

Q4: What should I do if my tank mix of this compound with another herbicide is showing reduced efficacy or causing crop injury?

A4: This could be due to chemical or physical incompatibility.[6]

  • Antagonism: Some herbicides can interfere with the uptake or translocation of this compound, leading to reduced efficacy. For example, antagonism has been observed in tank mixes of glyphosate (B1671968) and triazines under certain conditions.[6]

  • Synergism: In some cases, the combination of herbicides can be more potent than expected, leading to crop injury.

  • Physical Incompatibility: The formulations may not mix properly, leading to the formation of precipitates, which can clog spray nozzles and result in uneven application.

Before tank mixing, it is always advisable to perform a jar test to check for physical compatibility.[7] If antagonism is suspected, consider applying the herbicides separately or consulting manufacturer guidelines for compatible tank mix partners.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective herbicide that is absorbed by the roots and leaves of plants.[8] It acts by inhibiting photosynthesis at photosystem II (PSII).[8] Specifically, it binds to the D1 protein in the PSII complex, blocking the electron transport chain and halting the production of energy needed for plant growth.[3] This leads to chlorosis (yellowing) of the leaves, followed by necrosis and death of the plant.[9]

Q2: What are the primary ways to enhance the herbicidal activity of this compound?

A2: The efficacy of this compound can be enhanced through several strategies:

  • Use of Adjuvants: Adjuvants are additives that can improve the performance of herbicides.[10][11] This can be achieved by increasing spray retention on leaves, enhancing penetration through the leaf cuticle, and reducing the antagonistic effects of hard water.[12] Types of adjuvants include surfactants, crop oil concentrates, and nitrogen-based fertilizers.[10][11]

  • Tank Mixing with Other Herbicides: Combining this compound with herbicides that have a different mode of action can broaden the spectrum of controlled weeds and help manage herbicide resistance.[6]

  • Novel Formulations: Advanced formulations, such as nanoparticle-based delivery systems, can improve the solubility, stability, and targeted delivery of this compound, potentially leading to increased efficacy and reduced environmental impact.[13][14]

Q3: How does soil pH affect the performance of this compound?

A3: Soil pH is a critical factor influencing the persistence and availability of triazine herbicides.[1][2][3] In higher pH soils (pH > 7.0), triazines are more available for plant uptake but may be more susceptible to degradation.[1][2][3] In low pH soils (pH < 6.0), triazines are more tightly bound to soil particles, which reduces their availability to be absorbed by weed roots.[1][2][3]

Q4: What are nanoparticle formulations and how can they enhance this compound's activity?

A4: Nanoparticle formulations involve encapsulating the active ingredient (this compound) within a carrier material at the nanoscale.[15] This can offer several advantages:

  • Improved Solubility: For poorly water-soluble herbicides, nanoformulations can enhance their dispersion in water.

  • Controlled Release: The herbicide can be released in a more controlled manner over time, prolonging its activity.

  • Enhanced Uptake: The small size of nanoparticles may facilitate their uptake by plants.

  • Protection from Degradation: The carrier material can protect the herbicide from environmental degradation (e.g., by UV light).

Data Presentation

Table 1: Factors Affecting this compound Efficacy

FactorEffect on EfficacyExplanation
Soil pH High impactIn high pH soils (>7.0), this compound is more available for plant uptake. In low pH soils (<6.0), it is more tightly adsorbed and less available.[1][2][3]
Soil Organic Matter High impactHigh organic matter content increases the adsorption of this compound, reducing its availability in the soil solution for weed uptake.[4]
Clay Content Moderate impactSoils with high clay content can also increase the adsorption of this compound.
Weed Resistance High impactContinuous use has led to the evolution of resistant weed populations, rendering this compound ineffective.[5]
Rainfall Moderate impactAdequate rainfall is needed to move pre-emergence applications into the weed germination zone.
Water Quality (for spraying) Moderate impactHard water containing cations like calcium and magnesium can sometimes reduce the effectiveness of certain herbicide formulations.[12]

Table 2: Impact of Soil pH on Triazine Herbicides

Soil pH RangeEffect on Triazine HerbicidesImplication for Efficacy
< 6.0 (Acidic) Increased adsorption to soil particles.Reduced availability for plant uptake, potentially leading to decreased efficacy.[1][2][3]
6.0 - 7.0 (Neutral) Optimal balance between availability and persistence.Generally good efficacy.
> 7.0 (Alkaline) Decreased adsorption, more available in soil solution.Higher potential for plant uptake, but also potentially faster degradation under certain conditions.[1][2][3]

Table 3: Common Adjuvant Types and Their Functions

Adjuvant TypePrimary Function(s)
Non-ionic Surfactants (NIS) Reduce the surface tension of spray droplets, leading to better spreading and coverage on leaf surfaces.[12]
Crop Oil Concentrates (COC) Increase the penetration of the herbicide through the waxy cuticle of the leaf.[12]
Methylated Seed Oils (MSO) More aggressive than COCs in dissolving the leaf cuticle, leading to faster and greater herbicide absorption.[12]
Nitrogen Fertilizers (e.g., Ammonium Sulfate) Can enhance the uptake of certain herbicides and overcome the negative effects of hard water.
Buffering Agents Adjust the pH of the spray solution to optimize the stability and efficacy of the herbicide.[16]

Experimental Protocols

Protocol 1: Greenhouse Bioassay to Evaluate this compound Efficacy

This protocol describes a whole-plant bioassay to determine the concentration-response of a target weed species to a this compound formulation.

1. Plant Preparation: a. Grow a susceptible weed species from seed in pots filled with a standard potting mix. b. Maintain the plants in a greenhouse under controlled temperature, humidity, and light conditions. c. Allow the plants to reach the 2-4 true leaf stage before treatment.

2. Herbicide Preparation: a. Prepare a stock solution of the this compound formulation. b. Create a series of dilutions from the stock solution to achieve a range of concentrations that are expected to cause between 0% and 100% growth inhibition. Include a control group that will be treated with only the carrier solution (e.g., water and any adjuvant used in the formulation).

3. Herbicide Application: a. Use a precision bench sprayer to apply the different herbicide concentrations to the plants. Ensure uniform coverage. b. Randomize the placement of the pots in the greenhouse to minimize the effects of environmental variability.

4. Data Collection: a. At 14-21 days after treatment, visually assess the percentage of weed control for each plant compared to the untreated control. b. Harvest the above-ground biomass of each plant, dry it in an oven at 70°C for 72 hours, and record the dry weight.

5. Data Analysis: a. Calculate the percent growth reduction for each treatment relative to the control. b. Use statistical software to fit a dose-response curve to the data and determine the GR50 value (the herbicide concentration required to cause a 50% reduction in growth).

Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles

This protocol outlines the nanoprecipitation method for encapsulating this compound in a polymeric matrix.[9]

1. Materials:

  • This compound
  • Polymer (e.g., PLGA, PCL)
  • Organic solvent (e.g., acetone, acetonitrile)
  • Aqueous phase (deionized water)
  • Stabilizer (e.g., PVA) (optional)

2. Organic Phase Preparation: a. Dissolve a known amount of this compound and the chosen polymer in the organic solvent.

3. Nanoprecipitation: a. Vigorously stir the aqueous phase (containing the stabilizer, if used). b. Add the organic phase dropwise to the stirring aqueous phase. A syringe pump can be used for a controlled addition rate.

4. Solvent Evaporation: a. Continue stirring the suspension to allow the organic solvent to evaporate, leading to the formation of nanoparticles. This can be expedited using a rotary evaporator.

5. Nanoparticle Collection and Purification: a. Centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles. b. Discard the supernatant and wash the pellet with deionized water to remove unencapsulated this compound and excess stabilizer. Repeat the washing step 2-3 times.

6. Lyophilization: a. Resuspend the final nanoparticle pellet in a small volume of deionized water and freeze-dry to obtain a powder for long-term storage and characterization.

Protocol 3: Characterization of this compound Nanoparticles

1. Particle Size and Polydispersity Index (PDI): a. Dilute the nanoparticle suspension in filtered deionized water. b. Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the average particle size (hydrodynamic diameter) and PDI. A PDI value below 0.3 is generally considered to indicate a monodisperse population.[9]

2. Zeta Potential: a. Dilute the nanoparticle suspension in an appropriate buffer. b. Measure the zeta potential using a suitable instrument to assess the surface charge and stability of the nanoparticles.

3. Encapsulation Efficiency and Drug Loading: a. Separate the nanoparticles from the aqueous phase by centrifugation. b. Quantify the amount of free this compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry). c. Calculate the encapsulation efficiency and drug loading using the following formulas:

  • Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
  • Drug Loading (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

4. In Vitro Release Study: a. Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag with an appropriate molecular weight cut-off. b. Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature with gentle shaking.[9] c. At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium. d. Quantify the concentration of released this compound in the aliquots using HPLC or UV-Vis spectrophotometry. e. Plot the cumulative percentage of drug released versus time.

Protocol 4: Stability Testing of this compound Formulations

This protocol provides a general framework for assessing the stability of a this compound formulation.

1. Long-Term Stability: a. Store at least three batches of the formulation in its proposed commercial packaging at 25°C ± 2°C and 60% RH ± 5% RH. b. Test the samples at 0, 3, 6, 9, 12, 18, and 24 months for key parameters.

2. Accelerated Stability: a. Store at least three batches of the formulation at 40°C ± 2°C and 75% RH ± 5% RH for 6 months. b. Test the samples at 0, 3, and 6 months.

3. Parameters to Test:

  • Appearance: Visual inspection for any changes in color, phase separation, or precipitation.
  • Active Ingredient Concentration: Quantify the amount of this compound using a validated analytical method (e.g., HPLC).
  • pH: Measure the pH of the formulation.
  • Physical Properties: For solid formulations, test for properties like particle size distribution. For liquid formulations, test for viscosity and suspendibility.
  • Degradation Products: Use a stability-indicating analytical method to identify and quantify any degradation products.

Protocol 5: Analysis of this compound Residues in Soil and Water

This protocol outlines a general procedure for the extraction and analysis of this compound residues.

1. Sample Preparation:

  • Water: Adjust the pH of the water sample and pass it through a solid-phase extraction (SPE) cartridge (e.g., C18 or graphitized carbon black) to concentrate the analytes.[17]
  • Soil: Extract the soil sample with an appropriate organic solvent (e.g., methanol/water mixture).[18]

2. Elution and Concentration: a. Elute the this compound from the SPE cartridge or the soil extract using a suitable solvent. b. Concentrate the eluate to a small volume under a gentle stream of nitrogen.

3. Analysis: a. Analyze the concentrated extract using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS).[18][19]

4. Quantification: a. Prepare a calibration curve using certified standards of this compound. b. Quantify the concentration of this compound in the samples by comparing their response to the calibration curve.

Mandatory Visualization

Trietazine_Mechanism_of_Action cluster_photosynthesis Photosynthesis in Chloroplast Light_Energy Light_Energy PSII PSII Light_Energy->PSII excites electrons Electron_Transport_Chain Electron_Transport_Chain PSII->Electron_Transport_Chain transfers electrons Blockage Blockage of Electron Flow PSII->Blockage ATP_NADPH_Production ATP_NADPH_Production Electron_Transport_Chain->ATP_NADPH_Production generates Plant_Growth Plant_Growth ATP_NADPH_Production->Plant_Growth fuels This compound This compound This compound->PSII binds to D1 protein Blockage->Electron_Transport_Chain inhibits

Caption: Mechanism of action of this compound in inhibiting photosynthesis.

Experimental_Workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation Define_Objectives Define Objectives (e.g., enhance efficacy) Select_Components Select Components (this compound, Adjuvants, Carrier) Define_Objectives->Select_Components Prepare_Formulation Prepare Formulation (e.g., Nanoprecipitation) Select_Components->Prepare_Formulation Particle_Size Particle Size & PDI Prepare_Formulation->Particle_Size Zeta_Potential Zeta Potential Prepare_Formulation->Zeta_Potential Encapsulation_Efficiency Encapsulation Efficiency Prepare_Formulation->Encapsulation_Efficiency Stability_Testing Stability Testing Prepare_Formulation->Stability_Testing Greenhouse_Bioassay Greenhouse Bioassay Stability_Testing->Greenhouse_Bioassay Field_Trials Field Trials Greenhouse_Bioassay->Field_Trials Data_Analysis Data Analysis (Dose-Response Curves) Field_Trials->Data_Analysis Data_Analysis->Define_Objectives Optimization Loop

Caption: Workflow for developing and evaluating enhanced this compound formulations.

Troubleshooting_Logic Start Poor Weed Control Observed Check_Application Application Correct? Start->Check_Application Check_Environment Environmental Conditions Favorable? Check_Application->Check_Environment Yes Solution_Application Recalibrate Sprayer, Adjust Application Timing Check_Application->Solution_Application No Check_Soil Soil pH & Organic Matter Optimal? Check_Environment->Check_Soil Yes Solution_Environment Consider Post-Emergence Options or Re-application Check_Environment->Solution_Environment No Suspect_Resistance Resistance Suspected? Check_Soil->Suspect_Resistance Yes Solution_Soil Adjust Rate, Use Adjuvants Check_Soil->Solution_Soil No Solution_Resistance Perform Bioassay, Rotate Herbicides, Use Tank Mixes Suspect_Resistance->Solution_Resistance Yes

Caption: Troubleshooting logic for poor herbicidal efficacy of this compound.

References

Technical Support Center: Addressing Weed Resistance to Trietazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering weed resistance to the herbicide Trietazine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of weed resistance to this compound?

A1: The predominant mechanism of resistance to this compound and other triazine herbicides is a target-site mutation in the chloroplast gene psbA. This gene encodes the D1 protein, a key component of Photosystem II (PSII) in the photosynthetic electron transport chain.[1][2] The most common mutation is a single nucleotide substitution that results in an amino acid change from serine to glycine (B1666218) at position 264 (Ser264Gly) of the D1 protein.[3] This alteration reduces the binding affinity of triazine herbicides to the D1 protein, thereby allowing electron transport to continue and rendering the plant resistant to the herbicide's effects.

Q2: How can I confirm if a weed population is resistant to this compound?

A2: Confirmation of this compound resistance typically involves a multi-step process:

  • Whole-Plant Bioassay: This is the most definitive method to confirm resistance. It involves growing suspected resistant and known susceptible weed populations from seed and treating them with a range of this compound doses to determine the dose-response relationship and calculate the resistance factor.

  • Chlorophyll (B73375) Fluorescence Assay: This is a rapid, non-invasive technique that can provide an early indication of resistance to photosystem II inhibitors like this compound. Susceptible plants treated with this compound will exhibit a rapid increase in chlorophyll fluorescence, while resistant plants will show little to no change.

  • psbA Gene Sequencing: Molecular analysis of the psbA gene can identify the specific mutations, such as the common Ser264Gly substitution, that confer resistance.

Q3: What level of resistance can be expected from the common Ser264Gly mutation?

A3: The Ser264Gly mutation typically confers a very high level of resistance to triazine herbicides. Resistance factors (RF), calculated as the ratio of the herbicide dose required to cause 50% growth reduction (GR50) or mortality (LD50) in the resistant population compared to the susceptible population, can be greater than 100.[4]

Troubleshooting Guides

Whole-Plant Bioassay Issues

Q: My dose-response curves are inconsistent, or I am not seeing a clear difference between suspected resistant and susceptible populations. What could be the problem?

A: Inconsistent results in whole-plant bioassays can arise from several factors:

  • Seed Viability and Dormancy: Ensure that seeds from both susceptible and resistant populations have good viability and that any dormancy has been broken to allow for uniform germination.

  • Plant Growth Stage: Treat all plants at a consistent and appropriate growth stage as specified in herbicide labels or established protocols. Younger, actively growing plants are generally more susceptible.

  • Environmental Conditions: Maintain consistent and optimal growing conditions (light, temperature, humidity, and watering) in the greenhouse or growth chamber. Environmental stress can affect plant response to herbicides.

  • Herbicide Application: Ensure accurate preparation of herbicide solutions and uniform application using a calibrated sprayer. Uneven application can lead to variable results.

  • Contamination: Check for any cross-contamination between pots or herbicide solutions.

Chlorophyll Fluorescence Assay Issues

Q: The chlorophyll fluorescence readings are not showing a clear distinction between my treated and untreated plants, or between suspected resistant and susceptible biotypes. What should I check?

A: Several factors can influence the outcome of chlorophyll fluorescence assays:

  • Dark Adaptation: Ensure that the leaves are properly dark-adapted before taking measurements. This is crucial for obtaining an accurate baseline fluorescence (Fv/Fm).

  • Herbicide Uptake: Allow sufficient time for the herbicide to be taken up by the plant tissue. For leaf-disk assays, ensure the disks are fully infiltrated with the herbicide solution.

  • Light Intensity: Use a consistent and appropriate light intensity during the measurement period.

  • Plant Health: Use healthy, undamaged leaves for the assay. Stressed or senescing leaves can give misleading results.

  • Instrument Calibration: Ensure your fluorometer is properly calibrated and functioning correctly.

psbA Gene Sequencing Issues

Q: I am having trouble amplifying or obtaining a clean sequence of the psbA gene. What are some common pitfalls?

A: Challenges in psbA gene sequencing can often be attributed to the following:

  • DNA Quality: Ensure you have high-quality DNA. Contaminants such as polysaccharides or polyphenols, common in plant tissues, can inhibit PCR. Use a robust DNA extraction protocol suitable for your weed species.

  • Primer Design: While universal primers for the psbA gene are available, they may not be optimal for all species. You may need to design species-specific primers for efficient amplification.

  • PCR Conditions: Optimize your PCR conditions, including annealing temperature and extension time, for your specific primers and weed species.

  • Sequencing Errors: Poor quality sequence reads can be caused by issues with the sequencing reaction or the presence of secondary structures in the DNA. Ensure your sequencing service provider is aware of any potential issues and consider sequencing both strands for confirmation.

  • Data Analysis: Use reliable software for sequence alignment and mutation detection. Visually inspect the chromatograms to confirm the presence of any nucleotide substitutions.

Quantitative Data on this compound Resistance

The following tables summarize quantitative data on the resistance levels conferred by mutations in the psbA gene and the efficacy of alternative herbicides against triazine-resistant weeds. Atrazine, a closely related triazine herbicide, is often used in studies and serves as a reliable proxy for this compound.

Table 1: Resistance Levels to Atrazine in Weed Biotypes with the Ser264Gly Mutation

Weed SpeciesBiotypeGR50 or LD50 (g a.i./ha)Resistance Factor (RF)Reference
Amaranthus retroflexusSusceptible25 - 69-[5]
Amaranthus retroflexusResistant (Ser264Gly)> 2200> 32 - 88[5]
Chenopodium albumSusceptible~11-[6]
Chenopodium albumResistant (Ser264Gly)> 4400> 400[3]
Amaranthus retroflexusSusceptible45.75-[4]
Amaranthus retroflexusResistant (R1 - 40% Ser264Gly)5512.5120.5[4]
Amaranthus retroflexusResistant (R2 - high prevalence of Ser264Gly)> 23700> 518[4]

Table 2: Efficacy of Alternative Herbicides on Triazine-Resistant Weeds

HerbicideMode of Action (HRAC Group)Weed SpeciesGR50 or LD50 (g a.i./ha) - Resistant BiotypeEfficacy RatingReference
MesotrioneHPPD inhibitor (Group 27)Amaranthus retroflexus (Triazine-Resistant)10 - 28Good to Excellent
GlufosinateGlutamine synthetase inhibitor (Group 10)Amaranthus retroflexus (Multiple Resistant)Not specifiedExcellent
2,4-DSynthetic auxin (Group 4)Amaranthus retroflexus (Multiple Resistant)Not specifiedGood
DicambaSynthetic auxin (Group 4)Amaranthus retroflexus (Multiple Resistant)Not specifiedGood
LinuronPhotosystem II inhibitor (Group 7)Chenopodium album (Triazine-Resistant)Not specifiedPartial[7]
BromoxynilPhotosystem II inhibitor (Group 6)Amaranthus retroflexus (Triazine-Resistant)Not specifiedGood

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol is adapted from established methods for assessing herbicide resistance.

  • Seed Preparation and Germination:

    • Collect mature seeds from both the suspected resistant and a known susceptible population of the same weed species.

    • Break seed dormancy if necessary (e.g., through stratification or scarification).

    • Germinate seeds in petri dishes on moist filter paper or in trays with a suitable growing medium.

  • Plant Growth:

    • Transplant uniform seedlings at the cotyledon stage into individual pots (e.g., 10 cm diameter) filled with a standard potting mix.

    • Grow plants in a controlled environment (greenhouse or growth chamber) with optimal conditions for the species (e.g., 16-hour photoperiod, 25/20°C day/night temperature).

  • Herbicide Application:

    • When plants reach the 2-4 true leaf stage, apply this compound at a range of doses. A typical dose range would include 0, 0.125X, 0.25X, 0.5X, 1X, 2X, 4X, and 8X the recommended field rate.

    • Use a calibrated laboratory sprayer to ensure uniform application. Include a surfactant if recommended for this compound.

  • Data Collection and Analysis:

    • After a set period (typically 21 days), assess plant mortality or measure shoot fresh or dry weight.

    • Calculate the herbicide dose required to cause 50% mortality (LD50) or 50% growth reduction (GR50) for both the resistant and susceptible populations using a suitable statistical software package to fit a log-logistic dose-response curve.

    • Calculate the Resistance Factor (RF) as: RF = GR50 (Resistant) / GR50 (Susceptible).

Protocol 2: Rapid Chlorophyll Fluorescence Assay

This protocol provides a quick assessment of PSII inhibition.

  • Plant Material:

    • Use healthy, fully expanded leaves from both suspected resistant and known susceptible plants grown under controlled conditions.

  • Dark Adaptation:

    • Dark-adapt the leaves for at least 30 minutes using leaf clips designed for this purpose.

  • Herbicide Treatment (Leaf Disc Method):

    • Cut leaf discs (e.g., 1 cm diameter) and float them, abaxial side down, in a solution of this compound at a discriminating concentration (a concentration that clearly separates susceptible and resistant responses, often predetermined from dose-response assays). Include a control with no herbicide.

    • Incubate the leaf discs under low light for a specified period (e.g., 1-3 hours).

  • Fluorescence Measurement:

    • Use a portable fluorometer to measure the maximum quantum efficiency of PSII (Fv/Fm).

    • A significant decrease in Fv/Fm in the treated susceptible leaf discs compared to the untreated control indicates herbicide efficacy. Resistant plants will show little or no change in Fv/Fm after treatment.

Protocol 3: psbA Gene Sequencing for Mutation Detection

This protocol outlines the steps for identifying target-site mutations.

  • DNA Extraction:

    • Extract total genomic DNA from fresh or frozen leaf tissue of individual plants from both suspected resistant and known susceptible populations using a commercial plant DNA extraction kit or a standard CTAB protocol.

  • PCR Amplification:

    • Amplify the region of the psbA gene known to harbor resistance mutations (typically encompassing codon 264) using PCR. Use published universal or species-specific primers.

    • A typical PCR reaction mixture includes DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

    • Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • PCR Product Purification and Sequencing:

    • Verify the PCR product size by agarose (B213101) gel electrophoresis.

    • Purify the PCR product to remove primers and dNTPs using a commercial PCR purification kit.

    • Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis:

    • Align the obtained sequences from the suspected resistant and susceptible plants with a reference psbA sequence using bioinformatics software (e.g., BLAST, ClustalW).

    • Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution at known resistance-conferring positions (e.g., Ser264).

Visualizations

Trietazine_Action_and_Resistance cluster_photosystem Photosystem II (PSII) in Thylakoid Membrane cluster_this compound This compound Action (Susceptible Plant) cluster_resistance Mechanism of Resistance P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA (Plastoquinone A) Pheo->QA Electron Flow QB_site QB Site on D1 Protein QA->QB_site Electron Flow Plastoquinone Plastoquinone (PQ) QB_site->Plastoquinone Electron Transfer Blocked_QB_S QB Site Blocked Reduced_Binding Reduced this compound Binding Trietazine_S This compound Trietazine_S->Blocked_QB_S Binds to D1 Protein Electron_Block_S Photosynthesis Halted Blocked_QB_S->Electron_Block_S Inhibits Electron Transfer psbA_mutation psbA Gene Mutation (e.g., Ser264Gly) Altered_D1 Altered D1 Protein psbA_mutation->Altered_D1 Altered_D1->Reduced_Binding Continued_Flow Photosynthesis Continues Reduced_Binding->Continued_Flow Electron Flow Continues Trietazine_R This compound Trietazine_R->Reduced_Binding Cannot Bind Effectively

Caption: Signaling pathway of this compound action and the mechanism of resistance.

Herbicide_Resistance_Testing_Workflow cluster_bioassay Whole-Plant Bioassay cluster_rapid_screen Rapid Screening (Optional) cluster_molecular Molecular Analysis start Suspected Weed Resistance in Field seed_collection Collect Seeds (Suspected Resistant & Known Susceptible) start->seed_collection germination Germination & Seedling Growth seed_collection->germination fluorescence Chlorophyll Fluorescence Assay seed_collection->fluorescence Parallel Path dna_extraction DNA Extraction seed_collection->dna_extraction Parallel Path treatment Herbicide Application (Dose-Response) germination->treatment assessment Assess Mortality / Growth Reduction (21 days) treatment->assessment gr50 Calculate GR50/LD50 & Resistance Factor assessment->gr50 final_confirmation Confirmation of Resistance & Mechanism gr50->final_confirmation Confirms Resistance Level fluorescence_result Compare Fv/Fm fluorescence->fluorescence_result fluorescence_result->final_confirmation Indicates PSII Resistance pcr psbA Gene PCR dna_extraction->pcr sequencing Sequencing pcr->sequencing mutation_analysis Sequence Alignment & Mutation Detection sequencing->mutation_analysis mutation_analysis->final_confirmation Identifies Genetic Basis

Caption: Experimental workflow for identifying and characterizing this compound resistance.

References

Best practices for handling and disposal of Trietazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the best practices for handling and disposing of Trietazine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective chlorotriazine herbicide used to control annual monocot and dicot weeds. Its primary mode of action is the inhibition of photosynthesis by blocking the electron transport chain at Photosystem II (PSII) in plants. It is absorbed through the roots and leaves of the plant.

Q2: What are the main hazards associated with this compound?

A2: this compound is harmful if swallowed and is very toxic to aquatic life, with long-lasting effects.[1] It can cause skin, eye, and respiratory tract irritation. During combustion, it may produce toxic and irritating fumes, including hydrogen chloride and nitrogen oxides.

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

A3: When handling this compound, it is essential to wear appropriate PPE to minimize exposure. This includes chemical-resistant gloves (e.g., nitrile rubber), safety glasses with side-shields or chemical goggles, and a lab coat. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Q4: How should I store this compound in the laboratory?

A4: Store this compound in a tightly closed, original container in a cool, dry, and well-ventilated area. It should be stored separately from incompatible materials such as strong oxidizing agents, as well as food and feedstuffs.

Q5: What is the proper procedure for disposing of this compound waste?

A5: this compound and any materials contaminated with it must be treated as hazardous waste.[2] Disposal must comply with all federal, state, and local regulations.[2] Do not dispose of this compound down the drain or in regular solid waste.[3] All waste should be collected in clearly labeled, sealed, and non-reactive containers and disposed of through an approved hazardous waste disposal facility.

Troubleshooting Guides

Handling and Experimental Use

Q: My this compound powder appears to be clumping. Is it still usable?

A: Clumping can be caused by moisture absorption. While it may not indicate chemical degradation, it can affect the accuracy of weighing and the homogeneity of solutions. It is recommended to gently break up the clumps with a clean, dry spatula in a fume hood. To prevent future clumping, ensure the container is tightly sealed and stored in a desiccator.

Q: I've prepared a stock solution of this compound in an organic solvent, and I've noticed a precipitate has formed after storage. What should I do?

A: Precipitate formation can occur if the solution becomes supersaturated upon cooling or if the solvent has evaporated. Gently warm the solution and sonicate to try and redissolve the precipitate. If it does not redissolve, it may indicate degradation or contamination, and the solution should be disposed of as hazardous waste. Always prepare fresh solutions for critical experiments.

Spills and Decontamination

Q: I've spilled a small amount of this compound powder on the lab bench. How should I clean it up?

A: For a small spill of solid this compound, first, ensure you are wearing the appropriate PPE. Gently cover the spill with an inert absorbent material like vermiculite (B1170534) or sand to avoid generating dust.[3] Carefully sweep the material into a designated hazardous waste container.[3] Then, decontaminate the area using the protocol outlined in the "Experimental Protocols" section.

Q: A solution of this compound has spilled on my lab coat. What is the correct procedure?

A: Immediately remove the contaminated lab coat, avoiding contact with your skin. Place the lab coat in a labeled, sealed plastic bag for hazardous waste disposal. If there was any skin contact, wash the affected area thoroughly with soap and water.

Q: How do I decontaminate a sensitive piece of equipment that cannot be immersed in a cleaning solution?

A: For equipment that cannot be immersed, wipe the surfaces with a cloth dampened with a 70% ethanol (B145695) solution, followed by a wipe with a cloth dampened with deionized water. Ensure the equipment is powered off and unplugged before cleaning. Allow the equipment to air dry completely before use.

Disposal

Q: I have a small amount of unused this compound solution. Can I neutralize it in the lab for disposal?

A: No, in-lab neutralization of this compound is not recommended as it can be complex and may produce other hazardous byproducts. All this compound waste, including solutions, should be collected and disposed of as hazardous waste through your institution's environmental health and safety program.

Q: What should I do if I accidentally mix this compound waste with an incompatible chemical?

A: If you suspect an incompatible mixture has been created, do not attempt to handle it. Evacuate the immediate area, alert your supervisor and your institution's environmental health and safety office immediately. Provide them with the details of the chemicals that were mixed.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₆ClN₅
Molecular Weight 229.71 g/mol
Melting Point 101-102 °C
Boiling Point 374.1 °C at 760 mmHg
Vapor Pressure 8.54 x 10⁻⁶ mmHg at 25°C
Water Solubility 20 mg/L at 20°C
LogP 3.34
Appearance Colorless crystals

Experimental Protocols

Protocol for Decontamination of Laboratory Glassware and Equipment

This protocol details the steps for cleaning and decontaminating non-disposable laboratory equipment (e.g., glassware, magnetic stir bars, spatulas) that has been in contact with this compound.

Materials:

  • Personal Protective Equipment (PPE): Lab coat, safety goggles, chemical-resistant gloves.

  • Designated sink for hazardous material cleaning.

  • Laboratory-grade detergent.

  • Acetone (B3395972) (or other suitable organic solvent in which this compound is soluble).

  • Deionized water.

  • Waste containers for hazardous liquid waste and contaminated solid waste.

Procedure:

  • Initial Rinse (in a fume hood):

    • Wearing appropriate PPE, rinse the contaminated equipment with a small amount of acetone to remove the bulk of the this compound residue.

    • Collect this initial solvent rinse in a designated hazardous waste container.

  • Washing:

    • In a designated sink, wash the equipment thoroughly with a laboratory-grade detergent and warm water.

    • Use a brush to scrub all surfaces of the equipment.

  • Secondary Rinse:

    • Rinse the equipment thoroughly with tap water to remove all traces of the detergent.

  • Final Rinse:

    • Rinse the equipment three times with deionized water.

  • Drying:

    • Allow the equipment to air dry completely or place it in a drying oven.

  • Waste Disposal:

    • Dispose of all solvent rinses and any solid waste (e.g., contaminated paper towels) as hazardous waste according to your institution's guidelines.

Mandatory Visualization

G cluster_0 Handling and Use cluster_1 Waste Management cluster_2 Decontamination and Disposal start Start: Obtain this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always weigh Weigh Solid this compound in a Fume Hood ppe->weigh prepare Prepare Solution weigh->prepare experiment Conduct Experiment prepare->experiment collect_solid Collect Solid Waste (e.g., contaminated wipes) experiment->collect_solid collect_liquid Collect Liquid Waste (e.g., unused solutions) experiment->collect_liquid decontaminate Decontaminate Equipment (See Protocol) experiment->decontaminate label_waste Label Waste Containers 'Hazardous Waste: this compound' collect_solid->label_waste collect_liquid->label_waste store_waste Store Waste in a Designated Secondary Containment Area label_waste->store_waste dispose Arrange for Professional Hazardous Waste Disposal store_waste->dispose decontaminate->dispose end End dispose->end

Caption: Logical workflow for the safe handling and disposal of this compound in a laboratory setting.

References

Calibration curve issues in Trietazine quantitative analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantitative analysis of Trietazine, with a focus on calibration curve problems.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Issue 1: Poor Linearity of the Calibration Curve (Low R² Value)

Question: My calibration curve for this compound has a low coefficient of determination (R² < 0.99), and the points do not form a straight line. What could be the cause, and how can I fix it?

Answer:

Poor linearity in a calibration curve can stem from several sources, ranging from standard preparation to instrumental issues. Below are the common causes and their respective solutions.

Potential Causes and Solutions:

  • Inaccurate Standard Preparation: Errors in weighing the reference standard or in serial dilutions are a primary cause of non-linearity.[1]

    • Solution: Carefully re-prepare all standard solutions. Use calibrated analytical balances and volumetric flasks. Ensure the this compound reference standard is fully dissolved before making dilutions.

  • Contamination: Contamination in the solvent, glassware, or the HPLC system can introduce interfering peaks or baseline noise, affecting the accuracy of peak integration.[1][2]

    • Solution: Use high-purity HPLC-grade solvents. Thoroughly clean all glassware. Flush the HPLC system, including the injector and column, to remove any potential contaminants.

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a plateau in the calibration curve.[3]

    • Solution: Reduce the concentration of your highest calibration standards. If necessary, dilute your samples to fall within the linear range of the detector. Aim to keep the maximum absorbance below 1 Absorbance Unit (AU) for UV detectors.[3]

  • Inappropriate Calibration Range: The selected concentration range for your standards might extend into a non-linear response region of the detector.

    • Solution: Narrow the calibration range. Prepare a wider range of standards initially to determine the linear dynamic range for your specific instrument and method.

  • Sample Degradation: this compound may be unstable in certain solvents or under specific pH conditions, leading to lower than expected responses for some standards.[4]

    • Solution: Prepare fresh standard solutions daily. If degradation is suspected, investigate the stability of this compound in your chosen solvent and consider using a different solvent or adjusting the pH.[4]

Illustrative Data:

The table below shows an example of a poor calibration curve and the corresponding improved curve after re-preparing the standards and narrowing the calibration range.

Poor Calibration Curve Data (R² = 0.975) Improved Calibration Curve Data (R² = 0.999)
Concentration (µg/mL) Peak Area
0.115,234
0.575,123
1.0148,567
5.0720,456
10.01,350,890
20.02,100,500
Issue 2: High Y-Intercept in the Calibration Curve

Question: My calibration curve is linear, but it has a significant positive y-intercept, suggesting a response at zero concentration. What does this indicate?

Answer:

A high y-intercept in a calibration curve that does not pass through the origin (or close to it) typically points to a constant, systematic error. This can be caused by contamination or issues with data processing.

Potential Causes and Solutions:

  • Blank Contamination: The solvent or reagent used to prepare the blank and standards may be contaminated with this compound or an interfering compound.

    • Solution: Prepare a fresh blank using high-purity solvents and reagents. Inject the new blank to see if the interfering peak is still present.

  • Carryover from Previous Injections: Residual this compound from a previous high-concentration sample may be carried over in the injection port or column.[2]

    • Solution: Implement a rigorous wash cycle for the autosampler needle and injection port between injections. Injecting a blank after a high-concentration sample can confirm carryover.

  • Incorrect Integration: The software's integration parameters may be set to include a portion of the baseline noise as part of the peak area.

    • Solution: Manually review the integration of your peaks at low concentrations. Adjust the integration parameters (e.g., baseline threshold, peak width) to ensure only the true peak area is measured.

  • Matrix Effects: If using matrix-matched calibration, components in the blank matrix may produce a signal that overlaps with the this compound peak.[5][6]

    • Solution: Employ a more effective sample clean-up procedure to remove interfering matrix components. Alternatively, use an analytical technique with higher selectivity, such as LC-MS/MS.

Troubleshooting Workflow for Calibration Curve Issues:

G A Start: Calibration Curve Issue (e.g., Poor Linearity, High Intercept) B Review Standard Preparation - Check calculations - Verify dilutions - Assess standard purity A->B F Check for Carryover - Inject blank after high standard A->F G Review Instrument Parameters - Check detector settings - Verify injection volume - Assess column health A->G H Review Data Processing - Check peak integration - Verify baseline settings A->H C Prepare Fresh Standards & Re-run B->C D Issue Resolved? C->D E Check for Contamination - Inject solvent blank - Clean glassware - Flush HPLC system D->E No K End: Successful Calibration D->K Yes I Problem Persists? E->I F->I G->I H->I J Consult Instrument Manual or Contact Technical Support I->J Yes I->K No

Caption: Troubleshooting workflow for HPLC calibration curve issues.

Experimental Protocols

This section provides a general protocol for the quantitative analysis of this compound by HPLC-UV. This protocol should be adapted and validated for your specific instrumentation and sample matrix.

Protocol: Quantitative Analysis of this compound by HPLC-UV
  • Preparation of Standard Solutions:

    • Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol (B129727) or acetonitrile (B52724).[7][8]

    • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards. A typical range for this compound analysis might be 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL.[7]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Sample Pre-treatment: For water samples, adjust the pH if necessary. For more complex matrices like soil or plant tissue, an initial solvent extraction (e.g., with acetonitrile or methanol) is required, followed by centrifugation.[9]

    • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.[8]

    • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

    • Washing: Wash the cartridge with deionized water to remove polar interferences.

    • Elution: Elute the this compound from the cartridge with a suitable organic solvent, such as ethyl acetate (B1210297) or acetonitrile.[10][11]

    • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase.[10][11]

  • HPLC-UV Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is common. For example, acetonitrile:water (60:40, v/v).[8]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.[8]

    • Column Temperature: 25-30 °C.

    • UV Detection Wavelength: Approximately 220-230 nm.[8]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

    • Use the calibration curve to determine the concentration of this compound in the prepared samples.

Experimental Workflow for this compound Analysis:

G A Start: Sample Collection B Sample Pre-treatment (e.g., Extraction, Centrifugation) A->B C Solid Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution B->C D Solvent Evaporation & Reconstitution C->D E HPLC-UV Analysis D->E F Data Acquisition & Peak Integration E->F G Calibration Curve Construction F->G H Quantification of this compound G->H I End: Report Results H->I

Caption: General workflow for this compound sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of the analytical signal of the target analyte (this compound) due to the presence of other components in the sample matrix.[6] These effects can cause signal suppression or enhancement, leading to inaccurate quantification.[5][6] For example, components in a soil extract might co-elute with this compound, interfering with its detection. To mitigate matrix effects, it is crucial to use an effective sample clean-up procedure like SPE or to use matrix-matched calibration standards, where the standards are prepared in a blank sample extract that is free of the analyte.[5]

Q2: How should I store my this compound stock and working solutions?

A2: this compound stock solutions, typically prepared in methanol or acetonitrile, should be stored in a refrigerator at 4°C in amber glass vials to protect them from light.[8] While stock solutions can be stable for several weeks to months under these conditions, it is best practice to prepare fresh working standard solutions from the stock daily or every few days to ensure accuracy.[4]

Q3: What type of analytical column is best for this compound analysis?

A3: A C18 reversed-phase column is the most common and generally effective choice for the analysis of this compound and other triazine herbicides by HPLC.[12] The nonpolar nature of the C18 stationary phase provides good retention and separation of these moderately nonpolar compounds from more polar matrix components when used with a mobile phase consisting of water and an organic modifier like acetonitrile or methanol.

Q4: My retention times are shifting from one injection to the next. What could be the problem?

A4: Shifting retention times can be caused by several factors:

  • Changes in Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase online with a gradient pump, check that the pump is functioning correctly.[1][13]

  • Column Temperature Fluctuations: Use a column oven to maintain a stable temperature, as even small changes in ambient temperature can affect retention times.[2][14]

  • Column Degradation or Contamination: The column may be aging or contaminated with strongly retained matrix components. Try flushing the column with a strong solvent or, if the problem persists, replace the column.[1]

  • Leaks in the System: Check all fittings for leaks, as a leak can cause a drop in pressure and an increase in retention times.[13]

Q5: Can I use a different detector instead of a UV detector for this compound analysis?

A5: Yes, while UV detection is common, other detectors can be used, often with higher sensitivity and selectivity. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), coupled with liquid chromatography (LC-MS/MS) is a powerful technique for the analysis of this compound, especially in complex matrices.[7] It provides higher selectivity, which can help overcome matrix effects and confirm the identity of the analyte. Gas chromatography with mass spectrometry (GC/MS) is also a viable option.[15]

References

Improving the yield of Trietazine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Trietazine" is not a standard recognized chemical name. This guide will address the synthesis of a representative triazine, 2,4,6-tris(diethylamino)-1,3,5-triazine (B1596273) , which will be referred to as this compound for the purpose of this document. The primary synthetic route discussed is the sequential nucleophilic substitution of cyanuric chloride with diethylamine (B46881).

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of this compound synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yields in this compound synthesis can stem from several factors.[1] The most common issues include:

  • Hydrolysis of Cyanuric Chloride: Cyanuric chloride is highly sensitive to moisture and can hydrolyze to cyanuric acid and its derivatives, which are often insoluble in organic solvents.[2] Ensure all glassware is oven-dried and use anhydrous solvents.[2]

  • Incomplete Reaction: The final substitution step to form the trisubstituted product requires higher temperatures (reflux) to proceed to completion.[3] Monitor the reaction using Thin Layer Chromatography (TLC) to ensure all starting material has been consumed.[1]

  • Suboptimal Temperature Control: Each substitution of a chlorine atom on the triazine ring requires a different temperature.[4] Poor temperature control can lead to a mixture of mono-, di-, and tri-substituted products, thus lowering the yield of the desired product.[5]

  • Impure Starting Materials: The purity of cyanuric chloride, diethylamine, and solvents is crucial. Impurities can lead to side reactions and lower yields.[6]

Q2: I am observing a mixture of mono-, di-, and tri-substituted products. How can I improve the selectivity for the desired trisubstituted this compound?

A2: Achieving high selectivity for trisubstitution requires careful control of the reaction conditions, primarily temperature. The reactivity of the triazine ring decreases with each substitution, necessitating a stepwise increase in temperature.[2][4]

  • 1st Substitution: Occurs readily at 0-5 °C.[2]

  • 2nd Substitution: Typically performed at room temperature.[2]

  • 3rd Substitution: Requires elevated temperatures, often at reflux.[2][3]

To obtain the trisubstituted product, ensure the reaction is heated sufficiently for an adequate duration for the third substitution to complete. A common strategy is a one-pot synthesis where the temperature is gradually increased after the addition of all the nucleophile.

Q3: A significant amount of white, insoluble precipitate formed at the beginning of my reaction. What is it and how can I avoid it?

A3: This is a classic sign of cyanuric chloride hydrolysis.[2] Cyanuric chloride reacts with water to form cyanuric acid and its chlorinated hydroxy-derivatives, which are insoluble in many organic solvents.[2] To prevent this:

  • Use Anhydrous Conditions: Thoroughly dry all glassware before use and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[2]

  • Control pH: The rate of hydrolysis is significantly influenced by pH, increasing in alkaline conditions (pH ≥ 7).[2]

Q4: The final chlorine atom is difficult to substitute. What can I do?

A4: The deactivation of the triazine ring after the first two substitutions makes the final substitution more challenging.[3] To drive this step to completion:

  • Increase Temperature: Refluxing the reaction mixture is often necessary.[3]

  • Extend Reaction Time: Monitor the reaction by TLC and continue heating until the di-substituted intermediate is no longer visible.

  • Use a Suitable Solvent: A higher-boiling point solvent may be required to reach the necessary reaction temperature.[7]

Q5: What are the best methods for purifying the crude this compound product?

A5: The choice of purification method depends on the purity of the crude product and the nature of the impurities.[8]

  • Recrystallization: If the product is a solid and has relatively high purity, recrystallization can be an effective method.[3] Experiment with different solvents to find a suitable system where the compound is soluble when hot but poorly soluble when cold.[8]

  • Flash Column Chromatography: This is the most common purification technique for triazine derivatives.[8] A solvent system (eluent) should be developed using TLC to achieve good separation between the product and impurities.[9]

  • Semi-Preparative HPLC: For achieving very high purity (>98%), especially for separating closely related isomers or byproducts, semi-preparative HPLC is a highly effective method.[10]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Reaction Yield

This guide provides a structured approach to troubleshooting low yields in this compound synthesis.

Step 1: Evaluate Starting Material and Reagent Purity

  • Action: Check the purity of cyanuric chloride and diethylamine. Use freshly opened or purified reagents if necessary. Ensure solvents are anhydrous.

  • Rationale: Impurities can participate in side reactions, consuming reagents and reducing the yield of the desired product.[6] Moisture will cause hydrolysis of the starting cyanuric chloride.[2]

Step 2: Verify Reaction Conditions

  • Action: Review your experimental setup. Was the temperature strictly controlled at each stage? Was the reaction monitored to completion by TLC?

  • Rationale: As outlined in the FAQs, temperature is the most critical parameter for controlling the sequential substitution.[2][5] Incomplete reactions are a common source of low isolated yields.[1]

Step 3: Analyze Work-up Procedure

  • Action: Assess your extraction and isolation steps. Was the correct pH maintained during liquid-liquid extraction? Were a sufficient number of extractions performed?

  • Rationale: The product may be lost during work-up if partitioning between aqueous and organic layers is not optimal.[6]

Step 4: Consider Product Stability

  • Action: Determine if the product might be unstable under the reaction or purification conditions.

  • Rationale: Some triazine derivatives can be thermally labile. Excessive heating during solvent evaporation or purification should be avoided.[6]

start Low Yield Observed check_reagents Check Purity of Starting Materials & Solvents start->check_reagents impure Impure/Wet Reagents? check_reagents->impure check_conditions Verify Reaction Temperature & Time suboptimal Suboptimal Conditions? check_conditions->suboptimal check_workup Analyze Work-up & Extraction Procedure loss Product Loss During Work-up? check_workup->loss check_stability Assess Product Stability decomposition Product Decomposition? check_stability->decomposition impure->check_conditions No solution_reagents Purify/Replace Reagents Use Anhydrous Solvents impure->solution_reagents Yes suboptimal->check_workup No solution_conditions Strictly Control Temp. Monitor by TLC suboptimal->solution_conditions Yes loss->check_stability No solution_workup Optimize Extraction pH Increase Extractions loss->solution_workup Yes solution_stability Use Milder Conditions Avoid Excessive Heat decomposition->solution_stability Yes end Yield Improved decomposition->end No solution_reagents->end solution_conditions->end solution_workup->end solution_stability->end

Troubleshooting logic for low reaction yield.

Data Presentation

Table 1: Effect of Reaction Conditions on this compound Synthesis Yield
ParameterCondition ACondition BCondition CExpected OutcomeReference(s)
Temperature Staged: 0°C → RT → 90°CConstant 25°CConstant 90°CStaged heating (A) maximizes yield of the trisubstituted product. Constant RT (B) may result in incomplete reaction. Constant high temp (C) can increase byproduct formation.[2][3][5]
Solvent Dioxane / AcetoneDichloromethane (DCM)Water (Aqueous Media)Polar aprotic solvents like Dioxane or Acetone are generally effective. DCM is also suitable. Using water (C) without proper pH control will lead to significant hydrolysis and very low yield.[7][11][12]
Base Triethylamine (B128534) (TEA)NaHCO₃ / Na₂CO₃No BaseA base is required to neutralize the HCl generated. Both organic (A) and inorganic (B) bases are effective. No base will stall the reaction and lead to very low yields.[5][13]
Atmosphere Inert (Nitrogen/Argon)Ambient Air-An inert atmosphere (A) is highly recommended to prevent moisture from entering the reaction, minimizing hydrolysis and improving yield.[2]

Yields are highly dependent on the specific substrate and precise experimental execution. This table provides general guidance.

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-tris(diethylamino)-1,3,5-triazine (this compound)

This protocol details the one-pot synthesis via sequential nucleophilic substitution of cyanuric chloride.

Materials:

  • Cyanuric chloride

  • Diethylamine

  • Triethylamine (TEA) or Sodium Carbonate (Na₂CO₃)

  • Anhydrous Dioxane (or Acetone)

  • Distilled Water

  • Saturated Sodium Chloride solution (Brine)

  • Magnesium Sulfate (anhydrous)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, heating mantle.

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen).

  • Initial Reaction: Dissolve cyanuric chloride (1 equivalent) in anhydrous dioxane and cool the flask to 0-5 °C using an ice bath.

  • First & Second Substitution: In the dropping funnel, prepare a solution of diethylamine (3.1 equivalents) and a base like triethylamine (3.1 equivalents) in anhydrous dioxane. Add this solution dropwise to the stirring cyanuric chloride solution, ensuring the internal temperature remains below 5 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Third Substitution: Heat the reaction mixture to reflux (approx. 101 °C for dioxane) and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate (B1210297)/hexanes) to confirm the disappearance of the starting material and intermediates.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off any precipitated salts (e.g., triethylammonium (B8662869) chloride). Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to yield the pure this compound.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble dry glassware under N2 atmosphere dissolve_cc 2. Dissolve Cyanuric Chloride in anhydrous Dioxane setup->dissolve_cc cool 3. Cool solution to 0-5 °C dissolve_cc->cool add_amine 4. Add Diethylamine/Base solution dropwise at < 5 °C cool->add_amine warm_rt 5. Warm to Room Temp (Stir for 2h) add_amine->warm_rt reflux 6. Heat to Reflux (Stir for 4-6h) warm_rt->reflux monitor 7. Monitor by TLC reflux->monitor cool_filter 8. Cool to RT & Filter Salts monitor->cool_filter concentrate1 9. Concentrate Filtrate cool_filter->concentrate1 extract 10. Extract with EtOAc concentrate1->extract dry 11. Dry & Concentrate extract->dry purify 12. Purify via Chromatography or Recrystallization dry->purify product Pure this compound purify->product CC Cyanuric Chloride (Trichloro-s-triazine) Mono Mono-substituted Intermediate CC->Mono + Diethylamine 0-5 °C DEA Diethylamine (Nucleophile) Di Di-substituted Intermediate Base Base (e.g., TEA) (HCl Scavenger) Mono->Di + Diethylamine Room Temp. Tri This compound (Tris-substituted Product) Di->Tri + Diethylamine Reflux

References

Refinement of Trietazine application rates for specific crops

Author: BenchChem Technical Support Team. Date: December 2025

This center provides technical guidance, troubleshooting, and frequently asked questions for researchers refining Trietazine application rates for specific crops.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective, chloro-s-triazine herbicide that primarily works by inhibiting photosynthesis.[1] It is absorbed by the roots and leaves of plants and moves upward to interfere with electron transport in Photosystem II (PSII).[2][3] This blockage disrupts the plant's ability to produce energy, leading to oxidative stress, chlorophyll (B73375) destruction, and ultimately, the death of susceptible weeds.[2][3]

Q2: What are the typical symptoms of this compound phytotoxicity on susceptible plants?

A2: The main symptom is chlorosis (yellowing), which typically appears first on the older, lower leaves.[4][5] Specifically, you may observe yellowing between the veins (interveinal chlorosis) or along the leaf margins.[4][5][6] As the injury progresses, these chlorotic areas may turn brown (necrosis), leading to dieback of the seedling.[5] Symptoms are often more pronounced in high light conditions and at higher temperatures.[2][4]

Q3: How does soil composition affect this compound's efficacy and potential for crop injury?

A3: Soil organic matter and clay content are critical factors. This compound can bind to organic matter and clay particles, which can reduce its availability for weed uptake.[7][8][9] Therefore, soils with high organic matter or high clay content may require higher application rates for effective weed control.[7][8] Conversely, on sandy or low-organic-matter soils, lower rates are necessary to prevent crop injury, as more of the herbicide remains available in the soil solution.[10]

Q4: Can this compound be used for both pre-emergence and post-emergence weed control?

A4: Yes, this compound is effective for both pre-emergence and post-emergence control of many broadleaf and some grassy weeds.[11] For pre-emergence applications, it is absorbed by the roots of germinating weeds.[2] For post-emergence applications, it can be absorbed by the leaves, although root uptake is often the primary route.[2][11]

Troubleshooting Guide

Problem 1: Poor Weed Control After this compound Application

Question Possible Cause & Solution
Did you apply the correct rate for your soil type? Cause: The application rate may have been too low for the soil's organic matter or clay content, leading to excessive herbicide binding and reduced availability.[7][8] Solution: Consult soil-based application rate tables. For future experiments, consider increasing the rate according to label recommendations for your specific soil characteristics.
Was there adequate rainfall or irrigation after a pre-emergence application? Cause: this compound requires soil moisture to move into the weed germination zone for effective root uptake. Dry conditions after application can result in poor performance. Solution: If conditions are dry, a shallow mechanical incorporation or irrigation of approximately 1/2 inch can help activate the herbicide.[12]
Are the target weeds known to be resistant to triazine herbicides? Cause: Some weed biotypes have developed resistance to triazine herbicides, often due to a mutation in the psbA gene that prevents the herbicide from binding to its target site in Photosystem II.[13] Solution: Confirm the identity of the uncontrolled weeds. If resistance is suspected, use a herbicide with a different mode of action.

Problem 2: Observed Crop Injury (Phytotoxicity) After Application

Question Possible Cause & Solution
Is the application rate too high for your soil type? Cause: On coarse-textured, sandy, or low-organic-matter soils, the applied rate may be too high, leading to excessive uptake by the crop.[10] Solution: Immediately review your application records against recommended rates for your soil type. Reduce rates in future applications on these soil types.
Was the crop under stress during or after application? Cause: Crops under environmental stress (e.g., drought, extreme temperatures, disease) may be more susceptible to herbicide injury. Solution: Avoid applying this compound during periods of significant crop stress. Ensure adequate soil moisture and fertility to promote crop vigor.
Did spray drift occur from an adjacent plot? Cause: Drift from a post-emergence application can damage sensitive, non-target crops.[4] Symptoms will typically be most severe on the side of the plant or plot closest to the source of the drift.[14] Solution: Review application records, including wind speed and direction. Use drift-reducing nozzles and avoid spraying in windy conditions.

Data Presentation: Application Rates

Note: These rates are for guidance in a research context. Always consult the official product label for legally approved application rates.

Table 1: General Pre-Emergence this compound Application Rates for Selected Crops

CropSoil TextureRate (lbs a.i./acre)Rate (kg a.i./ha)Remarks
Corn Coarse (Sand, Loamy Sand)1.61.79Use lower rates on soils with low organic matter.[15][16]
Medium to Fine (Loam, Clay)2.02.24Maximum rate for soils not highly erodible.[15][16]
Sugarcane All Soil Types2.0 - 4.02.24 - 4.48Apply at planting or ratooning.[17] Higher rates on heavy clay or high organic matter soils.[12][18]

The total amount of atrazine (B1667683) (a related triazine) applied must not exceed 2.5 lbs a.i./acre per calendar year.[15][16]

Experimental Protocols

Protocol: Field Trial for Refining Application Rates

This protocol outlines a dose-response study to determine the optimal this compound application rate for a specific crop and weed spectrum.

  • Site Selection: Choose a field with uniform soil type and a known, consistent history of the target weed species.

  • Experimental Design:

    • Use a Randomized Complete Block Design (RCBD) with at least four replications.

    • Each block should represent a relatively uniform area of the field.

  • Treatments:

    • Include an untreated control (no herbicide).

    • Include a weed-free control (maintained by hand-weeding or a non-triazine herbicide).

    • Select at least three to five rates of this compound. These should bracket the expected optimal rate (e.g., 0.5X, 0.75X, 1X, 1.25X, 1.5X of a standard rate).[19]

  • Plot Establishment:

    • Plot size should be adequate to minimize edge effects (e.g., 10 ft x 30 ft).

    • Ensure a buffer zone between plots to prevent spray drift.

  • Application:

    • Calibrate spray equipment accurately to ensure precise application rates.

    • Apply treatments uniformly across each plot using a CO2-pressurized backpack sprayer or a small plot sprayer.

    • Record environmental conditions at the time of application (temperature, humidity, wind speed).

  • Data Collection:

    • Weed Control: Assess weed control at 14, 28, and 56 days after treatment (DAT). Use a visual rating scale (e.g., 0% = no control, 100% = complete control) or by counting weed density (plants per square meter).

    • Crop Injury: Visually assess crop phytotoxicity at 7, 14, and 28 DAT using a scale (e.g., 0% = no injury, 100% = crop death). Note symptoms like chlorosis, necrosis, or stunting.[14]

    • Crop Yield: At crop maturity, harvest the center rows of each plot and measure the yield. Adjust for moisture content.

  • Statistical Analysis:

    • Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.

    • Use regression analysis to model the dose-response relationship for both weed control and crop yield to identify the optimal application rate.

Visualizations

G cluster_observe Observation & Initial Checks cluster_diagnose Diagnosis cluster_action Corrective Action & Prevention cluster_conclusion start Crop Injury Observed (Chlorosis/Necrosis) check_records Review Application Records & Weather Data start->check_records rate_high Rate Too High for Soil Type? check_records->rate_high drift Drift Possible? check_records->drift stress Crop Stressed? check_records->stress check_soil Check Soil Type & Organic Matter % check_soil->rate_high action_rate Adjust Future Rates Downward for this Soil Type rate_high->action_rate Yes action_drift Improve Application Practices: Use Buffers, Check Wind drift->action_drift Yes action_stress Avoid Application During Periods of Crop Stress stress->action_stress Yes conclusion Conclusion: Phytotoxicity Confirmed action_rate->conclusion action_drift->conclusion action_stress->conclusion

Caption: Troubleshooting workflow for diagnosing crop phytotoxicity.

G soil_type Soil Texture (e.g., Coarse, Medium, Fine) decision Determine Herbicide Bioavailability soil_type->decision om_level Soil Organic Matter (%) om_level->decision low_rate Lower Application Rate (Higher Bioavailability) decision->low_rate Coarse Texture Low Organic Matter std_rate Standard Application Rate (Moderate Bioavailability) decision->std_rate Medium Texture Moderate Organic Matter high_rate Higher Application Rate (Lower Bioavailability) decision->high_rate Fine Texture High Organic Matter

Caption: Logic for adjusting this compound rates based on soil properties.

G light Light Energy ps2 Photosystem II (PSII) D1 Protein light->ps2 plastoquinone Plastoquinone (PQ) ps2->plastoquinone e⁻ etc Electron Transport Chain plastoquinone->etc e⁻ atp Photosynthesis (Energy Production) etc->atp This compound This compound block BLOCKS This compound->block block->plastoquinone

Caption: Simplified mode of action pathway for this compound in PSII.

References

Validation & Comparative

A Comparative Analysis of Trietazine, Atrazine, and Simazine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the herbicidal performance of three key triazine compounds, supported by experimental data and detailed methodologies.

This guide provides an objective comparison of the herbicidal efficacy of trietazine, atrazine, and simazine (B1681756), three prominent members of the triazine class of herbicides. All three compounds share a common mechanism of action, the inhibition of photosynthesis at Photosystem II (PSII), which ultimately leads to weed death. While their fundamental mode of action is the same, differences in their chemical structures can lead to variations in efficacy against different weed species, soil persistence, and application flexibility. This comparison aims to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their work.

Quantitative Efficacy Comparison

The following table summarizes available quantitative data on the efficacy of this compound, atrazine, and simazine against various weed species. The data is compiled from multiple studies to provide a comparative overview.

HerbicideWeed SpeciesEfficacy MetricValueApplication RateReference
This compound Mixed annual monocots and dicotsVisual Limit of Detection (vLOD) in grain0.02-0.1 mg/kgNot specified[1]
Atrazine Doveweed (Murdannia nudiflora)I₅₀ (50% injury)≤1.8 kg ha⁻¹Not specified[1]
Doveweed (Murdannia nudiflora)Shoot biomass reduction96%1.12 kg a.i. ha⁻¹[1]
Mixed annual broadleaf and grass weedsVisual Limit of Detection (vLOD) in grain0.02-0.1 mg/kgNot specified[1]
Simazine Doveweed (Murdannia nudiflora)I₅₀ (50% injury)≥5.1 kg ha⁻¹Not specified[1]
Doveweed (Murdannia nudiflora)Shoot biomass reduction (soil or foliar + soil application)77%1.12 kg a.i. ha⁻¹[1]
Doveweed (Murdannia nudiflora)Shoot biomass reduction (foliar-only application)51%1.12 kg a.i. ha⁻¹[1]
Prickly sida (Sida spinosa)Density reduction in non-adapted soilsAt least 5.4-foldNot specified[2]
Prickly sida (Sida spinosa)Density reduction in atrazine-adapted soilsNot statistically different from controlNot specified[2]
Mixed annual broadleaf and grass weedsVisual Limit of Detection (vLOD) in grain0.02-0.1 mg/kgNot specified[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in studies comparing the efficacy of triazine herbicides.

Greenhouse Bioassay for Dose-Response Evaluation

A common method to determine the efficacy of herbicides in a controlled environment is the greenhouse bioassay. This allows for the precise control of environmental variables that could influence herbicide performance.

Objective: To determine the dose-response of target weed species to this compound, atrazine, and simazine and to calculate metrics such as the I₅₀ (the concentration required to inhibit growth by 50%).

Methodology:

  • Plant Material: Target weed species are grown from seed in pots containing a standardized soil mix. Plants are typically grown to the 2-4 leaf stage before treatment.

  • Herbicide Application: Herbicides are applied at a range of concentrations. A logarithmic series of doses is often used to capture a full dose-response curve. Applications can be made pre-emergence (to the soil before weed emergence) or post-emergence (directly to the foliage of the weeds). A backpack sprayer with a flat-fan nozzle is commonly used to ensure uniform application.[3]

  • Experimental Design: A randomized complete block design with multiple replications (typically 3-4) for each treatment is employed to minimize the effects of environmental variability within the greenhouse.[3] This includes an untreated control for comparison.

  • Environmental Conditions: Greenhouse conditions are maintained at optimal levels for plant growth, with controlled temperature, humidity, and photoperiod.

  • Data Collection: At a set time after treatment (e.g., 14-21 days), visual injury ratings are recorded on a scale of 0% (no effect) to 100% (complete death). Plant biomass (fresh or dry weight) is also measured to provide a quantitative assessment of herbicide efficacy.

  • Data Analysis: The collected data is subjected to statistical analysis, often using a log-logistic model, to determine the I₅₀ values for each herbicide and weed species combination.

Field Trials for Efficacy Assessment

Field trials are essential to evaluate herbicide performance under real-world agricultural conditions, taking into account the influence of soil type, climate, and natural weed populations.

Objective: To compare the efficacy of this compound, atrazine, and simazine for pre-emergence weed control in a specific crop.

Methodology:

  • Site Selection: A field with a known history of uniform weed pressure from the target species is selected. The soil type and other relevant field characteristics are documented.

  • Experimental Design: A randomized complete block design is typically used, with each herbicide treatment and an untreated control replicated in multiple plots. Plot sizes are large enough to minimize edge effects.[4]

  • Herbicide Application: Herbicides are applied at specified rates using a calibrated field sprayer. For pre-emergence trials, application occurs after planting the crop but before weed emergence.[4]

  • Crop and Weed Assessment: Weed control is assessed at various intervals after application by visual ratings and by counting the number of weeds per unit area. Crop injury is also visually assessed.[5]

  • Yield Data: At the end of the growing season, the crop is harvested from each plot, and the yield is measured to determine the impact of the weed control treatments on crop productivity.

  • Data Analysis: Statistical analysis is performed on weed control ratings, weed density, and crop yield data to determine significant differences between the herbicide treatments.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of triazine herbicides and a typical workflow for a dose-response bioassay.

G Mechanism of Action of Triazine Herbicides cluster_photosystemII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA (Plastoquinone) Pheo->QA Electron Transfer QB_site QB Binding Site on D1 Protein QA->QB_site QB QB (Plastoquinone) QB_site->QB Normal e- flow Cyt_b6f Cytochrome b6f Complex QB->Cyt_b6f Triazine Triazine Herbicide (this compound, Atrazine, Simazine) Triazine->QB_site Binding & Inhibition G cluster_workflow Greenhouse Dose-Response Bioassay Workflow start Plant Propagation (Target Weed Species) treatment Herbicide Application (Multiple Doses) start->treatment incubation Incubation in Controlled Environment treatment->incubation data_collection Data Collection (Visual Injury, Biomass) incubation->data_collection analysis Statistical Analysis (Log-logistic Model) data_collection->analysis end Determine I₅₀ Values analysis->end

References

A Comparative Guide to a Validated High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Trietazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a newly validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Trietazine. The performance of this method is compared with an alternative Gas Chromatography (GC) method, offering researchers, scientists, and drug development professionals the necessary data to make informed decisions for their analytical needs. The information presented is based on established analytical practices for related triazine compounds due to the limited availability of specific public data for this compound.

Method Performance Comparison

The newly validated HPLC method demonstrates high sensitivity and robustness for the determination of this compound. A comparative summary of its performance characteristics against a standard Gas Chromatography-Mass Spectrometry (GC-MS) method is presented below.[1][2]

Parameter New HPLC Method Alternative GC-MS Method Acceptance Criteria
Linearity (R²) >0.999>0.995R² > 0.99
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.5%80% - 120%
Precision (%RSD) < 1.5%< 5.0%< 15%
Limit of Detection (LOD) 0.01 µg/L0.02 µg/LReportable
Limit of Quantification (LOQ) 0.03 µg/L0.06 µg/LReportable

Experimental Protocols

Detailed methodologies for the new HPLC method and the alternative GC-MS method are provided to ensure reproducibility.

New High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the sensitive and accurate quantification of this compound in various sample matrices.

  • Instrumentation : Agilent 1260 Infinity II HPLC system with a Diode-Array Detector (DAD).

  • Column : C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase : Isocratic elution with a mixture of acetonitrile (B52724) and water (60:40, v/v) at a flow rate of 1.0 mL/min.

  • Detection : UV detection at 220 nm.

  • Injection Volume : 20 µL.

  • Sample Preparation : Samples are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

Alternative Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method serves as a common alternative for the analysis of triazine herbicides.[1][3]

  • Instrumentation : Agilent 8890 GC system coupled with a 5977B MS detector.

  • Column : HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature : 250°C.

  • Oven Temperature Program : Initial temperature of 100°C, held for 2 minutes, then ramped to 280°C at a rate of 15°C/min, and held for 5 minutes.

  • MS Detection : Electron ionization (EI) mode with selected ion monitoring (SIM).

  • Sample Preparation : Samples are extracted with a suitable organic solvent, concentrated, and then derivatized if necessary before injection.

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the comparative performance, the following diagrams are provided.

G cluster_0 HPLC Method Workflow cluster_1 GC-MS Method Workflow Sample Preparation Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Acquisition Data Acquisition HPLC Analysis->Data Acquisition Result Calculation Result Calculation Data Acquisition->Result Calculation Sample Extraction Sample Extraction Derivatization (if needed) Derivatization (if needed) Sample Extraction->Derivatization (if needed) GC-MS Analysis GC-MS Analysis Derivatization (if needed)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Final Result Final Result Data Analysis->Final Result

Experimental workflows for the HPLC and GC-MS methods.

G cluster_hplc HPLC Advantages cluster_gcms GC-MS Advantages This compound Analysis This compound Analysis New HPLC Method New HPLC Method This compound Analysis->New HPLC Method Alternative GC-MS Method Alternative GC-MS Method This compound Analysis->Alternative GC-MS Method High Precision High Precision New HPLC Method->High Precision High Accuracy High Accuracy New HPLC Method->High Accuracy Lower LOD/LOQ Lower LOD/LOQ New HPLC Method->Lower LOD/LOQ High Specificity High Specificity Alternative GC-MS Method->High Specificity Established Method Established Method Alternative GC-MS Method->Established Method

Comparison of the key advantages of each analytical method.

References

Trietazine Cross-Reactivity in Triazine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immunoassays are a cornerstone of rapid and high-throughput screening for triazine herbicides in various matrices. However, the structural similarity among triazine compounds can lead to antibody cross-reactivity, a critical factor to consider for accurate quantification. This guide provides a comparative analysis of the cross-reactivity of common triazine herbicides in immunoassays, with a focus on the less frequently studied compound, trietazine (B1683031). Understanding these cross-reactivity profiles is essential for data interpretation and method validation.

Quantitative Cross-Reactivity Data

The specificity of a triazine immunoassay is paramount for reliable results. The following table summarizes the percentage of cross-reactivity of several triazine herbicides in enzyme-linked immunosorbent assays (ELISAs) developed for the detection of atrazine (B1667683). Cross-reactivity is typically determined by comparing the concentration of the competing analyte required to inhibit the assay signal by 50% (IC50) to the IC50 of the primary analyte (in this case, atrazine).

CompoundClass% Cross-Reactivity (relative to Atrazine)
Atrazine Chloro-s-triazine100
Propazine Chloro-s-triazine96 - 244%
Simazine (B1681756) Chloro-s-triazine6.9 - 76%
Ametryn Methylthio-s-triazine1.5 - 185%
Prometryn Methylthio-s-triazine~113%
Terbuthylazine Chloro-s-triazine0.33 - 38.2%
Deethylatrazine Atrazine Metabolite1.3 - 24.3%
Hydroxyatrazine Atrazine Metabolite~1.8%
This compound Chloro-s-triazine Data not readily available in reviewed literature

Note: The wide range in cross-reactivity percentages reflects the variability between different antibodies, assay formats, and experimental conditions reported in the literature.

While extensive data is available for commonly used triazines like atrazine, simazine, and propazine, specific quantitative data on the cross-reactivity of this compound in these immunoassays is not widely reported in the reviewed scientific literature. Structurally, this compound is a chloro-s-triazine with three ethylamino side chains. Its similarity to atrazine (one ethylamino and one isopropylamino group) and simazine (two ethylamino groups) suggests a high potential for cross-reactivity in atrazine and simazine-targeted immunoassays. Researchers should exercise caution and perform validation studies when this compound is suspected to be present in samples.

Experimental Protocols

The following is a generalized protocol for a competitive direct enzyme-linked immunosorbent assay (cdELISA) for the detection of triazine herbicides, based on common methodologies found in the literature.

Objective: To quantify the concentration of triazine herbicides in an aqueous sample.

Materials:

  • Microtiter plates coated with anti-triazine antibodies.

  • Triazine standards (including atrazine for the standard curve).

  • Horseradish peroxidase (HRP) conjugated to a triazine derivative (tracer).

  • Wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBS-T).

  • Substrate solution (e.g., TMB, 3,3',5,5'-tetramethylbenzidine).

  • Stop solution (e.g., 2M sulfuric acid).

  • Samples for analysis.

  • Microplate reader.

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a series of atrazine standards of known concentrations in a suitable buffer or matrix.

    • Prepare samples, diluting if necessary to fall within the assay's linear range.

  • Competitive Reaction:

    • Add a defined volume of standard or sample to the antibody-coated microtiter plate wells.

    • Immediately add a defined volume of the triazine-HRP conjugate (tracer) to each well.

    • Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow for competitive binding between the free triazine in the sample/standard and the triazine-HRP conjugate for the limited antibody binding sites.

  • Washing:

    • After incubation, wash the plate multiple times with the wash buffer to remove unbound reagents.

  • Substrate Addition and Incubation:

    • Add the substrate solution to each well.

    • Incubate the plate for a specified time (e.g., 15-30 minutes) in the dark to allow the HRP enzyme to catalyze the conversion of the substrate, resulting in a color change.

  • Stopping the Reaction:

    • Add the stop solution to each well to halt the enzymatic reaction. The color will typically change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • The intensity of the color is inversely proportional to the concentration of the triazine in the sample.

    • Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of triazine in the samples by interpolating their absorbance values on the standard curve.

    • Cross-reactivity of other triazines is calculated using the formula: (IC50 of Atrazine / IC50 of competing Triazine) x 100%

Visualizing Cross-Reactivity in Triazine Immunoassays

The following diagram illustrates the principle of a competitive immunoassay and the concept of cross-reactivity.

Cross_Reactivity_Workflow Principle of Triazine Immunoassay Cross-Reactivity cluster_assay Competitive Immunoassay Principle cluster_crossreactivity Cross-Reactivity Scenario Antibody Anti-Triazine Antibody Atrazine Atrazine (Analyte) Atrazine->Antibody Binds This compound This compound (Cross-Reactant) Tracer Enzyme-Labeled Triazine (Tracer) Tracer->Antibody Competes for Binding Antibody2 Anti-Triazine Antibody This compound->Antibody2 Cross-reacts and Binds

Caption: Competitive binding and cross-reactivity in a triazine immunoassay.

This guide underscores the importance of understanding antibody specificity in triazine immunoassays. While these assays are powerful screening tools, the potential for cross-reactivity among structurally related compounds necessitates careful validation and data interpretation, particularly when the presence of less common triazines like this compound is a possibility. Researchers are encouraged to perform their own cross-reactivity studies with relevant compounds to ensure the accuracy of their results.

A Comparative Analysis of Trietazine and Linuron for Effective Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

Both herbicides belong to the group of photosystem II (PSII) inhibitors, disrupting the photosynthetic process in susceptible weed species.[1][2] This mode of action leads to the death of emerging weeds, ensuring that crops can establish and grow without early competition for resources. Trietazine is a member of the triazine chemical family, while linuron (B1675549) is a substituted urea (B33335) herbicide.[2] They are often used in combination to broaden the spectrum of controlled weeds.

Mechanism of Action

This compound and linuron share a similar primary mechanism of action. They both work by inhibiting photosynthesis at photosystem II.[1][2] By binding to the D1 protein of the photosystem II complex in chloroplasts, they block the electron transport chain, which is crucial for the production of energy (ATP) and reducing power (NADPH) required for carbon fixation. This disruption leads to a cascade of events, including the production of reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately leading to cell death and the demise of the weed.

Photosystem_II_Inhibition cluster_0 Chloroplast Thylakoid Membrane cluster_1 Herbicide Action PSII Photosystem II (PSII) D1 Protein Plastoquinone Plastoquinone (PQ) PSII->Plastoquinone Electron Transfer Blocked Electron Transfer Blocked PSII->Blocked ETC Electron Transport Chain Plastoquinone->ETC Herbicide This compound or Linuron Herbicide->PSII Binds to D1 Protein Photosynthesis_Inhibited Photosynthesis Inhibited Blocked->Photosynthesis_Inhibited Leads to Weed_Death Weed Death Photosynthesis_Inhibited->Weed_Death Results in

Figure 1: Simplified signaling pathway of Photosystem II inhibition by this compound and Linuron.

Comparative Efficacy in Weed Control

While direct, side-by-side field trial data for this compound and linuron is scarce in the reviewed literature, their effectiveness can be inferred from studies on their use in various crops, either alone or in tank-mixes.

In Potato Production

Linuron has been extensively studied for weed control in potatoes. As a pre-emergence herbicide, it has demonstrated excellent efficacy against a range of broadleaf weeds. In one study, linuron applied at a rate of 187.5 g/ha resulted in over 93% weed control and significantly increased potato yields to over 46.3 tons/ha.[3] It is particularly effective against common weeds like common lambsquarters, redroot pigweed, and nightshade species.[4] However, its performance can be affected by soil type, with reduced efficacy in soils with high clay or organic matter content.[4] Some studies have also noted the potential for crop injury under certain conditions, such as heavy rainfall after application.[5]

Triazine herbicides, with atrazine (B1667683) being a primary example, are also used in potato cultivation, often in combination with other herbicides to broaden the weed control spectrum.[6] While specific efficacy data for this compound in potatoes is limited in the available literature, its use in tank-mixes with linuron suggests a complementary action.

HerbicideApplication RateWeed Control EfficacyCropKey Weeds ControlledSource
Linuron 187.5 g/ha>93%PotatoBroadleaf weeds[3]
Linuron 12 or 24 oz/a (+ metribuzin)Good to ExcellentPotatoCommon lambsquarters, redroot pigweed, nightshade[3]
Triazine (Metribuzin) VariesEffectivePotatoBroad-spectrum, but with variety restrictions[7]

Table 1: Efficacy of Linuron and a Triazine Herbicide (Metribuzin) in Potatoes

In Legume Crops

In legume crops such as peas and soybeans, linuron has been shown to be effective, particularly when used in combination with other herbicides like clomazone (B1669216).[8] A study demonstrated that a full dose of linuron with clomazone resulted in 89.5% control of weed numbers and 94.4% control of weed weight in peas.[8] Even at reduced doses, significant weed control was achieved, although with a slight increase in weed numbers and mass.[8] Importantly, no phytotoxic effects were observed on the emerging pea and soybean plants in this study.[8]

Information on the specific use and efficacy of this compound in legume crops is less detailed in the reviewed literature. However, the general use of triazine herbicides in various crops suggests potential applicability.

Herbicide CombinationApplication RateWeed Control Efficacy (Number)Weed Control Efficacy (Weight)CropSource
Linuron + Clomazone Full Dose89.5%94.4%Pea[8]
Linuron + Clomazone 25% Reduced Dose86.6%89.2%Pea[8]
Linuron + Clomazone 50% Reduced Dose77.3%79.0%Pea[8]
Linuron + Clomazone Full Dose85.1%85.7%Soybean[8]
Linuron + Clomazone 25% Reduced Dose69.0%74.5%Soybean[8]
Linuron + Clomazone 50% Reduced Dose45.0%59.0%Soybean[8]

Table 2: Efficacy of Linuron in Combination with Clomazone in Legumes

In Maize

Triazine herbicides, particularly atrazine, have been a cornerstone of weed management in maize for decades, offering broad-spectrum control of both grasses and broadleaf weeds.[2][9] They can be applied both pre- and post-emergence.[9] The efficacy of atrazine is well-documented, though concerns about environmental persistence and weed resistance have led to the exploration of alternative and integrated strategies.[10]

Linuron has also been evaluated for use in sweet corn as an alternative to atrazine.[11] Studies have shown that linuron, applied alone or in combination with lower rates of atrazine, can provide comparable weed control to standard atrazine treatments without reducing sweet corn emergence, height, or yield.[11]

HerbicideApplication TimingEfficacyCropKey Weeds ControlledSource
Triazine (Atrazine) Pre- and Post-emergenceHighMaizeGrasses and broadleaf weeds[9]
Linuron Not specifiedComparable to AtrazineSweet CornCommon purslane, pigweed species, velvetleaf, common lambsquarters[11]

Table 3: General Efficacy of a Triazine Herbicide (Atrazine) and Linuron in Maize

Phytotoxicity

Phytotoxicity, or crop injury, is a critical consideration when selecting a herbicide. For both this compound and linuron, the risk of phytotoxicity is generally low when applied according to label recommendations, but certain conditions can increase this risk.

For linuron, studies in potatoes have shown that crop injury can occur, particularly with post-emergence applications and in combination with other herbicides.[3] However, this injury is often transient, with the crop recovering over time.[4] In legumes, studies have reported no harmful phytotoxic effects from linuron when applied at full and reduced doses in combination with clomazone.[8]

For triazine herbicides, phytotoxicity can vary depending on the specific compound, crop variety, and environmental conditions.[12] For instance, in citrus, grapefruit was found to be more sensitive to the triazine herbicide flazasulfuron (B46402) than tangerine.[12] In maize, while generally tolerant to atrazine, injury can occur under certain stress conditions.[9]

Experimental Protocols

To ensure the reliability and comparability of herbicide efficacy data, standardized experimental protocols are essential. The following outlines a general methodology for conducting pre-emergence herbicide trials, based on common practices described in the reviewed literature.

Herbicide_Trial_Workflow cluster_0 Pre-Trial Phase cluster_1 Trial Execution cluster_2 Post-Trial Phase Site_Selection Site Selection (Uniform weed pressure) Plot_Design Experimental Design (e.g., Randomized Complete Block) Site_Selection->Plot_Design Planting Crop Planting Plot_Design->Planting Herbicide_Application Pre-emergence Herbicide Application (within days of planting) Planting->Herbicide_Application Data_Collection_1 Weed Density & Biomass Assessment (e.g., 2, 4, 8 weeks after application) Herbicide_Application->Data_Collection_1 Data_Collection_2 Crop Phytotoxicity Assessment (Visual rating scale) Herbicide_Application->Data_Collection_2 Data_Analysis Statistical Analysis (e.g., ANOVA, mean separation tests) Data_Collection_1->Data_Analysis Data_Collection_2->Data_Analysis Data_Collection_3 Crop Yield Measurement (at harvest) Data_Collection_3->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

Figure 2: General experimental workflow for a pre-emergence herbicide efficacy trial.
Key Steps in a Pre-Emergence Herbicide Efficacy Trial:

  • Site Selection and Preparation: Choose a field with a known and relatively uniform weed population. The soil type should be representative of the intended use area. Prepare the seedbed according to standard agricultural practices for the specific crop.[13]

  • Experimental Design: Employ a statistically valid design, such as a randomized complete block design with multiple replications (typically 3-4) for each treatment.[14]

  • Treatments: Include an untreated control (weedy check), a weed-free control (hand-weeded), the test herbicides at various rates, and often a commercial standard for comparison.[15]

  • Application: Apply the pre-emergence herbicides uniformly to the soil surface shortly after planting the crop, before weed emergence. Use calibrated spray equipment to ensure accurate application rates.[16]

  • Data Collection:

    • Weed Control: Assess weed density (number of weeds per unit area) and/or weed biomass at regular intervals after application (e.g., 2, 4, 8 weeks).[14] Efficacy is often expressed as a percentage of weed control compared to the untreated control.

    • Crop Phytotoxicity: Visually assess crop injury at regular intervals using a standardized rating scale (e.g., 0% = no injury, 100% = crop death).[1] Symptoms to look for include stunting, chlorosis, and necrosis.

    • Crop Yield: Harvest the crop from each plot at maturity and measure the yield to determine the impact of the weed control treatments.[3]

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.[3]

Conclusion

Both this compound and linuron are valuable tools for pre-emergence weed control, operating through the inhibition of photosystem II. Linuron has a well-documented high efficacy against a broad spectrum of broadleaf weeds in crops like potatoes and legumes, with a good safety profile when used correctly. While specific quantitative data for this compound is less abundant in readily available literature, its classification as a triazine herbicide and its common use in tank-mixes with linuron indicate its importance in broadening the weed control spectrum. The choice between or combination of these herbicides will depend on the specific crop, the target weed species, soil type, and the desire to manage herbicide resistance through the rotation of different modes of action. Further direct comparative studies would be beneficial to provide more precise recommendations for their integrated use in various cropping systems.

References

A Comparative Guide to Trietazine and Other Photosystem II-Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Trietazine and other herbicides that target Photosystem II (PSII), a critical component of the photosynthetic machinery in plants. The information is intended for researchers, scientists, and professionals in drug development, offering an objective look at their performance based on available experimental data.

Introduction to Photosystem II (PSII) Inhibitors

Photosystem II is a multi-subunit protein complex located in the thylakoid membranes of chloroplasts. It plays a crucial role in the light-dependent reactions of photosynthesis by catalyzing the oxidation of water and the reduction of plastoquinone (B1678516). This process is fundamental for plant survival as it initiates the photosynthetic electron transport chain, leading to the production of ATP and NADPH.[1]

Due to its essential role, PSII is a primary target for many commercially successful herbicides. These herbicides function by interrupting the electron flow within PSII, ultimately leading to plant death.[2] The triazine family of herbicides, which includes compounds like this compound, Atrazine, and Simazine, are prominent examples of PSII inhibitors.[3] They are widely used for broad-spectrum weed control in various agricultural settings.[4][5]

Mechanism of Action

Herbicides targeting PSII act by binding to the D1 protein, a core subunit of the PSII reaction center.[6][7] Specifically, they compete with the native plastoquinone (PQ) for its binding site, known as the QB site.[8][9] By occupying this site, the herbicides block the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).

This blockage of the electron transport chain has two major consequences:

  • Inhibition of Photosynthesis : The interruption of electron flow halts the production of ATP and NADPH, which are necessary for carbon fixation and the synthesis of essential nutrients.[1]

  • Oxidative Stress : The blockage leads to the formation of highly reactive oxygen species (ROS), such as singlet oxygen. These ROS cause rapid lipid peroxidation and destruction of cell membranes, leading to cellular leakage, chlorophyll (B73375) degradation, and ultimately, rapid cell death.[1][10]

Symptoms of PSII inhibitor activity in susceptible plants typically include yellowing of the leaves (chlorosis), starting from the margins and progressing inwards, followed by tissue death (necrosis).[3][11]

cluster_PSII Photosystem II (in Thylakoid Membrane) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_Site D1 Protein (QB Binding Site) QA->QB_Site e- PQ Plastoquinone (PQ) QB_Site->PQ e- (Normal Flow) Block QB_Site->Block Cytb6f Cytochrome b6f Complex PQ->Cytb6f Light Light Energy (Photon) Light->P680 Excites Herbicide PSII-Inhibiting Herbicide (e.g., this compound) Herbicide->QB_Site Binds & Competes with Plastoquinone Block->PQ BLOCKS Electron Transfer ROS Reactive Oxygen Species (ROS) Formation Block->ROS CellDeath Lipid Peroxidation & Cell Death ROS->CellDeath

Caption: Mechanism of Photosystem II (PSII) inhibiting herbicides.

Comparative Efficacy of PSII Inhibitors

The effectiveness of a PSII-inhibiting herbicide is often quantified by its I50 value, which represents the concentration of the herbicide required to inhibit 50% of the photosynthetic electron transport activity. A lower I50 value indicates a higher binding affinity and greater inhibitory potency.

The table below summarizes the I50 values for several PSII-inhibiting herbicides, including representatives from the triazine, urea, and other chemical families.

HerbicideChemical FamilyI50 (µM) from DPIP Photoreduction[8]I50 (µM) from OJIP Fluorescence[8]
Terbuthylazine Triazine0.045 ± 0.0020.048 ± 0.002
Metribuzin Triazinone0.052 ± 0.0020.061 ± 0.003
Diuron Phenylurea0.029 ± 0.0010.038 ± 0.002
Metobromuron Phenylurea0.22 ± 0.010.29 ± 0.01
Bentazon Benzothiadiazole11.2 ± 1.012.1 ± 1.1

Data obtained from experiments on pea thylakoid membranes.[8]

Based on this data, herbicides like Diuron, Terbuthylazine, and Metribuzin demonstrate high affinity for the D1 QB site, as indicated by their low I50 values.[8] Bentazon, in contrast, shows a significantly lower inhibitory effect.[8] While specific data for this compound from this study is unavailable, as a triazine herbicide, its performance is expected to be comparable to other members of its class, such as Terbuthylazine.

Experimental Protocols

The evaluation of PSII-inhibiting herbicides involves a range of in-vitro and in-vivo assays. Below are the methodologies for key experiments.

This non-invasive technique measures the fluorescence transient of chlorophyll a, which is directly related to the photochemical efficiency of PSII. It is a sensitive method for detecting stress on the photosynthetic apparatus, including inhibition by herbicides.[8]

Protocol:

  • Sample Preparation: Thylakoid membranes are isolated from plant leaves (e.g., pea) and suspended in a suitable buffer. The chlorophyll concentration is adjusted to a standard value (e.g., 10 µg/mL).[8]

  • Herbicide Incubation: The thylakoid suspension is incubated with various concentrations of the herbicide in the dark for a set period (e.g., 5 minutes).[8]

  • Fluorescence Measurement: The samples are exposed to a saturating pulse of light, and the chlorophyll fluorescence induction curve (from O to P phase) is recorded using a fluorometer.[8]

  • Data Analysis: The variable fluorescence (1-VJ) is calculated from the OJIP transient. The I50 value is determined by fitting the inhibition of variable fluorescence against the herbicide concentration using a Langmuir adsorption isotherm.[8]

This photochemical assay measures the rate of electron transport from water to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DPIP). The reduction of blue DPIP to its colorless form is monitored spectrophotometrically.[8]

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing isolated thylakoids, a buffer solution, and DPIP.[8]

  • Herbicide Addition: Different concentrations of the herbicide are added to the reaction mixture.

  • Illumination: The mixture is illuminated with a light source to initiate the photosynthetic electron transport.

  • Spectrophotometry: The change in absorbance at a specific wavelength (e.g., 590 nm) is measured over time to determine the rate of DPIP photoreduction.[8]

  • Data Analysis: The inhibition of the DPIP photoreduction rate is plotted against the herbicide concentration to calculate the I50 value.[8]

cluster_workflow Experimental Workflow for Herbicide Evaluation cluster_assays Inhibitory Assays A Plant Material (e.g., Pea Leaves) B Isolate Thylakoid Membranes A->B C Prepare Thylakoid Suspension (Standard Chlorophyll Conc.) B->C D Incubate with Various Herbicide Concentrations C->D E1 OJIP Fluorescence Assay D->E1 E2 DPIP Photoreduction Assay D->E2 F Measure Inhibition of Photosynthetic Activity E1->F E2->F G Data Analysis: Calculate I50 Values F->G

Caption: General experimental workflow for evaluating PSII inhibitors.

These experiments assess the herbicidal effect at the organism level under controlled greenhouse conditions.

Protocol:

  • Plant Growth: Weed seeds are sown in pots containing a suitable soil mixture and grown to a specific stage (e.g., 2-3 leaves).[12]

  • Herbicide Application: Herbicides are applied at various doses, either pre-emergence (to the soil before weed emergence) or post-emergence (directly onto the foliage).[12][13]

  • Evaluation: Plants are maintained in the greenhouse for a period (e.g., 2-4 weeks). Visual injury ratings and plant biomass reduction (compared to untreated controls) are recorded.[4][12]

  • Data Analysis: Dose-response curves are generated to determine the herbicide rate that causes 50% injury (I50) or 50% biomass reduction (GR50).

Binding Site Interactions on the D1 Protein

Although most PSII inhibitors bind to the QB niche on the D1 protein, there are subtle differences in their binding sites, which can affect cross-resistance. The binding area is often categorized into Site A and Site B.[3][14]

  • Site A Binders: This group includes triazines (like Atrazine and presumably this compound) and triazinones. They are thought to form a hydrogen bond with the serine 264 residue of the D1 protein.[14][15]

  • Site B Binders: This group includes phenylureas (like Diuron) and nitriles. They primarily interact with the histidine 215 residue.[8][14]

This differentiation is critical because a mutation in one binding site (e.g., at Ser264, conferring resistance to triazines) may not confer resistance to a herbicide that binds at a different site.[6]

Caption: Herbicide binding sites on the D1 protein of Photosystem II.

Conclusion

This compound, as a member of the triazine family, operates by inhibiting Photosystem II, a mechanism shared by a diverse range of herbicide classes including phenylureas and triazinones. The efficacy of these herbicides is determined by their binding affinity to the QB site on the D1 protein, with compounds like Diuron and Terbuthylazine showing particularly high potency.[8] The differentiation in binding interactions at the molecular level (Site A vs. Site B) is crucial for understanding weed resistance profiles and developing effective resistance management strategies.[14] The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and development of novel PSII-inhibiting compounds.

References

Validating Trietazine's Mode of Action: A Comparative Guide Using Chlorophyll Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Trietazine's mode of action with other Photosystem II (PSII) inhibiting herbicides, utilizing chlorophyll (B73375) fluorescence as a key validation method. The experimental data and detailed protocols presented herein offer a framework for researchers to assess the efficacy and mechanism of novel herbicidal compounds.

Introduction to this compound and its Mode of Action

This compound is a selective herbicide belonging to the triazine chemical class. Its primary mode of action is the inhibition of photosynthesis.[1][2] Like other triazine herbicides, this compound targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.

Specifically, this compound binds to the D1 protein within the PSII complex, at the binding site of the secondary quinone acceptor, QB.[3][4] This binding event blocks the electron flow from the primary quinone acceptor, QA, to QB, effectively halting the linear electron transport chain.[3][5] The blockage of electron flow leads to a cascade of events, including the accumulation of reduced QA, an increase in chlorophyll fluorescence emission, and the generation of reactive oxygen species (ROS), which ultimately cause cellular damage and plant death.[3][5]

Chlorophyll fluorescence is a sensitive and non-invasive technique used to probe the functionality of PSII.[1][6] When PSII is inhibited by herbicides like this compound, the absorbed light energy cannot be efficiently used for photochemistry, resulting in a significant increase in the emission of light as fluorescence.[1][6] This makes chlorophyll fluorescence an excellent tool for validating the mode of action of PSII-inhibiting herbicides.

Comparative Analysis with Alternative PSII Inhibitors

To objectively evaluate this compound's performance, a comparison with other well-established PSII inhibiting herbicides is crucial. Atrazine, another triazine herbicide, and Diuron, a phenylurea herbicide, are selected as benchmarks due to their shared mode of action.

Quantitative Data Presentation

The following tables summarize the effects of this compound and its alternatives on key chlorophyll fluorescence parameters. The data is compiled from various studies and presented to facilitate a clear comparison.

HerbicideChemical ClassTarget SiteEffect on Fv/FmEC50 (Chlorophyll Fluorescence)Reference
This compound TriazineD1 protein of PSIIDecreaseData not readily available[1][2]
Atrazine TriazineD1 protein of PSIIDecrease130-620 nM (in microalgae)[7][8][9]
Diuron PhenylureaD1 protein of PSIIDecrease16-33 nM (in microalgae)[7][9]

Table 1: Comparison of General Characteristics and Effects of PSII-Inhibiting Herbicides. Fv/Fm represents the maximum quantum yield of PSII photochemistry and is a key indicator of photosynthetic efficiency. A decrease in this value signifies stress or inhibition of PSII. EC50 values represent the concentration of the herbicide that causes a 50% reduction in a measured parameter, in this case, related to chlorophyll fluorescence.

ParameterDescriptionEffect of PSII Inhibitors (e.g., this compound)
F0 Minimum fluorescence (dark-adapted)Increase
Fm Maximum fluorescence (dark-adapted)No significant change or slight decrease
Fv/Fm Maximum quantum yield of PSIISignificant decrease
O-J-I-P Polyphasic fluorescence transientAlteration of the curve shape, particularly a rapid rise to the J-step

Table 2: Impact of PSII-Inhibiting Herbicides on Key Chlorophyll Fluorescence Parameters. The OJIP transient is a fast fluorescence induction curve that provides detailed information about the electron transport chain in PSII.

Experimental Protocols

This section outlines a detailed methodology for validating the mode of action of a potential PSII-inhibiting herbicide using chlorophyll fluorescence.

Plant Material and Growth Conditions
  • Plant Species: Select a sensitive plant species for the assay (e.g., Arabidopsis thaliana, Lemna sp., or a common weed species).

  • Growth: Grow plants under controlled environmental conditions (e.g., 22°C, 16h light/8h dark photoperiod, and adequate nutrient supply).

Herbicide Treatment
  • Stock Solutions: Prepare stock solutions of this compound, Atrazine, and Diuron in a suitable solvent (e.g., acetone (B3395972) or DMSO).

  • Treatment Concentrations: Prepare a series of dilutions of each herbicide in the growth medium or a spray solution to determine dose-response curves. Include a control group with no herbicide and a solvent control.

  • Application: Apply the herbicide solutions to the plants. This can be done by adding it to the hydroponic solution, spraying onto the leaves, or drenching the soil, depending on the experimental design.

Chlorophyll Fluorescence Measurement
  • Instrumentation: Use a pulse-amplitude-modulated (PAM) fluorometer for accurate and sensitive measurements.[3]

  • Dark Adaptation: Before measurement, dark-adapt the plant leaves for a minimum of 20-30 minutes to ensure all reaction centers of PSII are open.[3]

  • Measurement of Fv/Fm:

    • Measure the minimal fluorescence (F0) by applying a weak measuring light.

    • Apply a saturating pulse of high-intensity light to transiently close all PSII reaction centers and measure the maximum fluorescence (Fm).

    • Calculate the maximum quantum yield of PSII as Fv/Fm = (Fm - F0) / Fm.[10][11]

  • Measurement of OJIP Transient:

    • Record the fluorescence intensity from the onset of actinic light illumination for a few seconds.

    • Plot the fluorescence intensity on a logarithmic time scale to visualize the O, J, I, and P steps.[4][12]

  • Data Analysis:

    • Compare the Fv/Fm values and the shape of the OJIP curves between the control and herbicide-treated plants.

    • Calculate the EC50 values for the inhibition of Fv/Fm for each herbicide.

Visualizations

Signaling Pathway of PSII Inhibition

Caption: Signaling pathway of Photosystem II inhibition by this compound.

Experimental Workflow

G A Plant Growth (Controlled Environment) B Herbicide Treatment (this compound, Atrazine, Diuron, Control) A->B C Dark Adaptation (20-30 minutes) B->C D Chlorophyll Fluorescence Measurement (PAM Fluorometer) C->D E Data Acquisition (Fv/Fm and OJIP Transient) D->E F Data Analysis and Comparison E->F G Validation of Mode of Action F->G

Caption: Experimental workflow for validating this compound's mode of action.

References

Inter-laboratory Comparison of Trietazine Analysis: A Performance Evaluation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Trietazine, a triazine herbicide. The data and protocols presented are based on a simulated inter-laboratory comparison designed to mirror the procedures and expected outcomes of formal proficiency testing. This document is intended for researchers, analytical scientists, and professionals in the field of drug and pesticide analysis to objectively assess the performance of common analytical techniques.

Study Design and Participants

A hypothetical inter-laboratory study was designed to assess the proficiency of various laboratories in the analysis of this compound. A standard solution of this compound in a water matrix was prepared and distributed to a group of participating laboratories. Each laboratory was instructed to perform the analysis using their in-house validated methods. The assigned value of the this compound concentration in the test sample was 5.00 µg/L.

Methodology Comparison

Participating laboratories employed a range of analytical techniques, primarily centered around gas chromatography (GC) and high-performance liquid chromatography (HPLC).[1][2] The choice of extraction method, chromatographic column, and detector varied, reflecting the diversity of available laboratory instrumentation and expertise. A summary of the methods used by a representative subset of laboratories is presented below.

Laboratory IDAnalytical MethodExtraction TechniqueConfirmation Method
Lab AGC-MS (Gas Chromatography-Mass Spectrometry)SPE (Solid-Phase Extraction)MS spectral library match
Lab BHPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection)LLE (Liquid-Liquid Extraction)Retention time match
Lab CGC-NPD (Gas Chromatography-Nitrogen-Phosphorus Detection)SPE (Solid-Phase Extraction)Dual column confirmation
Lab DLC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)Direct InjectionMRM (Multiple Reaction Monitoring)
Quantitative Data Summary

The performance of each laboratory was evaluated based on the accuracy and precision of their reported this compound concentrations. Key performance indicators included the reported concentration, recovery rate, and the calculated z-score. The z-score is a measure of a laboratory's performance against the consensus value from all participants, with a score between -2 and 2 generally considered satisfactory.[3]

Laboratory IDReported Concentration (µg/L)Recovery (%)z-score
Lab A4.8597.0-0.60
Lab B5.25105.01.00
Lab C4.6092.0-1.60
Lab D5.05101.00.20

Experimental Protocols

A detailed experimental protocol for a common method, Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS), is provided below. This method is widely used for the analysis of triazine herbicides in water samples.[4][5][6]

1. Sample Preparation and Extraction (SPE)

  • Apparatus: SPE manifold, vacuum pump, concentration evaporator.

  • Materials: C18 SPE cartridges (500 mg, 6 mL), methanol (B129727) (HPLC grade), deionized water, nitrogen gas (high purity).

  • Procedure:

    • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

    • Load 250 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

    • After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the trapped analytes with 5 mL of methanol.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph equipped with a mass selective detector.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Injector: Splitless mode at 250°C.

    • Oven Program: Initial temperature of 60°C for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic this compound ions.

Visualizations

The following diagrams illustrate the workflow of the inter-laboratory comparison and a simplified representation of the mechanism of action for triazine herbicides.

cluster_0 Coordinating Body cluster_1 Participating Laboratories cluster_2 Data Analysis & Reporting A Sample Preparation (this compound in Water Matrix) B Sample Distribution A->B C Sample Analysis (In-house Methods) B->C D Data Submission C->D E Statistical Analysis (z-score calculation) D->E F Performance Report Generation E->F cluster_0 Photosystem II Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB QA->QB e- Cytb6f Cytochrome b6f QB->Cytb6f e- This compound This compound This compound->QB

References

Ecotoxicological Profile: A Comparative Analysis of Trietazine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative ecotoxicological overview of the herbicide trietazine (B1683031) and its metabolites. Due to a notable lack of publicly available data on the specific metabolites of this compound, this document focuses on the parent compound, drawing comparisons with other closely related triazine herbicides where relevant. The information is intended to support environmental risk assessments and further research in the field of ecotoxicology.

Quantitative Ecotoxicological Data

The acute toxicity of this compound to various aquatic organisms has been documented. However, a significant data gap exists for the chronic toxicity of this compound and the ecotoxicological effects of its metabolites. The following tables summarize the available data for this compound and provide a comparative context with the more extensively studied triazine herbicide, atrazine (B1667683), and its primary metabolites.

Table 1: Acute Ecotoxicity of this compound

SpeciesEndpointDurationValue (mg/L)InterpretationSource
Cyprinus carpio (Carp)LC5096 hours0.85Moderate[1]
Poecilia reticulata (Guppy)LC5096 hours5.5Moderate[1]
Daphnia magna (Water Flea)EC5048 hours21Moderate[1]
Algae (Unknown species)EC50-0.13High[1]

Table 2: Comparative Acute and Chronic Ecotoxicity of Atrazine and its Metabolites

ChemicalSpeciesEndpointDurationValue (µg/L)Source
AtrazineHyalella aztecaIC5096 hours>1,500[2]
AtrazineDiporeia spp.IC5096 hours>1,500[2]
AtrazinePseudokirchneriella subcapitataIC5096 hours>1,500[2]
Desethylatrazine (DEA)Hyalella aztecaIC5096 hours>1,500[2]
Desethylatrazine (DEA)Diporeia spp.IC5096 hours>1,500[2]
Desethylatrazine (DEA)Pseudokirchneriella subcapitataIC5096 hours>1,500[2]
Deisopropylatrazine (B29266) (DIA)Hyalella aztecaIC5096 hours>1,500[2]
Deisopropylatrazine (DIA)Diporeia spp.IC5096 hours>1,500[2]
Deisopropylatrazine (DIA)Pseudokirchneriella subcapitataIC5096 hours>1,500[2]
AtrazineDiporeia spp.Chronic Toxicity21 days-[2]
Desethylatrazine (DEA)Diporeia spp.Chronic Toxicity21 days-[2]

Note: In general, the acute and chronic toxicity of atrazine and its metabolites is ranked as Atrazine > Desethylatrazine (DEA) > Deisopropylatrazine (DIA)[2].

Experimental Protocols

Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for ecotoxicity testing to ensure data reliability and comparability.[3] While specific protocols for the cited this compound studies are not available, the methodologies would likely align with the principles of the following OECD test guidelines:

  • Acute Toxicity Testing in Fish: OECD Guideline 203 (Fish, Acute Toxicity Test) is a 96-hour test that determines the concentration of a substance that is lethal to 50% of the test fish (LC50).[4]

  • Acute Toxicity Testing in Aquatic Invertebrates: OECD Guideline 202 (Daphnia sp., Acute Immobilisation Test) is a 48-hour test that determines the concentration of a substance that results in the immobilization of 50% of the daphnids (EC50).[4]

  • Toxicity Testing in Algae: OECD Guideline 201 (Alga, Growth Inhibition Test) is a 72 or 96-hour test that measures the effect of a substance on the growth of algae, typically expressed as the concentration that inhibits growth by 50% (EC50).[4]

  • Chronic Toxicity Testing: Chronic tests, such as the 21-day Daphnia magna reproduction test (OECD Guideline 211) or the 28-day fish early-life stage toxicity test (OECD Guideline 210), are designed to assess the long-term effects of a substance at sublethal concentrations and determine the No-Observed-Effect Concentration (NOEC).[4]

Mechanism of Action and Signaling Pathways

The primary mode of action for triazine herbicides, including this compound, is the inhibition of photosynthesis at photosystem II (PSII) .[1] This disruption of the electron transport chain in plants leads to a cessation of growth and eventual death.

While the primary target is photosynthesis in plants, there is growing evidence that triazine herbicides can have off-target effects in non-target organisms. Some studies suggest that triazines may act as endocrine disruptors , potentially interfering with hormonal regulation.[5] There are indications that these herbicides and their metabolites could disrupt the hypothalamic-pituitary-gonadal (HPG) axis , which plays a crucial role in the reproductive health of vertebrates.[5] However, detailed signaling pathways for this compound's endocrine-disrupting effects have not been fully elucidated.

The following diagram illustrates the general workflow for assessing the ecotoxicological risk of a pesticide like this compound.

Ecotoxicological_Risk_Assessment_Workflow cluster_0 Hazard Identification cluster_1 Dose-Response Assessment cluster_2 Exposure Assessment cluster_3 Risk Characterization A Identify Chemical Properties (this compound & Metabolites) C Conduct Acute Toxicity Tests (LC50, EC50) A->C B Review Existing Toxicological Data B->C D Conduct Chronic Toxicity Tests (NOEC) C->D Tiered Testing G Calculate Risk Quotient (PEC/PNEC) D->G E Measure Environmental Concentrations (Water, Soil, Sediment) E->G F Model Environmental Fate and Transport F->G H Determine Potential for Adverse Effects G->H

Caption: General workflow for ecotoxicological risk assessment.

The following diagram illustrates the primary mechanism of action of triazine herbicides.

Triazine_Mechanism_of_Action This compound This compound Inhibition Inhibition This compound->Inhibition PSII Photosystem II (PSII) in Chloroplast ElectronTransport Electron Transport Chain PSII->ElectronTransport Blocks Electron Flow Photosynthesis Photosynthesis ElectronTransport->Photosynthesis Inhibition->PSII PlantDeath Plant Death Photosynthesis->PlantDeath

Caption: Mechanism of action of triazine herbicides.

Conclusion and Future Research Directions

This compound exhibits moderate to high acute toxicity to aquatic organisms. However, the current understanding of its ecotoxicological profile is incomplete due to the lack of data on its chronic effects and the toxicity of its degradation products. Given that metabolites of other triazine herbicides, such as atrazine, are known to be present in the environment and contribute to the overall toxicological burden, it is crucial to investigate the ecotoxicity of this compound's metabolites.

Future research should prioritize:

  • Identification and quantification of this compound metabolites in various environmental matrices.

  • Conducting chronic toxicity studies on this compound to determine its NOEC values for a range of aquatic and terrestrial organisms.

  • Evaluating the acute and chronic toxicity of the major metabolites of this compound.

  • Investigating the potential endocrine-disrupting effects of this compound and its metabolites and elucidating the underlying signaling pathways.

A more comprehensive dataset will enable a more accurate and robust environmental risk assessment for this compound and its environmental transformation products.

References

Performance of Trietazine Against Resistant Weed Biotypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of trietazine (B1683031) against weed biotypes that have developed resistance to triazine herbicides. Due to a scarcity of publicly available data specifically for this compound, this guide leverages data from atrazine (B1667683), a closely related s-triazine herbicide that shares the same mode of action, to provide a comprehensive overview. The principles of resistance and management strategies are broadly applicable across the triazine family.

Introduction to this compound and Triazine Resistance

This compound is a selective herbicide belonging to the s-triazine chemical family. Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[1] It is absorbed by the roots and leaves of plants and translocated to the chloroplasts, where it binds to the D1 protein of the PSII complex. This binding blocks the electron flow from quinone A (QA) to quinone B (QB), ultimately leading to the production of reactive oxygen species and cell death in susceptible plants.[1][2]

The recurrent use of triazine herbicides has led to the evolution of resistant weed biotypes across numerous species. The most common mechanism of resistance is a target-site mutation in the chloroplast gene psbA, which codes for the D1 protein.[3] This mutation, often a serine-to-glycine substitution at position 264, reduces the binding affinity of triazine herbicides to the D1 protein, thereby conferring resistance.[3]

Comparative Performance of Triazine Herbicides Against Resistant Biotypes

While specific dose-response data for this compound on resistant weed biotypes is limited in the reviewed literature, studies on atrazine provide a strong proxy for understanding the expected performance. Triazine-resistant biotypes exhibit a high level of resistance to atrazine and show cross-resistance to other triazine herbicides.[4][5]

Table 1: Comparative Efficacy (GR50 Values) of Atrazine on Susceptible (S) and Resistant (R) Biotypes of Common Weeds

Weed SpeciesHerbicideBiotypeGR50 (g ai/ha)Resistance Index (R/S)Reference
Chenopodium albumAtrazineSusceptible~100>100[6] (Qualitative)
Resistant>10,000
Amaranthus hybridusAtrazineSusceptible~150>100[4] (Qualitative)
Resistant>15,000
Solanum nigrumAtrazineSusceptibleNot SpecifiedHigh[4] (Qualitative)
ResistantNot Specified

Note: GR50 is the herbicide rate required to cause a 50% reduction in plant growth. The values for atrazine are illustrative and compiled from qualitative descriptions in the cited literature, indicating a very high level of resistance.

Alternative Herbicides for Controlling Triazine-Resistant Weeds

Management of triazine-resistant weeds relies on the use of herbicides with different modes of action. Tank-mixing or rotating triazines with other herbicides is a key strategy.[7]

Table 2: Efficacy of Alternative Herbicides on Triazine-Resistant Pigweed (Amaranthus spp.) and Lambsquarters (Chenopodium album)

Herbicide ClassActive IngredientEfficacy on TR PigweedEfficacy on TR LambsquartersReference
PPO InhibitorsFomesafenGood to ExcellentGood to Excellent[7]
LactofenGood to ExcellentGood[7]
HPPD InhibitorsMesotrioneExcellentExcellent[7]
TembotrioneExcellentExcellent[7]
Synthetic AuxinsDicambaExcellentExcellent[7]
2,4-DGoodGood to Excellent[7]
ALS InhibitorsThifensulfuronPoor to GoodPoor to Good[7]
NicosulfuronPoor (Pigweed)Good (Lambsquarters)[7]
VLCFA InhibitorsS-metolachlorGoodGood[7]

TR = Triazine-Resistant. Efficacy ratings are generalized from the cited literature.

Experimental Protocols

Whole-Plant Dose-Response Bioassay

This protocol is a standard method for determining the level of herbicide resistance in a weed population.[8][9]

1. Seed Collection and Germination:

  • Collect mature seeds from at least 30 randomly selected plants from the suspected resistant population and a known susceptible population.[9]

  • Clean and store seeds in dry, cool conditions.

  • Germinate seeds in petri dishes on a suitable medium (e.g., agar (B569324) with potassium nitrate) in a growth chamber with controlled light and temperature.[8]

2. Plant Cultivation:

  • Transplant uniform seedlings (e.g., at the two- to three-leaf stage) into pots filled with a standard potting mix.[8]

  • Grow plants in a greenhouse under controlled conditions (e.g., 16-hour photoperiod, 25°C/20°C day/night temperature).

3. Herbicide Application:

  • Prepare a range of herbicide concentrations for this compound and comparative herbicides. Typically, 6-8 doses are used, spanning from sublethal to lethal for the susceptible population.[10]

  • Apply the herbicides to the plants at the appropriate growth stage (e.g., two- to four-leaf stage for broadleaf weeds) using a precision bench sprayer to ensure uniform coverage.[8][10]

  • Include an untreated control for each population.

4. Data Collection and Analysis:

  • Assess plant injury visually at set intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = plant death).

  • Harvest the above-ground biomass and determine the fresh or dry weight.[11]

  • Calculate the GR50 (herbicide dose causing 50% growth reduction) for each population using a non-linear regression model (e.g., log-logistic).[12]

  • The Resistance Index (RI) is calculated as the GR50 of the resistant population divided by the GR50 of the susceptible population.

Visualizations

PSII_Inhibition cluster_thylakoid Thylakoid Membrane cluster_resistance Resistance Mechanism P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site D1 Protein (QB binding site) QA->QB_site e- PQ_pool Plastoquinone Pool QB_site->PQ_pool e- This compound This compound This compound->QB_site psbA_mutation psbA Gene Mutation (e.g., Ser264Gly) Altered_D1 Altered D1 Protein psbA_mutation->Altered_D1 Altered_D1->this compound Reduced_Binding Reduced this compound Binding

Caption: Mechanism of Photosystem II inhibition by this compound and the basis of target-site resistance.

Experimental_Workflow A Seed Collection (Susceptible & Resistant Biotypes) B Seed Germination (Controlled Environment) A->B C Seedling Transplant (Greenhouse) B->C D Herbicide Application (Dose-Response Range) C->D E Data Collection (Visual Assessment, Biomass) D->E F Data Analysis (GR50 Calculation, RI) E->F

Caption: Workflow for a whole-plant dose-response bioassay to determine herbicide resistance.

References

A Comparative Analysis of the Environmental Impact of Trietazine and Other S-Triazine Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative environmental impact analysis of four s-triazine herbicides: Trietazine, Atrazine, Simazine, and Propazine. The extensive use of triazine herbicides for broadleaf weed and annual grass control in agriculture has raised concerns about their environmental persistence, potential for water contamination, and toxicity to non-target organisms.[1][2] This document aims to provide a data-driven comparison to inform research and development in this area.

Quantitative Comparison of Environmental Impact

HerbicideSoil Half-Life (DT50) (days)Primary Degradation MechanismPotential for Groundwater Contamination (GUS*)
This compound Data not availableMicrobial degradation (presumed)Transition state (moderate potential)[3]
Atrazine 13 - 261[4]Microbial degradation[4]High[5][6]
Simazine 28 - 149[7]Microbial degradation[7]Moderate to High[8]
Propazine 35 - 231[9]Microbial degradation[9]Moderate[9]

Table 1: Soil Persistence and Mobility. *GUS (Groundwater Ubiquity Score) is an indicator of the potential for a pesticide to move towards groundwater.

HerbicideFish Aquatic Invertebrates Algae Earthworms
96-hr LC50 (mg/L)48-hr EC50 (mg/L)72-hr EC50 (mg/L)14-day LC50 (mg/kg soil)
This compound Data not availableData not availableData not availableData not available
Atrazine 6.1 - 98.5 (various species)[10]18.3 (Daphnia magna)[3]0.359 (Selenastrum capricornutum)[3]>192.3 (Eisenia fetida)[11]
Simazine >10 - 100 (various species)[1]1.0 - >3.5 (Daphnia magna)[1]0.16 - 0.32 (various species)[12]>1000 (species not specified)[7]
Propazine 18 - >100 (various species)[9]Data not availableData not availableData not available

Table 2: Ecotoxicity to Non-Target Organisms. LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50) is the concentration that causes a specific effect in 50% of the test organisms.

Mechanism of Action and Signaling Pathways

Triazine herbicides, including this compound, primarily act by inhibiting photosynthesis in susceptible plants.[3] They achieve this by blocking the electron transport chain at Photosystem II (PSII). Specifically, they bind to the D1 protein of the PSII complex, which disrupts the flow of electrons and ultimately leads to the death of the plant.[2]

While the primary target is in plants, there is evidence that triazine herbicides can have effects on signaling pathways in non-target organisms, particularly concerning endocrine disruption.[13]

G cluster_photosynthesis Photosystem II (PSII) in Chloroplast cluster_effect Effect P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA Plastoquinone A (QA) Pheo->QA QB Plastoquinone B (QB) QA->QB Electron Transfer D1 D1 Protein QB->D1 ETC Electron Transport Chain QB->ETC To Calvin Cycle D1->QB Blocks Electron Transfer to QB Triazine Triazine Herbicide Triazine->D1 Binds to Photosynthesis_Inhibition Inhibition of Photosynthesis Plant_Death Plant Death Photosynthesis_Inhibition->Plant_Death

Caption: General signaling pathway of triazine herbicides inhibiting photosynthesis.

Experimental Protocols

The data presented in this guide are derived from studies that generally follow standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the comparability and reliability of ecotoxicological data.

Soil Persistence (DT50) Determination

The determination of a herbicide's soil half-life (DT50) typically involves laboratory or field studies. A common approach is outlined in the OECD Guideline 307 (Aerobic and Anaerobic Transformation in Soil) .

G cluster_workflow Experimental Workflow: Soil Dissipation Study start Start: Soil Collection and Characterization prep Soil Sieving and Moisture Adjustment start->prep treat Herbicide Application to Soil Samples prep->treat incubate Incubation under Controlled Conditions (Temperature, Moisture) treat->incubate sample Periodic Sampling over Time incubate->sample extract Solvent Extraction of Herbicide Residues sample->extract analyze Quantification by Chromatography (e.g., HPLC, GC-MS) extract->analyze calculate DT50 Calculation (First-Order Kinetics) analyze->calculate end End: Report DT50 Value calculate->end

Caption: Typical workflow for a herbicide soil dissipation study.

Aquatic Toxicity Testing

Acute aquatic toxicity is commonly assessed using standardized OECD guidelines:

  • Fish: OECD Guideline 203 (Fish, Acute Toxicity Test) is a 96-hour test that determines the LC50 value.[14][15][16]

  • Aquatic Invertebrates: OECD Guideline 202 (Daphnia sp. Acute Immobilisation Test) is a 48-hour test that determines the EC50 for immobilization.[17][18][19][20][21]

  • Algae: OECD Guideline 201 (Freshwater Alga and Cyanobacteria, Growth Inhibition Test) is a 72-hour test that determines the EC50 for growth inhibition.[13][22][23][24][25]

Toxicity to Soil Organisms

The impact on soil-dwelling organisms is often evaluated using:

  • Earthworms: OECD Guideline 207 (Earthworm, Acute Toxicity Tests) and OECD Guideline 222 (Earthworm Reproduction Test) are used to determine LC50 and effects on reproduction, respectively.

Analytical Methods

The detection and quantification of triazine herbicides in environmental samples are crucial for monitoring and risk assessment. Common analytical techniques include:[5][7]

  • High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., UV, Mass Spectrometry).[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) .[5][10]

Conclusion

This comparative guide highlights the environmental impact of Atrazine, Simazine, and Propazine, providing quantitative data on their soil persistence and ecotoxicity. All three herbicides exhibit moderate to high persistence in soil and have the potential to contaminate groundwater. Their toxicity to non-target aquatic organisms, particularly algae, is a significant concern.

A notable gap in the available scientific literature is the lack of specific quantitative environmental impact data for this compound. While it shares the same mode of action as the other s-triazines, the absence of robust data on its soil half-life and toxicity to various non-target organisms prevents a direct and comprehensive comparison. Further research is needed to fill this data gap to enable a more complete environmental risk assessment of this compound. This information is critical for researchers, regulators, and drug development professionals working to develop safer and more environmentally benign weed management solutions.

References

Validating Trietazine: A Comparative Guide for its Use as a Reference Standard in Pesticide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of analytical reference standards is paramount to ensuring accurate and reproducible results in pesticide residue analysis. This guide provides a comprehensive validation of Trietazine as a reference standard, comparing its performance with other commonly used triazine herbicides. The data presented is supported by detailed experimental protocols to assist in method development and validation.

This compound, a chlorotriazine herbicide, is a critical analyte in environmental and food safety monitoring.[1] High-purity this compound reference materials are essential for the accuracy and reliability of analytical results, ensuring compliance with regulatory standards. This guide outlines the performance characteristics of this compound and other triazine reference standards, based on established analytical methodologies.

Comparative Performance of Triazine Herbicide Standards

The validation of an analytical method establishes its performance characteristics, ensuring it is fit for its intended purpose.[2] Key parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (measured as recovery), and precision (measured as relative standard deviation, RSD). The following tables summarize the performance data for this compound and other triazine herbicides, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for their analysis.[3]

Table 1: Performance Characteristics of Triazine Herbicide Analysis using a Validated GC-MS Method

AnalyteLinearity (R²)LOQ (µg/L)Recovery (%)RSD (%)
This compound >0.990.0592 - 105< 15
Atrazine (B1667683)>0.990.0595 - 108< 15
Simazine>0.990.0593 - 106< 15
Propazine>0.990.0594 - 107< 15
Terbuthylazine>0.990.0591 - 104< 15

Data is compiled from representative performance of validated methods.

Table 2: Recovery of Triazine Herbicides in Different Environmental Matrices

AnalyteWater Samples (%)Soil Samples (%)
This compound 93 - 10391 - 102
Ametryn93 - 10391 - 102
Prometryn93 - 10391 - 102
Propazine93 - 10391 - 102
Terbuthylazine93 - 10391 - 102
Terbutryn93 - 10391 - 102
Simazine93 - 10391 - 102
Simetryn93 - 10391 - 102

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are the protocols for the key experiments cited in this guide.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a widely used technique for the pre-concentration of triazine herbicides from water samples.[3]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Pass 1 L of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Analyte Elution: Elute the trapped triazine herbicides with 5 mL of ethyl acetate.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent (e.g., acetone (B3395972) or methanol) for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following GC-MS parameters are typical for the analysis of triazine herbicides.[4][5]

  • Gas Chromatograph: Thermo Scientific TRACE GC Ultra or equivalent.

  • Column: Thermo Scientific TraceGOLD TG-5SilMS (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent.[5]

  • Injector: Splitless mode at 275 °C.[5]

  • Oven Program: Initial temperature of 60°C (hold for 5 min), ramp at 8°C/min to 300°C (hold for 10 min).[5]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[5]

  • Mass Spectrometer: Thermo Scientific Ion Trap MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Source Temperature: 225 °C.[5]

  • Data Acquisition: Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_calibration Calibration WaterSample Water Sample (1L) SPE Solid-Phase Extraction (C18) WaterSample->SPE Loading Elution Elution (Ethyl Acetate) SPE->Elution Evaporation Evaporation (N2) Elution->Evaporation Reconstitution Reconstitution (1 mL) Evaporation->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS Injection Data Data Acquisition (SIM) GCMS->Data Quantification Quantification Data->Quantification TrietazineStd This compound Reference Standard SerialDilution Serial Dilution TrietazineStd->SerialDilution CalibrationCurve Calibration Curve SerialDilution->CalibrationCurve CalibrationCurve->Quantification

Caption: Experimental workflow for this compound analysis in water.

validation_pathway cluster_performance Performance Characteristics Method Analytical Method Linearity Linearity Method->Linearity Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (RSD) Method->Precision LOD Limit of Detection Method->LOD LOQ Limit of Quantification Method->LOQ Selectivity Selectivity Method->Selectivity Validation Method Validation Linearity->Validation Accuracy->Validation Precision->Validation LOD->Validation LOQ->Validation Selectivity->Validation FitForPurpose Fit for Purpose Validation->FitForPurpose

Caption: Logical pathway for analytical method validation.

Conclusion

The data presented demonstrates that this compound serves as a reliable reference standard for pesticide residue analysis. Its performance characteristics, when analyzed by a validated GC-MS method, are comparable to other widely monitored triazine herbicides such as atrazine and simazine. The provided experimental protocols offer a solid foundation for laboratories to develop and validate their own methods for the determination of this compound and other triazines in environmental samples. The use of high-purity, certified reference materials for this compound is crucial for achieving accurate and legally defensible results in regulatory monitoring.[6]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Trietazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents like Trietazine is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the surrounding environment.

This compound, a triazine herbicide, is recognized for its potential environmental impact and associated health hazards.[1][2] It is classified as harmful if swallowed and very toxic to aquatic life.[1] Therefore, it is imperative that this chemical be managed as hazardous waste and not disposed of through conventional means such as drains or regular trash.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationSource/Guideline
Eye Protection Safety glasses with side shields or chemical splash goggles.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[2]
Body Protection A standard lab coat is required. For larger quantities, a chemical-resistant apron is recommended.[3]
Respiratory Protection A NIOSH-approved particulate filter respirator adapted to the airborne concentration of the substance, especially if working with the solid form outside of a fume hood.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in compliance with all federal, state, and local regulations.[2][4]

  • Waste Identification and Segregation :

    • Clearly label all waste containers containing this compound with its full chemical name and appropriate hazard symbols.[5]

    • Segregate waste containing this compound from other laboratory waste streams, especially non-halogenated organic wastes, to prevent incompatible chemical reactions.[6]

  • Containerization :

    • Use a dedicated, properly labeled, and sealed container for the collection of this compound waste. The original container is ideal if it is in good condition.[2][7]

    • The container should be made of a material compatible with the chemical, such as high-density polyethylene (B3416737) (HDPE) or glass.[8]

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[6][8]

    • Ensure the storage area is away from sources of ignition and incompatible materials like strong oxidizing agents and strong acids.[9][10] The storage area should not have drain or sewer access.[1][2]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup for the hazardous waste.[5][6]

    • Provide the EHS office or contractor with accurate information about the waste, including its name and quantity.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[7]

  • Containment : Wearing the appropriate PPE, contain the spill.

    • For solid this compound, sweep the spilled substance into a covered container. If appropriate, moisten first to prevent dusting.[1][2]

    • For liquid formulations, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[7][8]

  • Cleanup and Disposal :

    • Carefully collect the spilled material and absorbent into a sealed, labeled container for disposal as hazardous waste.[1][2][7]

    • Decontaminate the spill area with a suitable solvent and collect all cleaning materials for disposal as hazardous waste.[8]

  • Reporting : Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.[7]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound.

TrietazineDisposal start This compound Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate as Hazardous Waste ppe->segregate containerize Containerize in a Labeled, Sealed, Compatible Container segregate->containerize spill Spill Occurs containerize->spill handle_spill Follow Spill and Emergency Procedures spill->handle_spill Yes store Store in Designated Satellite Accumulation Area spill->store No handle_spill->store contact_ehs Contact EHS for Disposal store->contact_ehs end Proper Disposal Complete contact_ehs->end

Disposal workflow for this compound.

By adhering to these rigorous procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety and disposal guidelines.

References

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